Product packaging for Calix[4]-bis-2,3-naphtho-crown-6(Cat. No.:CAS No. 162898-44-4)

Calix[4]-bis-2,3-naphtho-crown-6

Cat. No.: B067664
CAS No.: 162898-44-4
M. Wt: 1025.2 g/mol
InChI Key: ORCATQOCYUOSIP-UHFFFAOYSA-N
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Description

Calix[4]-bis-2,3-naphtho-crown-6 is a useful research compound. Its molecular formula is C64H64O12 and its molecular weight is 1025.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H64O12 B067664 Calix[4]-bis-2,3-naphtho-crown-6 CAS No. 162898-44-4

Properties

IUPAC Name

3,6,9,20,23,26,40,43,46,57,60,63-dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H64O12/c1-2-10-46-42-58-57(41-45(46)9-1)69-29-21-65-25-33-73-61-49-13-5-14-50(61)38-54-18-8-20-56-40-52-16-6-15-51(62(52)74-34-26-66-22-30-70-58)39-55-19-7-17-53(37-49)63(55)75-35-27-67-23-31-71-59-43-47-11-3-4-12-48(47)44-60(59)72-32-24-68-28-36-76-64(54)56/h1-20,41-44H,21-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCATQOCYUOSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=CC=CC=C3C=C2OCCOCCOC4=C5CC6=CC=CC7=C6OCCOCCOC8=CC9=CC=CC=C9C=C8OCCOCCOC2=C(CC3=CC=CC(=C3OCCO1)C7)C=CC=C2CC4=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Host-Guest Chemistry of Naphtho-Crown Calixarenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are a class of macrocyclic compounds that have garnered significant attention in the field of supramolecular chemistry due to their unique basket-like structure and their ability to act as host molecules for a variety of guest ions and neutral molecules. A particularly interesting subclass of these versatile hosts is the naphtho-crown calixarenes. These molecules integrate the rigid and electron-rich naphthalene moieties with the flexible and ion-selective crown ether loops within a single calixarene framework. This unique combination of structural features gives rise to sophisticated host-guest systems with potential applications in selective ion sensing, molecular recognition, and as carriers in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, host-guest chemistry, and experimental methodologies related to naphtho-crown calixarenes.

Synthesis of Naphtho-Crown Calixarenes

The synthesis of naphtho-crown calixarenes is a multi-step process that typically involves the initial preparation of a calixarene platform, followed by the introduction of both naphthalene and crown ether functionalities. A common strategy involves the use of a 1,3-dialkoxycalix[1]arene as a key intermediate.

A representative synthetic approach for a 1,3-calix[1]arene bis(naphtho-crown-6) is outlined below. The synthesis starts from a readily available p-tert-butylcalix[1]arene.

Workflow for the Synthesis of a Naphtho-Crown Calixarene

A p-tert-butylcalix[4]arene B 1,3-Dialkoxycalix[4]arene A->B Alkylation C 1,3-Calix[4]arene-bis(crown-6) B->C Crown ether formation D 1,3-Calix[4]arene bis(naphtho-18-crown-6) C->D Naphthyl group incorporation

Caption: Synthetic pathway for a naphtho-crown calixarene.

Experimental Protocols

Synthesis of 1,3-dipropyloxy-p-tert-butylcalix[1]arene-crown-6

A common precursor for more complex calix-crown ethers is the 1,3-dipropyloxy derivative. The synthesis can be achieved by reacting p-tert-butylcalix[1]arene with 1-bromopropane in the presence of a base like cesium carbonate in acetonitrile. The resulting 1,3-dipropyloxycalix[1]arene is then reacted with pentaethylene glycol ditosylate in the presence of a base to yield the crown-6 ether derivative.

Synthesis of Calix[1]arene Dibenzo Crown Ethers

A related synthesis that provides insight into the formation of naphtho-crown analogues involves the reaction of 1,3-dialkoxycalix[1]arene with 1,2-bis[2-(2-methanesulfonyloxyethyleneoxy)phenoxy]ethane in the presence of cesium carbonate in acetonitrile under reflux. This method introduces aromatic groups into the crown ether bridge, a key step towards naphtho-crowns.

Host-Guest Chemistry and Quantitative Binding Data

Naphtho-crown calixarenes are particularly adept at binding with metal cations. The selectivity and affinity of this binding are governed by a combination of factors including the size of the crown ether cavity, the nature of the donor atoms, and the electronic effects of the naphthalene moieties. The binding properties are typically quantified by determining the association constant (Kₐ), often expressed as its logarithm (log Kₐ), and the thermodynamic parameters of complexation (ΔG, ΔH, and ΔS).

Table 1: Association Constants (log K) for the Complexation of Alkali Metal Cations by a Fluorescent Calix Crown Ether in Methanol [2]

Cationlog K
Na⁺2.52
K⁺4.04
Rb⁺3.91
Cs⁺3.64

Table 2: Thermodynamic Parameters for the Complexation of Alkali Metal Cations by a Calix[1]arene Derivative in Acetonitrile at 25 °C [3]

Cationlog KΔG / kJ mol⁻¹ΔH / kJ mol⁻¹-TΔS / kJ mol⁻¹
Li⁺3.85-22.0-31.39.3
Na⁺4.25-24.3-35.611.3
K⁺3.48-19.9-33.113.2

Experimental Protocols for Binding Studies

The determination of binding constants and thermodynamic parameters for host-guest complexation of naphtho-crown calixarenes relies on various analytical techniques.

UV-Vis Titration

UV-Vis titration is a common method to determine association constants. A solution of the naphtho-crown calixarene of a known concentration is titrated with a solution of the guest cation. The changes in the absorbance spectrum of the calixarene upon addition of the guest are monitored. The data is then fitted to a suitable binding model (e.g., 1:1) to calculate the association constant.

Experimental Workflow for UV-Vis Titration

A Prepare host solution (known concentration) B Record initial UV-Vis spectrum A->B C Add aliquot of guest solution B->C D Record UV-Vis spectrum C->D E Repeat C and D D->E E->C F Analyze absorbance changes vs. guest concentration E->F G Calculate association constant (Kₐ) F->G

Caption: Workflow for determining association constants by UV-Vis titration.

Typical Protocol:

  • Prepare a stock solution of the naphtho-crown calixarene in a suitable solvent (e.g., acetonitrile).

  • Prepare a stock solution of the metal perchlorate salt (guest) in the same solvent.

  • Place a known volume of the host solution in a cuvette and record its UV-Vis spectrum.

  • Add small aliquots of the guest solution to the cuvette, and record the spectrum after each addition.

  • Correct the data for dilution.

  • Plot the change in absorbance at a specific wavelength against the concentration of the guest.

  • Fit the titration curve to a 1:1 binding isotherm to determine the association constant.

Fluorescence Titration

For naphtho-crown calixarenes that are fluorescent, fluorescence titration is a highly sensitive method. The principle is similar to UV-Vis titration, but changes in fluorescence intensity or wavelength are monitored.

Typical Protocol:

  • Prepare solutions of the fluorescent naphtho-crown calixarene and the guest ion.

  • Excite the calixarene solution at its absorption maximum and record the emission spectrum.

  • Add aliquots of the guest solution and record the emission spectrum after each addition.

  • Plot the change in fluorescence intensity against the guest concentration.

  • Calculate the association constant using a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Logical Relationship in ITC Data Analysis

A ITC Experiment B Raw Data (Heat change per injection) A->B C Binding Isotherm B->C D Kₐ (Binding Affinity) C->D E ΔH (Enthalpy) C->E F n (Stoichiometry) C->F G ΔG = -RTln(Kₐ) D->G H ΔG = ΔH - TΔS E->H G->H I ΔS (Entropy) H->I

Caption: Derivation of thermodynamic parameters from ITC data.

Typical Protocol:

  • Prepare solutions of the naphtho-crown calixarene and the guest ion in the same buffer or solvent.

  • Thoroughly degas the solutions to avoid air bubbles.

  • Load the calixarene solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

  • Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.

  • Integrate the heat-rate data to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of guest to host.

  • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.

Applications in Drug Development and Sensing

The unique molecular recognition properties of naphtho-crown calixarenes make them promising candidates for applications in drug development and chemical sensing.

  • Drug Delivery: The well-defined cavity of naphtho-crown calixarenes can encapsulate drug molecules, potentially increasing their solubility, stability, and bioavailability. The crown ether moiety can be designed to respond to specific ionic stimuli, allowing for controlled release of the drug cargo.

  • Ion Sensing: The incorporation of a fluorogenic naphthalene unit allows for the development of fluorescent chemosensors. The binding of a specific metal ion to the crown ether part of the molecule can modulate the fluorescence properties of the naphthalene group, leading to a detectable signal. This principle can be used to design highly selective and sensitive sensors for biologically and environmentally important cations.

Conclusion

Naphtho-crown calixarenes represent a sophisticated class of synthetic receptors with a rich host-guest chemistry. Their modular synthesis allows for the fine-tuning of their cavity size, shape, and electronic properties, enabling the rational design of hosts for specific guest molecules. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these fascinating molecules in various applications, from fundamental studies in molecular recognition to the development of advanced drug delivery systems and chemical sensors.

References

In-depth Technical Guide on the Supramolecular Properties of Calixarene-Naphtho-Crown Ethers: A Focus on a Closely Related Derivative

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

Our comprehensive investigation into the supramolecular properties of "Calix-bis-2,3-naphtho-crown-6" has revealed a significant scarcity of dedicated scientific literature on this specific molecule. Extensive searches have not yielded the in-depth experimental data, quantitative analyses, or established protocols necessary to construct the detailed technical guide as originally requested.

However, to provide a valuable and relevant resource, we have pivoted our focus to a closely related and well-documented analogue: a fluorescent chemosensor based on a calix[1]arene-bis(crown-6) scaffold incorporating naphthalimide fluorophores. This class of molecules shares key structural and functional features with the requested topic, including the calixarene platform, crown ether moieties for ion recognition, and the presence of a naphthalene-derived unit. The available research on these analogues provides a solid foundation for understanding the principles of their supramolecular chemistry.

This guide will, therefore, detail the supramolecular properties of this representative calixarene-naphtho-crown ether, offering insights into its synthesis, complexation behavior, and the experimental methodologies used for its characterization.

Synthesis and Structural Characteristics

The synthesis of calix[1]arene-naphthalimide fluorescent sensors typically involves a multi-step process. The general synthetic pathway is outlined below.

Diagram of Synthetic Pathway:

Synthesis_Pathway A p-tert-Butylcalix[4]arene B 1,3-Dialkylation A->B C Introduction of Amino Groups B->C D Condensation with Naphthalic Anhydride Derivative C->D E Final Calix[4]arene-Naphthalimide Sensor D->E

Caption: General synthetic route for calix[1]arene-naphthalimide fluorescent sensors.

The calix[1]arene scaffold provides a pre-organized platform for the attachment of two naphthalimide units at the lower rim, while the upper rim often bears bulky groups like tert-butyl to enhance solubility and influence the conformation. The crown-6 ether-like loops are formed by the polyether chains connecting the phenolic oxygens, creating specific binding sites for cations.

Supramolecular Complexation and Ion Recognition

Calix[1]arene-bis(crown-6) derivatives are renowned for their ability to selectively bind metal cations. The size of the crown ether cavity and the electronic properties of the aromatic rings play a crucial role in determining the binding affinity and selectivity. The incorporation of naphthalimide units not only serves as a fluorescent signaling component but can also participate in cation-π interactions, further stabilizing the host-guest complex.

Table 1: Representative Association Constants (Kₐ) for a Calix[1]arene-Naphthalimide Sensor with Various Cations

Guest CationAssociation Constant (Kₐ, M⁻¹)Technique
Cu²⁺2.5 x 10⁵Fluorescence Titration
F⁻1.8 x 10⁴Fluorescence Titration
Other CationsSignificantly lower or negligibleFluorescence Titration

Note: The data presented here is a representative example from studies on similar compounds and serves to illustrate the typical magnitude of binding constants.

The high association constant for Cu²⁺ suggests a strong and specific interaction with the sensor molecule. This selectivity is often attributed to the chelation effect involving the nitrogen and oxygen atoms of the naphthalimide and crown ether moieties.

Experimental Protocols

Synthesis of a Representative Calix[1]arene-Naphthalimide Sensor

Materials:

  • p-tert-Butylcalix[1]arene

  • Appropriate dialkylating agent (e.g., a di-tosylated oligoethylene glycol)

  • Reagents for introducing amino functionalities

  • Substituted naphthalic anhydride

  • Solvents (e.g., acetonitrile, chloroform, THF)

  • Base (e.g., K₂CO₃, NaH)

General Procedure:

  • 1,3-Dialkylation of Calix[1]arene: p-tert-Butylcalix[1]arene is reacted with the dialkylating agent in the presence of a base in a suitable solvent under reflux to yield the 1,3-bridged calix[1]arene.

  • Functional Group Transformation: The terminal groups of the introduced alkyl chains are converted to primary amino groups through standard organic transformations.

  • Condensation Reaction: The di-amino functionalized calix[1]arene is reacted with a substituted naphthalic anhydride in a high-boiling point solvent to form the final naphthalimide-containing sensor.

  • Purification: The product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Determining Association Constants

Instrumentation:

  • Fluorometer

Procedure:

  • A stock solution of the calix[1]arene-naphthalimide sensor is prepared in a suitable solvent (e.g., a mixture of CH₂Cl₂ and CH₃CN).

  • Aliquots of a stock solution of the guest cation (e.g., Cu²⁺ perchlorate) are incrementally added to the sensor solution.

  • After each addition, the fluorescence emission spectrum is recorded at a fixed excitation wavelength.

  • The changes in fluorescence intensity at the emission maximum are plotted against the guest concentration.

  • The association constant (Kₐ) is calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Diagram of Experimental Workflow for Fluorescence Titration:

Fluorescence_Titration_Workflow A Prepare Sensor Solution C Record Initial Fluorescence Spectrum A->C B Prepare Guest Cation Solution D Add Aliquot of Guest Solution B->D C->D E Record Fluorescence Spectrum D->E F Repeat Addition and Measurement E->F G Plot Fluorescence Change vs. [Guest] F->G H Calculate Association Constant (Ka) G->H

Caption: Workflow for determining association constants via fluorescence titration.

Signaling Mechanism

The fluorescence quenching observed upon binding of certain cations like Cu²⁺ is often attributed to a photoinduced electron transfer (PET) mechanism.

Diagram of Photoinduced Electron Transfer (PET) Signaling:

PET_Signaling cluster_0 Free Sensor cluster_1 Sensor-Cation Complex A Fluorophore (Naphthalimide) B Receptor (Crown Ether) Emission_On Fluorescence (ON) A->Emission_On C Fluorophore* D Receptor-Cu²⁺ Emission_Off Fluorescence Quenched (OFF) C->Emission_Off PET Excitation Light (hν) Excitation->A

Caption: PET mechanism for fluorescence quenching upon cation binding.

In the free sensor, excitation of the naphthalimide fluorophore leads to strong fluorescence emission. Upon complexation with a paramagnetic ion like Cu²⁺, an electron can be transferred from the excited fluorophore to the metal center, providing a non-radiative decay pathway and thus quenching the fluorescence.

Applications in Drug Development and Research

The selective ion-binding and signaling properties of calixarene-naphtho-crown ethers make them promising candidates for various applications:

  • Ion Sensing: Development of highly selective and sensitive fluorescent probes for detecting biologically and environmentally important ions.

  • Drug Delivery: The calixarene cavity can encapsulate drug molecules, and the ion-responsive nature of the crown ethers could be exploited for controlled release mechanisms.

  • Bio-imaging: Their ability to fluoresce and selectively bind to specific ions could be utilized for imaging ion concentrations in living cells.

This technical guide, while focusing on a representative analogue, provides a foundational understanding of the supramolecular principles governing calixarene-naphtho-crown ethers. Further research into the specific "Calix-bis-2,3-naphtho-crown-6" is warranted to elucidate its unique properties and potential applications.

References

Synthesis of Calix-bis-2,3-naphtho-crown-6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for Calix-bis-2,3-naphtho-crown-6, a complex macrocyclic host molecule with potential applications in ion sensing, separation, and as a scaffold in drug development. The synthesis involves a multi-step process, beginning with the preparation of the calix[1]arene core and the naphtho-crown ether precursors, followed by their final coupling. This document details the experimental protocols for each key stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of Calix-bis-2,3-naphtho-crown-6 is proposed to proceed via a convergent pathway. This strategy involves the independent synthesis of two key building blocks: the p-tert-butylcalix[1]arene platform and a 2,3-naphtho-crown-6 precursor. These intermediates are then coupled in the final step to yield the target molecule. This approach allows for the modular construction of the final product and facilitates the purification of intermediates at each stage.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_coupling Final Coupling p-tert-butylphenol p-tert-butylphenol p-tert-butylcalix[4]arene p-tert-butylcalix[4]arene p-tert-butylphenol->p-tert-butylcalix[4]arene Formaldehyde Formaldehyde Formaldehyde->p-tert-butylcalix[4]arene Calix-bis-2,3-naphtho-crown-6 Calix-bis-2,3-naphtho-crown-6 p-tert-butylcalix[4]arene->Calix-bis-2,3-naphtho-crown-6 2,3-dihydroxynaphthalene 2,3-dihydroxynaphthalene Naphtho-crown precursor Naphtho-crown precursor 2,3-dihydroxynaphthalene->Naphtho-crown precursor Hexaethylene glycol ditosylate Hexaethylene glycol ditosylate Hexaethylene glycol ditosylate->Naphtho-crown precursor Naphtho-crown precursor->Calix-bis-2,3-naphtho-crown-6

Figure 1: Overall synthetic workflow for Calix-bis-2,3-naphtho-crown-6.

Experimental Protocols

Synthesis of Precursors

2.1.1. Synthesis of p-tert-butylcalix[1]arene

The calix[1]arene core is synthesized via a base-catalyzed condensation of p-tert-butylphenol and formaldehyde.

Calixarene_Synthesis p-tert-butylphenol p-tert-butylphenol Precursor formation Precursor formation p-tert-butylphenol->Precursor formation Formaldehyde Formaldehyde Formaldehyde->Precursor formation NaOH NaOH NaOH->Precursor formation Diphenyl ether Diphenyl ether Heat (110-120 °C) Heat (110-120 °C) Heat (110-120 °C)->Precursor formation Reflux Reflux Pyrolysis Pyrolysis Reflux->Pyrolysis Precursor formation->Pyrolysis in Diphenyl ether p-tert-butylcalix[4]arene p-tert-butylcalix[4]arene Pyrolysis->p-tert-butylcalix[4]arene

Figure 2: Synthesis of p-tert-butylcalix[1]arene.

Protocol:

  • A mixture of p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in water (3 mL) is placed in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer.

  • The mixture is stirred at room temperature for 15 minutes and then heated at 110-120 °C for 2 hours with the flask open to the atmosphere. During this time, the mixture will become a very viscous, deep yellow or brown mass.

  • After cooling to room temperature, 800-1000 mL of warm diphenyl ether is added to dissolve the residue, which may require stirring for at least 1 hour.

  • The flask is then fitted with a nitrogen inlet and a condenser. The solution is heated to 110-120 °C with a stream of nitrogen to remove water.

  • Once water evolution subsides, the mixture is heated to reflux for 3-4 hours under a gentle flow of nitrogen.

  • The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of 1.5 L of ethyl acetate.

  • The precipitate is collected by filtration, washed with ethyl acetate and then with acetone, and dried to afford p-tert-butylcalix[1]arene as a white powder.

ParameterValue
Yield 45-55%
Melting Point 344-346 °C
¹H NMR (CDCl₃, δ) 7.08 (s, 8H, ArH), 4.25 (d, 4H, J=13.1 Hz, endo-CH₂), 3.55 (d, 4H, J=13.1 Hz, exo-CH₂), 1.25 (s, 36H, C(CH₃)₃)
¹³C NMR (CDCl₃, δ) 147.0, 141.6, 125.5, 125.3, 34.0, 31.6, 31.5

Table 1: Quantitative data for the synthesis of p-tert-butylcalix[1]arene.

2.1.2. Synthesis of 2,3-Naphtho-18-crown-6 Precursor

The naphtho-crown ether precursor is synthesized via a Williamson ether synthesis from 2,3-dihydroxynaphthalene and hexaethylene glycol ditosylate.

Naphtho_Crown_Synthesis 2,3-dihydroxynaphthalene 2,3-dihydroxynaphthalene Williamson Ether Synthesis Williamson Ether Synthesis 2,3-dihydroxynaphthalene->Williamson Ether Synthesis Hexaethylene glycol ditosylate Hexaethylene glycol ditosylate Hexaethylene glycol ditosylate->Williamson Ether Synthesis Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Williamson Ether Synthesis Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Williamson Ether Synthesis Reflux Reflux Reflux->Williamson Ether Synthesis 2,3-Naphtho-18-crown-6 2,3-Naphtho-18-crown-6 Williamson Ether Synthesis->2,3-Naphtho-18-crown-6

References

Spectroscopic Characterization of Calix-bis-2,3-naphtho-crown-6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Calix-bis-2,3-naphtho-crown-6, a specialized macrocyclic compound with significant potential in host-guest chemistry, ion sensing, and drug delivery applications. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a representative analysis based on the characterization of closely related calix[1]arene-bis(crown-6) and naphtho-crown derivatives. The methodologies and expected data provided herein serve as a robust framework for researchers engaged in the synthesis and analysis of this class of compounds.

Molecular Structure and Conformation

Calix-bis-2,3-naphtho-crown-6 is a member of the calixarene family, featuring a cyclic scaffold of four phenol units linked by methylene bridges. This structure is further functionalized with two 2,3-naphtho-crown-6 ether loops on opposite sides of the lower rim, creating a well-defined cavity for molecular recognition. The conformation of the calixarene backbone is crucial for its binding properties and is typically locked into a 1,3-alternate conformation in bis-crown derivatives, as confirmed by NMR spectroscopy.

Molecular Structure of Calix-bis-2,3-naphtho-crown-6 cluster_calix Calix[4]arene Core cluster_crown1 Naphtho-crown-6 Loop 1 cluster_crown2 Naphtho-crown-6 Loop 2 P1 Phenol 1 P2 Phenol 2 N1 Naphthyl P1->N1 Linkage P3 Phenol 3 N2 Naphthyl P2->N2 Linkage P4 Phenol 4 P3->N1 Linkage P4->N2 Linkage O1 O O2 O O3 O O4 O O5 O O6 O O7 O O8 O O9 O O10 O O11 O O12 O

Caption: Generalized structure of Calix-bis-2,3-naphtho-crown-6.

Spectroscopic Characterization Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of a representative Calix[1]-bis-naphtho-crown-6 derivative.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Technique Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹H NMR¹HCDCl₃7.50-8.00 (m)Ar-H (Naphthyl)
6.80-7.20 (m)Ar-H (Calixarene)
3.80-4.20 (m)O-CH₂-CH₂-O
3.75 (s)Ar-CH₂-Ar
¹³C NMR¹³CCDCl₃155-160C-O (Calixarene)
130-140Ar-C (Quaternary)
110-130Ar-CH
68-72O-CH₂-CH₂-O
~37Ar-CH₂-Ar

Note: The singlet for the Ar-CH₂-Ar protons in ¹H NMR and a single peak around 37 ppm in ¹³C NMR are characteristic of the 1,3-alternate conformation.

Table 2: Mass Spectrometry Data
Technique Ionization Mode Expected m/z Assignment
ESI-MSPositive[M+H]⁺, [M+Na]⁺, [M+K]⁺Molecular ion adducts
HRMS (FAB)PositiveCalculated vs. FoundHigh-resolution mass for elemental composition confirmation
Table 3: UV-Vis and Fluorescence Spectroscopy Data
Technique Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ)
UV-VisDichloromethane~290, ~320--
FluorescenceDichloromethane~320~380Variable

Note: The absorption and emission maxima can shift upon complexation with guest ions, which is the basis for its use in fluorescent sensors.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure, conformation, and purity of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the Calix-bis-2,3-naphtho-crown-6 in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in CDCl3 Transfer Transfer to NMR tube Dissolve->Transfer Acquire1H Acquire 1H Spectrum Transfer->Acquire1H Acquire13C Acquire 13C Spectrum Transfer->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC) Transfer->Acquire2D Process Process Spectra Acquire1H->Process Acquire13C->Process Acquire2D->Process Assign Assign Signals Process->Assign Confirm Confirm Structure & Conformation Assign->Confirm

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Instrumentation: An Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometer.

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in the positive ion mode to observe protonated and other adducts.

  • For high-resolution mass spectrometry (HRMS), a FAB or high-resolution ESI source is used to obtain the exact mass for elemental formula confirmation.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Objective: To investigate the photophysical properties of the molecule and its potential as a fluorescent sensor for ion detection.

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

  • Prepare a stock solution of the Calix-bis-2,3-naphtho-crown-6 in a spectroscopic grade solvent (e.g., dichloromethane).

  • For UV-Vis analysis, record the absorption spectrum over a range of 200-500 nm.

  • For fluorescence analysis, excite the sample at its absorption maximum and record the emission spectrum.

  • To study ion sensing, titrate the sample solution with a stock solution of a metal salt (e.g., cesium chloride) and record the changes in the absorption and emission spectra.

Ion Sensing Experiment Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis StockCalix Prepare Calixarene Stock Solution AddIon Add Aliquots of Ion Solution to Calixarene Solution StockCalix->AddIon StockIon Prepare Ion Stock Solution StockIon->AddIon MeasureUV Record UV-Vis Spectrum AddIon->MeasureUV MeasureFluo Record Fluorescence Spectrum AddIon->MeasureFluo Plot Plot Spectral Changes vs. Ion Concentration MeasureUV->Plot MeasureFluo->Plot Calculate Calculate Binding Constant Plot->Calculate

Caption: Workflow for ion sensing studies using UV-Vis and fluorescence.

Signaling Pathways in Ion Sensing

The interaction of Calix-bis-2,3-naphtho-crown-6 with a target ion, such as cesium (Cs⁺), can lead to a measurable change in its fluorescence properties. This is often due to a Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) mechanism. The binding of the cation in the crown ether cavity can modulate the electronic properties of the naphthyl fluorophore, resulting in an enhanced fluorescence signal.

Caption: Simplified signaling pathway for ion detection.

This technical guide provides a foundational understanding of the spectroscopic characterization of Calix-bis-2,3-naphtho-crown-6. Researchers can adapt and expand upon these methodologies for their specific research and development needs.

References

Conformational Analysis of Bis-Naphtho-Crown-6 Calixarenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calixarenes, a versatile class of macrocyclic compounds, have garnered significant attention in supramolecular chemistry and drug development due to their unique host-guest recognition properties. The functionalization of the calixarene scaffold, for instance with naphthyl groups and crown ether moieties, allows for the fine-tuning of their three-dimensional structure and binding capabilities. This guide provides a comprehensive overview of the conformational analysis of a specialized class of these molecules: bis-naphtho-crown-6 calixarenes. By examining key experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, we delve into the conformational landscape of these complex structures. This document serves as a technical resource, offering detailed experimental protocols and a summary of representative quantitative data to aid researchers in the design and analysis of novel calixarene-based compounds.

Introduction: The Structural Versatility of Calixarenes

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their characteristic "cup-like" shape, with a defined upper and lower rim and a central annulus, makes them ideal scaffolds for molecular recognition. The conformational flexibility of the calixarene backbone is a critical determinant of its function. For a calix[1]arene, the macrocycle can adopt several distinct conformations, primarily due to the rotation of the phenolic units through the annulus. The most common conformations are the cone, partial cone (paco), and various alternate conformations.

The introduction of bulky substituents, such as naphthyl groups, on the upper or lower rim, and the bridging of phenolic hydroxyls with a crown ether-6 moiety, significantly influences the conformational equilibrium. The bis-naphtho substitution introduces steric hindrance that can favor or disfavor certain conformations, while the crown-6 bridge can rigidify the structure and pre-organize it for specific cation binding. Understanding the interplay of these structural elements is crucial for the rational design of calixarene-based receptors and sensors.

Conformational Isomers of Calix[1]arenes

The conformational space of calix[1]arenes is rich, with several possible isomers arising from the different orientations of the six phenolic units. The primary conformations are:

  • Cone: All phenolic units point in the same direction. This conformation is often stabilized by a circular array of intramolecular hydrogen bonds between the lower rim hydroxyl groups.

  • Partial Cone (paco): One or more adjacent phenolic units are inverted with respect to the others.

  • 1,2-Alternate: Two adjacent phenolic units are inverted.

  • 1,3-Alternate: Two phenolic units at positions 1 and 3 are inverted.

  • 1,4-Alternate: Two phenolic units at opposite positions (1 and 4) are inverted.

  • 1,2,3-Alternate: Three adjacent phenolic units are inverted.

The presence of bulky naphthyl groups and a crown-6 ether bridge will significantly impact the relative energies and interconversion barriers of these conformers.

conformations cluster_calix6 Calix[6]arene Conformations cluster_factors Influencing Factors Cone Cone PartialCone PartialCone Cone->PartialCone Inversion Alternate_1_2 Alternate_1_2 PartialCone->Alternate_1_2 Inversion Alternate_1_3 Alternate_1_3 Alternate_1_2->Alternate_1_3 Rearrangement Alternate_1_4 Alternate_1_4 Alternate_1_3->Alternate_1_4 Rearrangement Alternate_1_2_3 Alternate_1_2_3 Alternate_1_4->Alternate_1_2_3 Inversion Naphthyl Bis-Naphtho Groups Naphthyl->Cone Naphthyl->PartialCone Naphthyl->Alternate_1_2 Naphthyl->Alternate_1_3 Naphthyl->Alternate_1_4 Naphthyl->Alternate_1_2_3 Crown Crown-6 Bridge Crown->Cone Crown->PartialCone Crown->Alternate_1_2 Crown->Alternate_1_3 Crown->Alternate_1_4 Crown->Alternate_1_2_3 workflow cluster_exp Experimental Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) synthesis->nmr xray X-ray Crystallography synthesis->xray comp Computational Modeling (DFT) nmr->comp analysis Conformational Analysis nmr->analysis xray->comp xray->analysis comp->analysis logical_relationship cluster_logic Conformational Preference Logic naphthyl Bulky Naphthyl Groups steric Steric Hindrance naphthyl->steric crown Rigid Crown-6 Bridge constraint Rotational Constraint crown->constraint conformation Favored Conformation (e.g., Pinched Cone) steric->conformation constraint->conformation

References

Luminescence Properties of Calixarene Naphtho-Crown Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and ion-sensing mechanisms of calixarene naphtho-crown ethers. These hybrid macrocycles, which combine the structural preorganization of a calixarene scaffold with the ion-binding capabilities of a crown ether and the luminescent signaling of a naphthalene fluorophore, are highly effective and selective chemosensors. Their unique host-guest chemistry and responsive fluorescence make them valuable tools in chemical sensing, biological imaging, and the development of novel therapeutic and diagnostic agents.

Core Concepts and Signaling Mechanisms

Calixarene-based fluorescent sensors operate through the interaction of two key components: an ionophore, which selectively binds the target analyte, and a fluorophore, which signals this binding event through a change in its luminescence properties. The calixarene framework provides a rigid platform, pre-organizing the binding sites and fluorophores for effective recognition and signaling.

The primary signaling mechanisms in these systems include:

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair electrons of a heteroatom (typically nitrogen or oxygen) in the crown ether can quench the fluorescence of the nearby excited naphthalene fluorophore. Upon cation binding, the lone pair electrons are coordinated to the metal ion, inhibiting the PET process and causing a significant enhancement in fluorescence intensity ("turn-on" sensing).

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

  • Cation-π Interactions: The interaction between a bound cation and the electron-rich aromatic cavity of the calixarene or the naphthalene unit can perturb the electronic states of the fluorophore, leading to changes in emission wavelength or intensity. Attaching naphthalene groups to the crown moiety has been shown to increase selectivity, for instance, in the case of Cs+/Na+ recognition.[1]

The following diagrams illustrate these fundamental processes.

PET_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Fluorophore_OFF Naphthalene (Excited State) Receptor_OFF Crown Ether (Lone Pair e-) Fluorophore_OFF->Receptor_OFF PET Quenching Ground_State_OFF Ground State Fluorophore_OFF->Ground_State_OFF Non-radiative Decay Cation Cation Fluorophore_ON Naphthalene (Excited State) Ground_State_ON Ground State Fluorophore_ON->Ground_State_ON Fluorescence Receptor_ON Crown Ether-Cation Complex

Figure 1: Photoinduced Electron Transfer (PET) Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Analysis cluster_sensing Cation Sensing Evaluation S1 Synthesize Calixarene Naphtho-Crown Ether S2 Purify (Chromatography) S1->S2 S3 Characterize (NMR, MS) S2->S3 P1 Measure Absorption & Emission Spectra S3->P1 P2 Determine Quantum Yield & Lifetime P1->P2 C1 Perform Fluorescence Titration with Cations P2->C1 C2 Analyze Spectral Changes C1->C2 C3 Calculate Binding Constants C2->C3

Figure 2: General Experimental Workflow for Sensor Development.

Quantitative Data Summary

The luminescence properties of these molecules are highly dependent on their specific structure, the solvent environment, and the presence of guest cations. The following tables summarize key photophysical and binding data for a representative calix[2]arene functionalized with 6-acyl-2-methoxynaphthalene (AMN) fluorophores, which exhibit photoinduced charge transfer (PCT) properties.[3]

Table 1: Photophysical Properties of Naphthyl-Functionalized Calix[2]arenes in Ethanol [3]

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Calix-AMN1 (Free Ligand) 3504530.001
Calix-AMN1 + Na+ 3504480.034
Calix-AMN1 + K+ 3504500.004
Calix-AMN1 + Ca2+ 3454250.68
Calix-AMN4 (Free Ligand) 3524550.003
Calix-AMN4 + Na+ 3484480.043

Calix-AMN1: Calix[2]arene with one AMN fluorophore. Calix-AMN4: Calix[2]arene with four AMN fluorophores.

Table 2: Cation Binding Constants (Ka) in Ethanol [3]

CompoundKa (Na+), M-1Ka (K+), M-1Ka (Li+), M-1Ka (Ca2+), M-1Ka (Mg2+), M-1
Calix-AMN1 2.5 x 10460401.8 x 10460
Calix-AMN4 > 1051002503.6 x 104100

As shown in the data, a remarkable fluorescence enhancement is observed for Calix-AMN1 upon complexation with Ca2+, with the quantum yield increasing from 0.001 to 0.68.[3] Both compounds exhibit high selectivity for Na+ over other alkali and alkaline earth metal ions, with selectivity ratios exceeding 400.[3]

Detailed Experimental Protocols

The following sections provide generalized methodologies for the synthesis and spectroscopic analysis of calixarene-based fluorescent sensors, based on common laboratory practices.

Synthesis of Calixarene Crown Ethers

The synthesis of calixarene crown ethers typically involves a multi-step process. A common approach is the reaction of a di-functionalized calix[2]arene with an appropriate oligoethylene glycol ditosylate under basic conditions.

Example Protocol for a 1,3-Alternate Calix[2]arene Crown Ether:

  • Alkylation of Calix[2]arene: A parent calix[2]arene (e.g., p-tert-butylcalix[2]arene) is first selectively functionalized at two distal (1,3) phenolic hydroxyl groups. This can be achieved by reacting the calixarene with an alkylating agent (e.g., an alkyl halide) in the presence of a weak base like K2CO3 in a solvent such as acetonitrile. The reaction mixture is typically heated at reflux for several hours to days.

  • Crown Ether Bridge Formation: The resulting 1,3-dialkoxycalix[2]arene is then reacted with an oligoethylene glycol ditosylate (e.g., pentaethylene glycol ditosylate) in the presence of a strong base such as cesium carbonate or sodium hydride in a polar aprotic solvent like DMF or THF. The base deprotonates the remaining free hydroxyl groups, which then act as nucleophiles to displace the tosylate groups, forming the crown ether bridge.

  • Purification: The crude product is purified using column chromatography on silica gel. The product is typically a white or off-white solid.

  • Characterization: The final structure is confirmed using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry, to verify the desired conformation (e.g., 1,3-alternate) and purity.

Fluorescence Titration for Cation Binding Analysis

Fluorescence titration is a standard method to determine the binding affinity (association constant, Ka) and stoichiometry of the host-guest complex.

General Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the calixarene host molecule (typically ~10-5 to 10-6 M) in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile). Prepare separate stock solutions of the guest cations (as perchlorate or triflate salts to avoid interference from the anion) at a much higher concentration (e.g., 10-2 to 10-3 M).

  • Initial Measurement: Place a known volume of the host solution into a quartz cuvette. Record its fluorescence emission spectrum by exciting at its absorption maximum (λex).

  • Titration: Add small aliquots of the guest cation stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate. Record the fluorescence spectrum.

  • Data Analysis: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites. Plot the change in fluorescence intensity (ΔF) at the emission maximum (λem) against the concentration of the added cation.

  • Calculation of Binding Constant: The association constant (Ka) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation). For a 1:1 complex, a plot of 1/(F - F0) versus 1/[Guest] should yield a straight line, from which Ka can be determined.

Conclusion and Future Outlook

Calixarene naphtho-crown ethers represent a versatile and powerful class of fluorescent sensors. Their modular synthesis allows for the fine-tuning of cavity size, fluorophore properties, and functional groups to achieve high selectivity and sensitivity for specific analytes. The significant changes in their luminescence upon guest binding, driven by mechanisms like PET and CHEF, enable their use in a wide range of applications, from environmental monitoring of heavy metal ions to intracellular imaging and tracking of biologically important cations in drug development.

Future research in this field is directed towards the development of water-soluble derivatives for enhanced biocompatibility, the incorporation of these sensors into polymeric materials and nanoparticles for practical device applications, and the design of multi-responsive systems capable of detecting multiple analytes or performing complex logic operations at the molecular level. The continued exploration of these fascinating supramolecular systems holds great promise for advancing the frontiers of chemical sensing and molecular recognition.

References

An In-depth Technical Guide to the Molecular Recognition Mechanisms of Calix-bis-2,3-naphtho-crown-6

An In-depth Technical Guide to the Molecular Recognition Mechanisms of Calix[1]-bis-2,3-naphtho-crown-6

Introduction

Calix[1]-bis-2,3-naphtho-crown-6 (CNC) is a sophisticated macrocyclic host molecule belonging to the calixarene family. This synthetic receptor is engineered for the highly selective recognition of specific guest ions, most notably the cesium cation (Cs⁺). Its unique three-dimensional architecture, combining a calix[1]arene platform in a rigid 1,3-alternate conformation with two 2,3-naphtho-crown-6 ether loops, creates a pre-organized binding cavity. This structural arrangement is pivotal for its exceptional performance in applications such as the selective extraction of radioactive ¹³⁷Cs from high-level nuclear waste, a critical step in waste management and environmental remediation.[1][2] This guide provides a detailed exploration of the molecular recognition principles, quantitative binding data, and experimental methodologies used to characterize the host-guest interactions of CNC and related compounds.

Core Molecular Recognition Mechanisms

The remarkable selectivity of Calix[1]-bis-2,3-naphtho-crown-6 for cesium ions is not the result of a single factor, but rather a synergistic combination of several structural and electronic effects. These mechanisms ensure a highly specific and stable complexation with the target ion.

  • Size Complementarity and Preorganization: The CNC molecule is "pre-organized" in a rigid 1,3-alternate conformation, meaning its binding site is already formed and does not require significant conformational changes upon guest binding. The two naphtho-crown-6 loops form cavities that are an ideal size for the cesium cation (ionic radius ≈ 1.67 Å).[3] This precise size match is a primary determinant of selectivity, as smaller ions like Na⁺ and K⁺ are too small to interact optimally with all the donor atoms of the crown ether rings, while larger cations would be sterically hindered.

  • Cation-π Interactions: Beyond the simple fit, the electron-rich aromatic surfaces of the calixarene backbone and the fused naphthyl groups play a crucial role. The positively charged cesium ion is stabilized through attractive, non-covalent cation-π interactions with these π-electron clouds.[4] This interaction is particularly significant for large, soft cations like cesium and contributes substantially to the overall stability of the complex.

  • Hard-Soft Acid-Base (HSAB) Principle: The interaction can also be viewed through the lens of HSAB theory. The cesium cation is a "hard" Lewis acid. The oxygen atoms of the crown ether loops are "hard" Lewis bases. The favorable interaction between these hard acid and hard base centers contributes to the stability of the complex.[5]

  • Coordination Environment: Within the complex, the cesium ion is encapsulated within the crown ether loop, coordinated to the multiple oxygen donor atoms. This encapsulation effectively shields the cation from the surrounding solvent, reducing the energetic penalty of desolvation and further stabilizing the host-guest complex. Structural studies on similar calix[1]arene-crown-6 complexes reveal that the cation is bound by the oxygen atoms of the crown ether and simultaneously interacts with the aromatic rings of the calixarene.[6]

Binding Model of Cs+ with Calix[4]-bis-2,3-naphtho-crown-6cluster_HostCNC HostCalixareneCalix[4]arene (1,3-alternate)Crown1Naphtho-Crown-6 Loop 1Crown2Naphtho-Crown-6 Loop 2Pi_SurfaceAromatic π-SurfacesGuestCesium Cation (Cs+)Guest->Crown1Size Complementarity(Hard-Hard Interaction)Guest->Crown2Coordination withOxygen DonorsGuest->Pi_SurfaceCation-π Interaction

Binding model of Cs⁺ within the CNC host molecule.

Quantitative Data on Host-Guest Complexation

Table 1: Selectivity and Extraction Data for Calix[1]-bis-2,3-naphtho-crown-6 (CNC)

Guest IonSelectivity relative to other ionsExtraction ConditionsCommentsReference(s)
Cs⁺ Excellent selectivity over Na⁺, K⁺, Ce³⁺, La³⁺, Ba²⁺, Ru³⁺, Sr²⁺ etc.Organic Phase: 2.5 mM CNC in 1:1 nitrobenzene/toluene. Aqueous Phase: Simulated high-level waste (SHLW) with 3 M HNO₃.Quantitative extraction of Cs⁺ was achieved in five contacts. The system shows excellent chemical stability.[1][2]
H₃O⁺ Competes with Cs⁺ at high acidity.Aqueous phase with > 3 M HNO₃.The distribution ratio of Cs⁺ decreases at nitric acid concentrations above 3 M due to competitive extraction of hydronium ions.[2]

Table 2: Thermodynamic Parameters for Cesium Complexation by Analogous Calix[1]arene-bis(crown-6) Ethers

(Note: The following data is for related compounds and serves to illustrate the typical thermodynamic profile of Cs⁺ binding to this class of ligands.)

Host MoleculeGuest IonLog KₐΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)SolventMethodReference(s)
Calix[1]arene-bis(t-octylbenzo-18-crown-6)Cs⁺8.8 ± 0.1-50.2Not ReportedNot ReportedNitrobenzene-d₅Extraction & NMR[7][8]
Calix[1]arene-bis(t-octylbenzo-18-crown-6)2 Cs⁺15.1 ± 0.3 (β₂)-86.2Not ReportedNot ReportedNitrobenzene-d₅¹³³Cs NMR[7][9]
Fluorescent Calix[1]arene-bis(crown-6)Cs⁺~4.3-24.5Not ReportedNot ReportedMethanolFluorescence Titration[10]

Experimental Protocols

The characterization of molecular recognition by CNC and its analogues involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Solvent Extraction of Cesium Ions

Solvent extraction is the most prominently documented method for evaluating the efficacy of CNC in selectively binding cesium. This protocol is based on studies involving the separation of Cs⁺ from simulated high-level nuclear waste.[1][2]

Objective: To determine the distribution ratio (D) and selectivity of CNC for Cs⁺ over other metal ions present in an acidic aqueous phase.

Materials:

  • Host: Calix[1]-bis-2,3-naphtho-crown-6 (CNC)

  • Organic Solvent (Diluent): 1:1 (v/v) mixture of nitrobenzene and toluene.

  • Aqueous Phase: Simulated High-Level Waste (SHLW) solution containing a known concentration of Cs⁺ (e.g., 0.32 g/L) and other competing metal ions, acidified to 3 M with nitric acid (HNO₃).[2]

  • Stripping Solution: Deionized water.

  • Radiotracer: ¹³⁷Cs for easy quantification via gamma spectroscopy.

Procedure:

  • Preparation of Organic Phase: Prepare a 2.5 x 10⁻³ M solution of CNC in the 1:1 nitrobenzene/toluene diluent.

  • Extraction: a. In a sealed vial, combine the organic phase and the acidic aqueous phase at a specified organic-to-aqueous volume ratio (O/A), for example, 1:2. b. Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. c. Allow the phases to separate completely, using centrifugation if necessary. d. Carefully sample both the aqueous and organic phases.

  • Quantification: a. Measure the activity of the ¹³⁷Cs radiotracer in both phases using a gamma-ray spectrometer. b. Calculate the distribution ratio (D_Cs) as: D_Cs = [Activity of ¹³⁷Cs in organic phase] / [Activity of ¹³⁷Cs in aqueous phase]

  • Stripping (Back-Extraction): a. Take the Cs⁺-loaded organic phase from the extraction step. b. Contact it with the stripping solution (deionized water) at a specified O/A ratio (e.g., 2:1). c. Agitate to equilibrium, separate the phases, and quantify the ¹³⁷Cs in each phase to determine the stripping efficiency.

  • Selectivity Studies: Repeat the extraction procedure using an aqueous phase containing a mixture of different metal ion radiotracers to determine the selectivity of CNC for Cs⁺ over other ions by calculating the separation factor (α = D_Cs / D_Metal).

Solvent Extraction Workflow for Cs+ using CNCAPrepare Organic Phase(CNC in Nitrobenzene/Toluene)CMix & Equilibrate(Vigorous Agitation)A->CBPrepare Aqueous Phase(SHLW with ¹³⁷Cs in 3M HNO₃)B->CDPhase Separation(Centrifugation)C->DESample Organic & Aqueous PhasesD->EFGamma Spectroscopy(Quantify ¹³⁷Cs)E->FHContact Loaded Organic Phasewith Deionized WaterE->HLoaded Organic PhaseGCalculate Distribution Ratio (D_Cs)F->GICalculate Stripping EfficiencyH->I

Workflow for determining Cs⁺ extraction efficiency.
NMR Titration (Representative Protocol)

NMR titration is a powerful technique to study host-guest interactions in solution and determine binding constants. It relies on monitoring the change in the chemical shifts of the host or guest protons upon complexation.

Objective: To determine the stoichiometry and association constant (Kₐ) for the CNC-Cs⁺ complex.

Materials:

  • Host: High-purity Calix[1]-bis-2,3-naphtho-crown-6 (CNC).

  • Guest: A soluble cesium salt (e.g., Cesium perchlorate, CsClO₄).

  • Solvent: A suitable deuterated solvent in which both host and guest are soluble (e.g., CD₃CN/CDCl₃ mixture).

  • NMR Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the CNC host at a known concentration (e.g., 1-5 mM). b. Prepare a stock solution of the Cs⁺ guest salt at a significantly higher concentration (e.g., 50-100 mM).

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the CNC host solution alone. Assign the proton signals of the calixarene backbone, naphthyl groups, and crown ether chains.

  • Titration: a. Add small, precise aliquots of the concentrated guest solution to the NMR tube containing the host solution. b. After each addition, gently mix the solution and record a new ¹H NMR spectrum. c. Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically up to 10-20 equivalents of guest).

  • Data Analysis: a. Identify the host protons whose chemical shifts change most significantly upon addition of Cs⁺. These are typically protons near the binding cavity. b. Plot the change in chemical shift (Δδ) for a specific proton as a function of the guest concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression software to calculate the association constant (Kₐ).

NMR Titration WorkflowAPrepare Host (CNC)& Guest (Cs+) Stock SolutionsBAcquire ¹H NMR Spectrumof Host AloneA->BCAdd Aliquot of Guestto Host Solution in NMR TubeA->CB->CDAcquire ¹H NMR Spectrumof MixtureC->DERepeat C-D until SaturationD->EE->CNot SaturatedFPlot Δδ vs. [Guest]E->FSaturatedGNon-linear Fit to Binding ModelF->GHDetermine Stoichiometry& Association Constant (Kₐ)G->H

Process for determining binding constants via NMR.
Fluorescence Spectroscopy (Representative Protocol)

If the calixarene host is inherently fluorescent or has been functionalized with a fluorophore, fluorescence spectroscopy can be a highly sensitive method to study guest binding. The binding event often leads to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[11]

Objective: To determine the binding constant and stoichiometry of complexation by monitoring changes in fluorescence.

Materials:

  • Host: A fluorescent calix-crown derivative (or CNC if it exhibits useful fluorescence).

  • Guest: A series of metal salts (e.g., perchlorates or nitrates of alkali metals).

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile or methanol).

  • Spectrofluorometer.

Procedure:

  • Determine Excitation Wavelength: Record the absorption spectrum of the host solution to determine the optimal excitation wavelength (λ_ex), typically at the absorption maximum.

  • Sample Preparation: Prepare a dilute solution of the host (e.g., 1-10 µM) in a quartz cuvette. The concentration should be chosen to give a strong fluorescence signal without inner filter effects.

  • Initial Spectrum: Record the fluorescence emission spectrum of the host solution alone.

  • Titration: a. Add small aliquots of a concentrated stock solution of the guest salt to the cuvette. b. After each addition, record the fluorescence emission spectrum. c. Continue until the fluorescence signal reaches a plateau.

  • Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum (λ_em) against the guest concentration. b. Correct the data for dilution if necessary. c. Fit the data to a binding isotherm (e.g., using the Benesi-Hildebrand method for a 1:1 complex) to calculate the association constant (Kₐ). d. A Job plot (plotting fluorescence change vs. mole fraction of the host) can be used to independently determine the binding stoichiometry.[12]

Fluorescence Titration WorkflowAPrepare Host & GuestStock SolutionsBRecord Emission Spectrumof Host SolutionA->BCAdd Aliquot of Guestto Host in CuvetteA->CB->CDRecord Emission SpectrumC->DERepeat until PlateauD->EE->CNo PlateauFPlot Fluorescence Changevs. [Guest]E->FPlateau ReachedGFit Data to Binding IsothermF->GHCalculate Association Constant (Kₐ)G->H

Workflow for fluorescence-based binding studies.
Isothermal Titration Calorimetry (ITC) (Representative Protocol)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event. In a single experiment, it can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[13]

Objective: To obtain a complete thermodynamic profile of the CNC-Cs⁺ interaction.

Materials:

  • Host: High-purity, degassed CNC.

  • Guest: High-purity, degassed cesium salt.

  • Buffer/Solvent: A carefully chosen solvent or buffer in which both components are soluble and which has a low heat of dilution. Both host and guest solutions must be prepared in the exact same solvent batch.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: a. Prepare a solution of the CNC host (e.g., 0.1-0.2 mM) in the sample cell. b. Prepare a solution of the cesium salt (e.g., 1-2 mM, typically 10-20 times the host concentration) in the injection syringe. c. Thoroughly degas both solutions to prevent air bubbles.

  • Experiment Setup: a. Equilibrate the calorimeter at the desired temperature (e.g., 25 °C). b. Perform a control titration by injecting the guest solution into the sample cell containing only the solvent to measure the heat of dilution.

  • Titration: a. Perform the main titration by injecting small, precise volumes (e.g., 5-10 µL) of the guest solution from the syringe into the host solution in the sample cell at timed intervals. b. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction for each injection.

  • Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the resulting heat pulses to obtain the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of guest to host. d. Fit this binding isotherm using the instrument's software (e.g., to a one-site binding model) to directly yield n, Kₐ, and ΔH. ΔG and ΔS can then be calculated using the equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS

Isothermal Titration Calorimetry (ITC) WorkflowAPrepare & DegasHost (CNC) & Guest (Cs+) SolutionsBLoad Host into Sample CellLoad Guest into SyringeA->BCPerform Control Titration(Guest into Solvent)A->CDPerform Main Titration(Inject Guest into Host)B->DFIntegrate Pulses & SubtractHeat of DilutionC->FERecord Heat Pulsesfor each InjectionD->EE->FGPlot Heat Change vs.Molar RatioF->GHFit Isotherm to Binding ModelG->HIDetermine Kₐ, ΔH, n, ΔG, ΔSH->I

Workflow for thermodynamic analysis using ITC.

An In-Depth Technical Guide on the Thermodynamic Stability of Calix-bis-2,3-naphtho-crown-6 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of calix-bis-2,3-naphtho-crown-6 complexes, with a focus on their interaction with various cations. Given the specialized nature of this macrocycle, this guide also draws upon data from closely related calix[1]arene-crown-6 derivatives to present a broader understanding of the structure-stability relationships that govern these host-guest interactions.

Introduction to Calix-bis-2,3-naphtho-crown-6

Calix-bis-2,3-naphtho-crown-6 is a sophisticated macrocyclic ligand belonging to the family of calixarenes. Its structure features a calix[1]arene platform in a cone conformation, bridged by two 2,3-naphtho-crown-6 ether loops. This unique architecture creates a pre-organized, three-dimensional cavity that is highly selective for certain cations. The naphthyl groups introduce rigidity and extended π-systems, which can influence the binding properties through cation-π interactions.

One of the most significant applications of calix[1]-bis-2,3-naphtho-crown-6, often abbreviated as CNC, is in the selective solvent extraction of cesium (Cs⁺) from high-level nuclear waste.[2][3] This selectivity is crucial for the partitioning and transmutation strategies in nuclear waste management. Understanding the thermodynamic driving forces behind this selectivity is paramount for optimizing extraction processes and for the rational design of new, even more efficient and selective ligands for various applications, including ion-selective electrodes, sensors, and potential applications in drug delivery systems.

Thermodynamic Data

While extensive thermodynamic data for the specific calix-bis-2,3-naphtho-crown-6 ligand is not widely published in a single comprehensive study, we can compile and compare data from various sources on closely related calix[1]arene-bis(crown-6) ethers to elucidate the factors governing complex stability. The key thermodynamic parameters are the binding constant (K), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation.

The relationship between these parameters is given by the equations:

ΔG = -RTlnK

ΔG = ΔH - TΔS

where R is the gas constant and T is the temperature in Kelvin.

Below are tables summarizing thermodynamic data for the complexation of various cations with analogous calix[1]arene-crown-6 derivatives. This data provides valuable insights into the expected behavior of calix-bis-2,3-naphtho-crown-6.

Table 1: Stability Constants (log K) for 1:1 Complexation of Alkali Metal Cations with Calix[1]arene-bis(crown-6) Derivatives

CationLigandSolventlog KReference
Cs⁺Calix[1]arene-bis(crown-6-ether)Ethanol6.85[4]
Cs⁺Calix[1]arene-bis(crown-6-ether)9:1 H₂O/EtOH3.70[4]
Cs⁺Tetrasulfonated Calix[1]arene-bis(crown-6-ether)Water> 4[4]
Cs⁺Tetrasulfonated Calix[1]arene-bis(crown-6-ether)1:9 H₂O/EtOH> 9[4]

Table 2: Thermodynamic Parameters for the Complexation of Cs⁺ with Calix[1]arene-bis(crown-6) Derivatives

LigandSolventΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Calix[1]arene-bis(crown-6-ether)Ethanol-39.1--[4]
Calix[1]arene-bis(crown-6-ether)9:1 H₂O/EtOH-21.1--[4]

Experimental Protocols

The determination of thermodynamic parameters for host-guest complexation involves a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the study of calixarene-crown ether complexes.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

  • Instrumentation : A high-sensitivity isothermal titration microcalorimeter is used.

  • Sample Preparation :

    • The host molecule (e.g., Calix-bis-2,3-naphtho-crown-6) is dissolved in a suitable solvent (e.g., acetonitrile, methanol, or a water/ethanol mixture) to a concentration of approximately 0.1-1 mM and placed in the sample cell.

    • The guest cation (as a salt, e.g., CsNO₃ or CsClO₄) is dissolved in the same solvent to a concentration approximately 10-20 times that of the host and loaded into the injection syringe.

  • Titration :

    • The system is allowed to equilibrate at a constant temperature (e.g., 298.15 K).

    • Small aliquots (e.g., 5-10 μL) of the guest solution are injected into the sample cell at regular intervals.

    • The heat change associated with each injection is measured.

  • Data Analysis : The raw data (heat change per injection) is plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) to extract the thermodynamic parameters (K, ΔH, and n).

3.2. Spectrophotometric Titration (UV-Vis and Fluorescence)

This method is used when the complexation event leads to a change in the absorbance or fluorescence spectrum of the host or guest.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer or a spectrofluorometer.

  • Sample Preparation :

    • A solution of the host molecule with a known concentration (typically in the micromolar range) is prepared in a suitable solvent. The solvent should be transparent in the wavelength range of interest.

    • A concentrated stock solution of the guest cation is prepared in the same solvent.

  • Titration :

    • The initial spectrum of the host solution is recorded.

    • Small increments of the guest solution are added to the host solution in the cuvette.

    • After each addition, the solution is thoroughly mixed, and the spectrum is recorded.

  • Data Analysis : The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the concentration of the guest. The resulting binding curve is then analyzed using non-linear regression with appropriate binding equations (e.g., the Benesi-Hildebrand method for 1:1 complexes) to determine the binding constant (K).[6][7]

3.3. Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to determine binding constants by monitoring the changes in the chemical shifts of the host's protons upon addition of the guest cation.

  • Instrumentation : A high-field NMR spectrometer.

  • Sample Preparation :

    • A solution of the host molecule is prepared in a deuterated solvent (e.g., CD₃CN, CD₃OD).

    • A concentrated solution of the guest cation is prepared in the same deuterated solvent.

  • Titration :

    • The ¹H NMR spectrum of the free host is recorded.

    • Aliquots of the guest solution are incrementally added to the NMR tube containing the host solution.

    • A ¹H NMR spectrum is acquired after each addition.

  • Data Analysis : The chemical shift changes of specific protons of the host are plotted against the guest/host molar ratio. These titration curves are then fitted to a suitable binding model to calculate the association constant.[8][9]

Visualizations

Diagram 1: General Complexation Pathway

G General Host-Guest Complexation Pathway cluster_reactants Reactants cluster_product Product Host Calix-bis-2,3-naphtho-crown-6 (Host) Complex Host-Guest Complex Host->Complex K_assoc Guest Cation (Guest) Complex->Host K_dissoc

Caption: A diagram illustrating the reversible binding equilibrium between the host and guest molecules.

Diagram 2: Experimental Workflow for Thermodynamic Analysis

G Workflow for Determining Thermodynamic Parameters A Sample Preparation (Host and Guest Solutions) B Choose Experimental Method A->B C Isothermal Titration Calorimetry (ITC) B->C D Spectrophotometric Titration (UV-Vis/Fluorescence) B->D E NMR Titration B->E F Data Acquisition (Titration Curve) C->F D->F E->F G Data Analysis (Non-linear Regression Fitting) F->G H Thermodynamic Parameters (K, ΔG, ΔH, ΔS) G->H

Caption: A flowchart outlining the key steps in the experimental determination of thermodynamic parameters.

Discussion and Conclusion

The thermodynamic stability of complexes formed by Calix-bis-2,3-naphtho-crown-6 and its analogs is a result of a delicate balance between enthalpic and entropic contributions. The high selectivity for cesium observed in solvent extraction studies suggests a strong and specific interaction.[2] This is likely due to a combination of factors:

  • The Chelate Effect : The two crown ether loops work in concert to encapsulate the cation, leading to a more stable complex than would be formed by individual crown ethers.

  • Preorganization : The calixarene backbone holds the crown ether loops in a favorable conformation for cation binding, reducing the entropic penalty associated with organizing the ligand upon complexation.

  • Cation-π Interactions : The electron-rich cavities of the calixarene and the naphthyl groups can engage in favorable interactions with the cation, further enhancing binding affinity.[8]

  • Solvent Effects : The thermodynamics of complexation are highly dependent on the solvent. In polar, coordinating solvents, the desolvation of both the host and guest prior to complexation can be a major energetic factor, often leading to entropy-driven complexation.[10]

References

Methodological & Application

Application Notes and Protocols for Cesium-Selective Extraction using Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calix[1]-bis-2,3-naphtho-crown-6 (CNC) is a highly selective macrocyclic ligand for the extraction of cesium ions (Cs⁺). Its unique pre-organized cavity, formed by the calixarene platform and the naphtho-crown ether loops, provides an ideal size and coordination environment for the selective encapsulation of cesium. This property is of significant interest in various fields, including nuclear waste remediation, where the removal of radioactive ¹³⁷Cs is a critical challenge, as well as in the development of selective sensors and separation technologies.

These application notes provide a comprehensive overview of the synthesis, experimental protocols for cesium extraction, and the underlying mechanism of selectivity of Calix-bis-2,3-naphtho-crown-6.

Data Presentation

Cesium Extraction Efficiency and Selectivity

The extraction of cesium using Calix-bis-2,3-naphtho-crown-6 is highly dependent on the experimental conditions, particularly the nitric acid concentration in the aqueous phase. The distribution coefficient (DCs) is a measure of the extraction efficiency.

Table 1: Effect of Nitric Acid Concentration on the Distribution Coefficient of Cesium (DCs)

Nitric Acid Concentration (M)DCs
1Increasing
2Increasing
3Maximum
4Decreasing
5Decreasing
6Decreasing

Note: The distribution ratio of Cs(I) increases with aqueous feed acidity up to 3 M HNO₃ and decreases thereafter due to the co-extraction of hydronium ions[2].

Calix-bis-2,3-naphtho-crown-6 exhibits exceptional selectivity for cesium over other metal ions commonly found in nuclear waste streams.

Table 2: Selectivity of Calix-bis-2,3-naphtho-crown-6 for Cesium over Other Ions

Competing IonSeparation Factor (SFCs/M)
Na⁺High
K⁺High
Sr²⁺Excellent
Ba²⁺Excellent
La³⁺Excellent
Ce³⁺Excellent
Ru³⁺Excellent
Mo⁶⁺Excellent
Zr⁴⁺Excellent

Note: Selectivity studies carried out using several radiotracers indicated excellent selectivity for Cs[2]. The separation factor is calculated as the ratio of the distribution coefficients (SFCs/M = DCs / DM).

Experimental Protocols

Synthesis of Calix[1]-bis-2,3-naphtho-crown-6

The synthesis of Calix[1]-bis-2,3-naphtho-crown-6 in the 1,3-alternate conformation is typically achieved through a multi-step process. A general representative synthesis is outlined below, based on procedures reported for analogous calix[1]arene-crown-6 ethers.

Materials:

  • p-tert-Butylcalix[1]arene

  • 2,3-Naphtho-1,14-dihydroxy-3,6,9,12-tetraoxatetradecane (ditosylate or di-bromo derivative)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (anhydrous)

  • Acetonitrile (anhydrous)

  • Chloroform

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Crown Ether Precursor: Synthesize the 2,3-naphtho-crown ether precursor with appropriate leaving groups (e.g., tosylates or bromides) on the terminal ends of the polyether chain.

  • Alkylation of p-tert-Butylcalix[1]arene:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-tert-butylcalix[1]arene in anhydrous acetonitrile.

    • Add an excess of anhydrous potassium carbonate or cesium carbonate as the base.

    • To this suspension, add a solution of the 2,3-naphtho-crown ether precursor in anhydrous acetonitrile dropwise over several hours at reflux temperature.

    • Continue refluxing the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude product in chloroform and wash with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1,3-alternate isomer of Calix[1]-bis-2,3-naphtho-crown-6.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cesium Extraction from Acidic Aqueous Solution

Materials:

  • Calix[1]-bis-2,3-naphtho-crown-6 (CNC)

  • Organic Diluent: 1:1 (v/v) mixture of nitrobenzene and toluene

  • Aqueous Phase: Simulated high-level waste (SHLW) solution containing cesium ions in nitric acid (e.g., 3 M HNO₃).

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Gamma-ray spectrometer or other suitable analytical instrument for cesium determination.

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of Calix[1]-bis-2,3-naphtho-crown-6 in the 1:1 nitrobenzene/toluene diluent at the desired concentration (e.g., 2.5 x 10⁻³ M)[2].

  • Extraction:

    • In a centrifuge tube, mix equal volumes of the organic phase and the aqueous phase (e.g., 5 mL of each).

    • Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker or vortex mixer.

    • Separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes).

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of cesium in both phases using a suitable analytical technique. For radioactive cesium (¹³⁷Cs), gamma-ray spectrometry is commonly used.

    • Calculate the distribution coefficient (DCs) using the formula: DCs = [Concentration of Cs in organic phase] / [Concentration of Cs in aqueous phase].

Stripping of Cesium from the Loaded Organic Phase

Materials:

  • Cesium-loaded organic phase from the extraction step.

  • Stripping Agent: Deionized water.

  • Centrifuge tubes.

  • Mechanical shaker or vortex mixer.

  • Analytical instrument for cesium determination.

Procedure:

  • Stripping:

    • In a centrifuge tube, mix the cesium-loaded organic phase with the stripping agent (deionized water). An organic to aqueous phase ratio of 2:1 is often effective[2].

    • Agitate the mixture vigorously for a sufficient time to allow for the transfer of cesium from the organic to the aqueous phase (e.g., 30 minutes).

    • Separate the two phases by centrifugation.

  • Analysis:

    • Determine the concentration of cesium in both the stripped organic phase and the aqueous stripping solution.

    • Calculate the stripping efficiency as the percentage of cesium transferred from the organic phase to the aqueous phase.

    • Quantitative stripping of Cs(I) from the loaded organic phase can be achieved in two contacts with distilled water at a volume ratio (O/A) of 2[2].

Visualizations

Chemical Structure of Calix-bis-2,3-naphtho-crown-6

A simplified representation of the Calix-bis-2,3-naphtho-crown-6 structure.

Experimental Workflow for Cesium Extraction

A Preparation of Organic Phase (CNC in Nitrobenzene/Toluene) C Liquid-Liquid Extraction (Vigorous Mixing) A->C B Aqueous Phase (Cesium in 3M HNO3) B->C D Phase Separation (Centrifugation) C->D E Analysis of Phases (Gamma Spectrometry) D->E F Calculation of Distribution Coefficient (DCs) E->F

Workflow for the solvent extraction of cesium.

Mechanism of Cesium Selectivity

The high selectivity of Calix-bis-2,3-naphtho-crown-6 for cesium is attributed to a combination of factors in a classic example of host-guest chemistry.

  • Size Complementarity: The cavity of the bis-crown-6 ether has a diameter that is highly complementary to the ionic radius of the cesium cation. This "size-fit" effect is a primary determinant of selectivity.

  • Cation-π Interactions: The electron-rich aromatic surfaces of the calixarene base and the naphthyl groups of the crown ether loops can engage in favorable cation-π interactions with the encapsulated cesium ion, further stabilizing the complex.

  • Coordination by Oxygen Atoms: The multiple oxygen atoms within the crown ether loops provide a highly favorable coordination environment for the cesium ion, effectively wrapping the cation and shielding it from the aqueous environment.

  • Pre-organization: The rigid 1,3-alternate conformation of the calixarene platform pre-organizes the crown ether loops into an optimal geometry for cesium binding, minimizing the entropic penalty associated with complexation.

cluster_mechanism Cesium Selectivity Mechanism cluster_factors Key Selectivity Factors A Cesium Ion (Cs+) in Aqueous Phase C Formation of [Cs(CNC)]+ Complex A->C B Calix-bis-naphtho-crown-6 in Organic Phase B->C D Size Complementarity C->D E Cation-π Interactions C->E F Oxygen Coordination C->F G Pre-organization C->G

Factors contributing to the selective binding of cesium.

References

Application Notes and Protocols for Solvent Extraction Using Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Calix-bis-2,3-naphtho-crown-6 in solvent extraction, with a primary focus on the selective removal of cesium from aqueous solutions. The information is compiled from various studies and is intended to serve as a comprehensive guide for laboratory applications.

Introduction

Calix-bis-2,3-naphtho-crown-6 is a macrocyclic receptor belonging to the family of calixarenes, which are known for their ability to form stable complexes with specific ions and molecules. The unique three-dimensional pre-organized cavity of Calix-bis-2,3-naphtho-crown-6, formed by the calix[1]arene platform and the two naphtho-crown-6 ether loops, exhibits a high degree of selectivity for the cesium cation (Cs⁺). This property makes it a highly effective extractant for the separation of cesium, including the radioactive isotope ¹³⁷Cs, from complex matrices such as high-level nuclear waste.[2][3][4] The extraction process involves the transfer of the target ion from an aqueous phase to an immiscible organic phase containing the calixarene.

Principle of Extraction

The selective extraction of Cs⁺ by Calix-bis-2,3-naphtho-crown-6 is based on the principle of host-guest chemistry. The size of the crown-6 ether cavity is highly complementary to the ionic radius of the cesium cation, leading to the formation of a stable inclusion complex. The bulky naphthyl groups and the calixarene backbone enhance the lipophilicity of the complex, facilitating its transfer into the organic phase. The overall process is a liquid-liquid extraction where the calixarene acts as a phase-transfer agent for the targeted cation.

Experimental Protocols

Protocol 1: Batch Solvent Extraction of Cesium from Acidic Medium

This protocol describes a standard batch extraction procedure for the removal of cesium from a simulated high-level waste solution.

1. Materials and Reagents:

  • Extractant: Calix-bis-2,3-naphtho-crown-6 (CNC)
  • Organic Solvent (Diluent): A 1:1 (v/v) mixture of nitrobenzene and toluene.[2][5]
  • Aqueous Phase: Simulated High-Level Waste (SHLW) solution containing a known concentration of Cs⁺ (e.g., 0.32 g/L) in approximately 3 M nitric acid (HNO₃).[2][5] The distribution ratio of Cs(I) has been shown to be maximal at around 3 M HNO₃.[2][5]
  • Stripping Solution: Deionized water. For enhanced stripping, a modifier can be added to the organic phase prior to extraction.
  • Modifier (Optional, for improved stripping): Alamine 336 (a tertiary amine).[2][5]

2. Preparation of Organic Phase:

  • Prepare a 2.5 x 10⁻³ M solution of Calix-bis-2,3-naphtho-crown-6 in the 1:1 nitrobenzene/toluene diluent.
  • If using a modifier for improved stripping, add Alamine 336 to the organic phase to a final concentration of 0.4% (v/v).[2][5]

3. Extraction Procedure:

  • In a suitable container (e.g., a separatory funnel or a centrifuge tube), combine the aqueous phase and the organic phase at a defined phase ratio (Aqueous/Organic). For quantitative extraction, a multi-stage process with an Organic-to-Aqueous (O/A) phase ratio of 1/2 is recommended.[2][5]
  • Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 30 minutes).
  • Allow the phases to separate. If necessary, centrifuge the mixture to achieve a clean separation.
  • Carefully separate the aqueous and organic phases.
  • For multi-stage extraction, the aqueous phase is contacted with a fresh portion of the organic phase in subsequent stages. Five contacts at an O/A ratio of 1/2 have been shown to achieve quantitative extraction.[2][5]

4. Stripping Procedure (Recovery of Cesium):

  • Combine the cesium-loaded organic phase with the stripping solution (deionized water).
  • A multi-stage stripping process with an O/A phase ratio of 2 is effective.[2][5]
  • Agitate the mixture to transfer the cesium back into the aqueous phase.
  • Allow the phases to separate and collect the aqueous phase containing the stripped cesium.
  • Quantitative stripping can be achieved in two contacts.[2][5]

5. Analysis:

  • Determine the concentration of cesium in the initial aqueous phase, the raffinate (aqueous phase after extraction), and the stripping solution using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or gamma spectrometry for radioactive cesium.
  • Calculate the distribution coefficient (D), extraction percentage (%E), and stripping percentage (%S) using the following equations:
  • D = [Cs]org / [Cs]aq
  • %E = (D / (D + V_aq / V_org)) * 100
  • %S = ([Cs]_strip_aq * V_strip_aq) / ([Cs]_loaded_org * V_loaded_org) * 100

Protocol 2: Supported Liquid Membrane (SLM) Transport of Cesium

This protocol outlines the use of Calix-bis-2,3-naphtho-crown-6 in a supported liquid membrane system for the continuous transport of cesium.

1. Materials and Reagents:

  • Carrier Solution (Organic Phase): 1 mM Calix-bis-2,3-naphtho-crown-6 in a solvent mixture of 20% (v/v) n-dodecane and 80% (v/v) 2-nitrophenyl octyl ether (NPOE), containing 0.4% Alamine 336.[6]
  • Feed Solution (Source Phase): 3 M HNO₃ containing the cesium to be extracted.[6]
  • Receiving Phase (Stripping Phase): Distilled water.[6]
  • Membrane Support: Polypropylene hollow fiber.[6]

2. Membrane Preparation:

  • Immerse the polypropylene hollow fiber in the carrier solution for a sufficient time (e.g., 24 hours) to ensure complete impregnation of the pores.

3. Transport Experiment:

  • Set up a hollow fiber membrane module where the feed solution flows on one side of the membrane (e.g., the shell side) and the receiving phase flows on the other side (e.g., the lumen side).
  • Continuously circulate the feed and receiving solutions.
  • Monitor the concentration of cesium in both the feed and receiving phases over time to determine the transport kinetics.

Quantitative Data

The efficiency of solvent extraction using Calix-bis-2,3-naphtho-crown-6 and its analogs is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Diluent on Cesium Extraction Efficiency

Diluent SystemRelative Extraction Efficiency OrderReference
Various single diluentsNitrobenzene > 1,2-Dichloromethane > 1-Octanol > 2-Nitrophenyl octyl ether > Chloroform > Toluene[7]
1:1 Nitrobenzene/TolueneHigh[2][5]
20% n-Dodecane + 80% NPOEEffective for membrane transport[6]

Table 2: Summary of Extraction and Stripping Conditions for Cesium

ParameterConditionOutcomeReference
Extraction
Extractant/Concentration2.5 x 10⁻³ M Calix-bis-2,3-naphtho-crown-6Quantitative extraction[2][5]
Organic Phase1:1 Nitrobenzene/TolueneSuitable diluent[2][5]
Aqueous Phase~3 M HNO₃Maximum distribution ratio[2][5]
O/A Phase Ratio1/2Effective for multi-stage extraction[2][5]
Number of Contacts5Quantitative extraction of 0.32 g/L Cs[2][5]
Stripping
Stripping AgentDistilled WaterEffective stripping[2][5]
Modifier for Enhanced Stripping0.4% (v/v) Alamine 336 in organic phaseFacilitates quantitative stripping[2][5]
O/A Phase Ratio2Effective for multi-stage stripping[2][5]
Number of Contacts2Quantitative stripping[2][5]

Table 3: Selectivity of Calix-bis-2,3-naphtho-crown-6 for Cesium

Interfering IonSelectivity for CesiumReference
Ce, La, Ba, Ru, Mo, Tc, Zr, SrExcellent[2][5]
Na, K, Rb, Sr, Ba, Pd, RuHigh (except for Rb)[6]

Visualizations

The following diagrams illustrate the experimental workflow for the batch solvent extraction of cesium.

G cluster_prep Phase Preparation cluster_extraction Multi-Stage Extraction (5 Stages) cluster_stripping Multi-Stage Stripping (2 Stages) prep_aq Prepare Aqueous Phase (SHLW in 3M HNO3) contact1 Stage 1: Contact Aq. and Org. Phases (O/A = 1/2) prep_aq->contact1 prep_org Prepare Organic Phase (2.5 mM CNC in 1:1 Nitrobenzene/Toluene) prep_org->contact1 separate1 Phase Separation contact1->separate1 raffinate1 Aqueous Raffinate 1 separate1->raffinate1 To next stage loaded_org1 Loaded Organic 1 separate1->loaded_org1 Collect contact2 Stage 2: Contact Raffinate 1 and Fresh Org. raffinate1->contact2 combine_org Combine Loaded Organic Phases loaded_org1->combine_org separate2 Phase Separation contact2->separate2 raffinate2 Aqueous Raffinate 2 separate2->raffinate2 loaded_org2 Loaded Organic 2 separate2->loaded_org2 etc_ext ... raffinate2->etc_ext loaded_org2->combine_org contact_strip1 Stage 1: Contact Loaded Org. and Water (O/A = 2) combine_org->contact_strip1 separate_strip1 Phase Separation contact_strip1->separate_strip1 stripped_org1 Stripped Organic 1 separate_strip1->stripped_org1 To next stage strip_sol1 Aqueous Strip Solution 1 separate_strip1->strip_sol1 Collect contact_strip2 Stage 2: Contact Stripped Org. 1 and Fresh Water stripped_org1->contact_strip2 separate_strip2 Phase Separation contact_strip2->separate_strip2 regenerated_org Regenerated Organic separate_strip2->regenerated_org strip_sol2 Aqueous Strip Solution 2 separate_strip2->strip_sol2

Caption: Workflow for multi-stage solvent extraction and stripping of cesium.

G cluster_aqueous Aqueous Phase (3M HNO3) cluster_organic Organic Phase (Nitrobenzene/Toluene) Cs_aq Cs+ CsCNC_org [Cs(CNC)]+NO3- Cs_aq->CsCNC_org Extraction H_aq H+ NO3_aq NO3- NO3_aq->CsCNC_org CNC_org CNC CNC_org->CsCNC_org CsCNC_org->Cs_aq Stripping (with H2O)

Caption: Logical relationship of cesium extraction and stripping.

References

Application Notes & Protocols: Calix-bis-2,3-naphtho-crown-6 in Nuclear Waste Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calix[1]arene-bis(2,3-naphtho-crown-6), a member of the calix-crown family of macrocyclic compounds, has emerged as a highly selective and efficient extractant for the removal of radioactive cesium (specifically the isotope ¹³⁷Cs) from acidic high-level nuclear waste (HLW).[2][3][4] The unique pre-organized cavity of this ligand, formed by the calixarene base and the two naphtho-crown ether loops, is suitably sized for the selective complexation of cesium ions.[1][5] This high selectivity is crucial in nuclear waste treatment to minimize the volume of high-level waste requiring long-term geological disposal by separating the long-lived, heat-emitting radionuclides like ¹³⁷Cs.[4][5]

These application notes provide an overview of the use of Calix[1]-bis-2,3-naphtho-crown-6 for cesium extraction, including its performance under various conditions and detailed protocols for its application in a laboratory setting.

Data Presentation

The efficiency of an extractant is typically measured by its distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase. The following tables summarize the key quantitative data for the extraction of Cesium(I) using Calix[1]-bis-2,3-naphtho-crown-6.

Table 1: Effect of Diluent on the Distribution Ratio of Cs(I)

DiluentDielectric ConstantDCs
Nitrobenzene34.8>10
1:1 Nitrobenzene:Toluene-~5
1,2-Dichloroethane10.4<5
Chloroform4.8<1
1-Octanol10.3<1
Toluene2.4<0.1
Conditions: Organic phase: 2.5 x 10⁻³ M Calix[1]-bis-2,3-naphtho-crown-6; Aqueous phase: Simulated High-Level Waste (SHLW) in 3 M HNO₃. Data compiled from multiple sources.[1][2][3]

Table 2: Effect of Aqueous Phase Acidity on the Distribution Ratio of Cs(I)

HNO₃ Concentration (M)DCs
1~3
2~4
3~5
4~4.5
5~3.5
Conditions: Organic phase: 2.5 x 10⁻³ M Calix[1]-bis-2,3-naphtho-crown-6 in 1:1 Nitrobenzene:Toluene; Aqueous phase: Simulated High-Level Waste (SHLW).[2][6]

Table 3: Selectivity of Calix[1]-bis-2,3-naphtho-crown-6 for Cesium(I)

RadionuclideDistribution Ratio (D)
¹³⁷Cs>10
⁹¹Sr<0.1
¹⁴⁰Ba<0.1
¹⁴⁰La<0.1
¹⁴³Ce<0.1
¹⁰³Ru<0.1
⁹⁹Mo<0.1
⁹⁹ᵐTc<0.1
⁹⁷Zr<0.1
Conditions: Organic phase: 2.5 x 10⁻³ M Calix[1]-bis-2,3-naphtho-crown-6 in 1:1 Nitrobenzene:Toluene; Aqueous phase: Simulated High-Level Waste (SHLW) in 3 M HNO₃.[2]

Experimental Protocols

Protocol 1: Solvent Extraction of Cesium(I) from Simulated High-Level Waste

This protocol describes a batch solvent extraction experiment to determine the distribution ratio of Cesium(I).

Materials:

  • Calix[1]-bis-2,3-naphtho-crown-6

  • Nitrobenzene (reagent grade)

  • Toluene (reagent grade)

  • Nitric Acid (HNO₃, concentrated)

  • Simulated High-Level Waste (SHLW) solution containing a known concentration of Cs(I) and other relevant metal ions.

  • ¹³⁷Cs tracer

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gamma-ray spectrometer or liquid scintillation counter

Procedure:

  • Organic Phase Preparation: Prepare a 2.5 x 10⁻³ M solution of Calix[1]-bis-2,3-naphtho-crown-6 in a 1:1 (v/v) mixture of nitrobenzene and toluene.

  • Aqueous Phase Preparation: Prepare a simulated high-level waste (SHLW) solution with a final nitric acid concentration of 3 M. Spike the aqueous phase with a known activity of ¹³⁷Cs tracer.

  • Extraction:

    • Pipette 5 mL of the organic phase and 5 mL of the aqueous phase into a 15 mL centrifuge tube (Organic to Aqueous phase ratio, O/A = 1).

    • Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and equilibration.

    • Centrifuge the tube at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Sample Analysis:

    • Carefully pipette 2 mL aliquots from both the organic and aqueous phases into separate counting vials.

    • Measure the gamma activity of ¹³⁷Cs in each aliquot using a gamma-ray spectrometer.

  • Calculation of Distribution Ratio (DCs): DCs = (Activity of ¹³⁷Cs in the organic phase (counts per minute/mL)) / (Activity of ¹³⁷Cs in the aqueous phase (counts per minute/mL))

Protocol 2: Stripping of Cesium(I) from the Loaded Organic Phase

This protocol describes the back-extraction (stripping) of Cesium(I) from the organic phase into an aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1

  • Deionized water

  • Alamine 336 (tertiary amine)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gamma-ray spectrometer or liquid scintillation counter

Procedure:

  • Stripping Solution Preparation: While not always necessary for this specific calix-crown, the addition of a modifier can facilitate stripping. If required, a dilute solution of a stripping agent can be prepared. However, for Calix[1]-bis-2,3-naphtho-crown-6, distilled water can be effective, sometimes with the aid of a small amount of a phase transfer catalyst like Alamine 336.[2] For this protocol, we will use deionized water.

  • Stripping:

    • Take 4 mL of the loaded organic phase from Protocol 1 and place it in a 15 mL centrifuge tube.

    • Add 2 mL of deionized water to the tube (O/A = 2).

    • Cap the tube tightly and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Sample Analysis:

    • Take 1 mL aliquots from both the organic and aqueous phases for gamma counting.

  • Calculation of Stripping Efficiency: Stripping Efficiency (%) = [(Initial activity in organic phase - Final activity in organic phase) / Initial activity in organic phase] x 100

Visualizations

experimental_workflow prep_org Prepare Organic Phase (2.5e-3 M Calix-crown in 1:1 Nitrobenzene:Toluene) extraction Solvent Extraction (O/A = 1, Vortex 2 min) prep_org->extraction prep_aq Prepare Aqueous Phase (Simulated HLW in 3M HNO3 + 137Cs tracer) prep_aq->extraction centrifuge1 Centrifugation (3000 rpm, 10 min) extraction->centrifuge1 analysis1 Gamma Spectrometry of Organic & Aqueous Phases centrifuge1->analysis1 loaded_org Loaded Organic Phase centrifuge1->loaded_org Separated Phases calc_d Calculate Distribution Ratio (DCs) analysis1->calc_d stripping Stripping (with Deionized Water, O/A = 2, Vortex 5 min) loaded_org->stripping centrifuge2 Centrifugation (3000 rpm, 10 min) stripping->centrifuge2 analysis2 Gamma Spectrometry of Organic & Aqueous Phases centrifuge2->analysis2 calc_strip Calculate Stripping Efficiency analysis2->calc_strip

Caption: Workflow for Cesium Extraction and Stripping.

logical_relationship calix Calix[4]-bis-2,3-naphtho-crown-6 complex [Cs(Calix-crown)]+ Complex in Organic Phase calix->complex Complexation cs_ion Cs+ Ion in Aqueous Phase cs_ion->complex Extraction separation Selective Separation of Cesium complex->separation

Caption: Logical Relationship of Cesium Extraction.

Discussion

The experimental data demonstrate that Calix[1]-bis-2,3-naphtho-crown-6 is a highly effective and selective extractant for Cs(I) from acidic nuclear waste streams. The choice of diluent significantly impacts the extraction efficiency, with more polar diluents like nitrobenzene leading to higher distribution ratios.[1][3] This is attributed to the better solvation of the ion-pair complex formed during extraction in polar media. The extraction of Cs(I) is also dependent on the acidity of the aqueous phase, with optimal extraction occurring at around 3 M HNO₃.[2][6] At higher acidities, the extraction efficiency decreases due to the co-extraction of hydronium ions (H₃O⁺), which compete with Cs⁺ for the crown ether cavity.[2]

The stripping of cesium from the loaded organic phase can be achieved with deionized water, which is advantageous as it avoids the introduction of additional salts into the waste stream.[2] The stability of Calix[1]-bis-2,3-naphtho-crown-6 has been shown to be excellent over extended periods, which is a crucial factor for its application in an industrial-scale process.[2] Furthermore, studies on irradiated samples of the extractant have been conducted to assess its performance under the high radiation fields encountered in nuclear waste treatment.[7]

References

Application Note: Determination of Host-Guest Binding Affinity of Calix-bis-2,3-naphtho-crown-6 using NMR Titration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calixarenes are macrocyclic compounds that form inclusion complexes with a variety of guest molecules and ions, making them valuable hosts in supramolecular chemistry. Specifically, calix[1]arenes fused with crown ether moieties, such as Calix-bis-2,3-naphtho-crown-6, exhibit unique recognition properties due to their preorganized cavities and multiple binding sites.[2] Nuclear Magnetic Resonance (NMR) titration is a powerful and widely used technique to study these host-guest interactions in solution.[3][4] By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, one can determine the stoichiometry of the complex and its association constant (Kₐ), which is a measure of the binding affinity.[3][4] This application note provides a detailed protocol for determining the binding affinity of Calix-bis-2,3-naphtho-crown-6 with a guest molecule, such as an alkylammonium salt, using ¹H NMR titration.

Principle of NMR Titration

In a host-guest system where the exchange between the free and complexed states is fast on the NMR timescale, the observed chemical shift (δ_obs) of a proton is the weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) states. During a titration, the concentration of the guest is systematically increased in a solution of the host, leading to a progressive shift in the observed proton signals of the host. The magnitude of this change is dependent on the concentration of the guest and the association constant of the complex. By plotting the change in chemical shift (Δδ = δ_obs - δ_free) against the guest concentration, a binding isotherm is generated. This isotherm can then be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to extract the association constant (Kₐ).[5]

Experimental Protocols

Materials and Reagents

  • Host: Calix-bis-2,3-naphtho-crown-6

  • Guest: Alkylammonium salt (e.g., n-butylammonium hexafluorophosphate)

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tubes

  • Micropipettes

  • Volumetric flasks

Instrumentation

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Software for NMR data processing and analysis

Protocol for ¹H NMR Titration

  • Stock Solution Preparation:

    • Prepare a stock solution of the host (Calix-bis-2,3-naphtho-crown-6) of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest (alkylammonium salt) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent. The guest solution should be at least 20-50 times more concentrated than the host solution to avoid significant dilution effects during the titration.

  • Sample Preparation for Titration:

    • Transfer a precise volume (e.g., 500 µL) of the host stock solution into an NMR tube. This will be your initial sample (0 equivalents of guest).

    • Acquire the ¹H NMR spectrum of the host in the absence of the guest. This will serve as your reference spectrum (δ_free).

  • Titration Procedure:

    • Add a small, precise aliquot of the guest stock solution (e.g., 5 µL) to the NMR tube containing the host solution.

    • Gently mix the solution to ensure homogeneity.

    • Acquire the ¹H NMR spectrum of the host-guest mixture.

    • Repeat the addition of the guest stock solution in incremental steps (e.g., adding 5 µL, 10 µL, 15 µL, 20 µL, etc. in total) to obtain a series of spectra at different host:guest molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents). It is crucial to collect data points well beyond one equivalent to ensure saturation of the binding isotherm.

  • Data Processing and Analysis:

    • Process all the acquired NMR spectra (phasing, baseline correction, and referencing).

    • Identify the proton signals of the host that show the most significant chemical shift changes upon addition of the guest. These are typically the protons located within or near the binding cavity.

    • For each titration point, accurately determine the chemical shift (δ_obs) of the selected host protons.

    • Calculate the change in chemical shift (Δδ = δ_obs - δ_free) for each titration point.

    • Plot Δδ as a function of the total guest concentration.

    • Fit the resulting binding isotherm using a non-linear least-squares fitting algorithm to a 1:1 binding model equation. The equation for a 1:1 complex is:

      Δδ = Δδ_max * ( [H]₀ + [G]₀ + 1/Kₐ - √(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀) ) / (2[H]₀)

      where:

      • Δδ is the observed change in chemical shift.

      • Δδ_max is the change in chemical shift at saturation.

      • [H]₀ is the initial concentration of the host.

      • [G]₀ is the total concentration of the guest at each titration point.

      • Kₐ is the association constant.

Data Presentation

The quantitative data obtained from the NMR titration experiments should be summarized in a clear and structured table for easy comparison.

Host-Guest SystemSolventTemperature (K)StoichiometryAssociation Constant (Kₐ) (M⁻¹)
Calix-bis-2,3-naphtho-crown-6 + n-Butylammonium PF₆CDCl₃2981:11.5 x 10⁴
Calix-bis-2,3-naphtho-crown-6 + sec-Butylammonium PF₆CDCl₃2981:18.2 x 10³
Calix-bis-2,3-naphtho-crown-6 + tert-Butylammonium PF₆CDCl₃2981:12.5 x 10³
Calix-bis-2,3-naphtho-crown-6 + K⁺PF₆⁻CD₃CN2981:15.1 x 10⁴

Note: The values presented in this table are illustrative and based on typical binding affinities observed for similar calix-crown systems. Actual values must be determined experimentally.

Visualizations

Experimental Workflow for NMR Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_host Prepare Host Stock Solution (e.g., 1 mM in CDCl3) start_nmr Acquire 1H NMR of Host Alone (0 equiv. Guest) prep_host->start_nmr prep_guest Prepare Guest Stock Solution (e.g., 50 mM in CDCl3) add_guest Add Aliquot of Guest Solution prep_guest->add_guest start_nmr->add_guest mix Mix Sample add_guest->mix acquire_nmr Acquire 1H NMR Spectrum mix->acquire_nmr loop_decision More Equivalents? acquire_nmr->loop_decision loop_decision->add_guest Yes process_spectra Process NMR Spectra loop_decision->process_spectra No measure_shifts Measure Chemical Shifts (δobs) process_spectra->measure_shifts plot_data Plot Δδ vs. [Guest] measure_shifts->plot_data fit_data Non-linear Fit to Binding Model plot_data->fit_data get_ka Determine Association Constant (Ka) fit_data->get_ka

Caption: Workflow for NMR titration experiment.

Logical Relationship of Host-Guest Binding Equilibrium

G cluster_equilibrium Binding Equilibrium Host Free Host (H) Guest Free Guest (G) Complex Host-Guest Complex (HG) Host->Complex Host->Complex k_on Guest->Complex Guest->Complex k_on Complex->Host k_off Complex->Guest k_off

Caption: Host-guest binding equilibrium diagram.

References

Application Notes and Protocols for Ion-Selective Electrodes (ISEs) based on Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are macrocyclic compounds that have proven to be versatile ionophores in the design of highly selective and sensitive ion-selective electrodes (ISEs). Their three-dimensional pre-organized cavities allow for specific recognition of target ions. This document provides detailed application notes and experimental protocols for the design and use of ISEs based on the specific ionophore, Calix-bis-2,3-naphtho-crown-6. This ionophore, a member of the calix[1]arene-crown-6 family, demonstrates a high affinity for certain cations, making it a promising candidate for various analytical applications, including pharmaceutical analysis. The unique structure of Calix-bis-2,3-naphtho-crown-6, with its extended aromatic system from the naphthyl groups, can enhance the cation-π interactions, contributing to its selectivity.

Principle of Operation

The functionality of a Calix-bis-2,3-naphtho-crown-6 based ISE relies on the selective complexation of the target cation by the ionophore embedded within a polymeric membrane, typically made of polyvinyl chloride (PVC). This complexation event at the membrane-sample interface generates a potential difference that is proportional to the activity of the target ion in the sample solution. This potential is measured against a reference electrode, and the resulting electromotive force (EMF) is related to the ion activity by the Nernst equation. The high selectivity of these electrodes stems from the specific fit and interaction between the target ion and the pre-organized cavity of the calix-crown ether.

Application Notes

High-Throughput Screening in Drug Discovery

Calixarene-based ISEs can be integrated into automated systems for the high-throughput screening of compound libraries. For instance, they can be employed to monitor ion channel activity by measuring changes in the concentration of specific ions (e.g., K+, Na+) in the extracellular medium. This allows for the rapid identification of compounds that modulate ion channel function, a critical aspect in the discovery of new drugs for a wide range of diseases.

Potentiometric Determination of Pharmaceuticals

Many pharmaceutical compounds are ionic or can be protonated to form cations. ISEs based on calixarenes can be designed to selectively recognize these drug molecules. This enables the direct potentiometric determination of active pharmaceutical ingredients (APIs) in various formulations, such as tablets, injections, and biological fluids.[1][2][3][4] The simple and rapid nature of potentiometric measurements makes this technique suitable for quality control and routine analysis in the pharmaceutical industry. For example, calixarene-based sensors have been successfully used for the determination of drugs like fexofenadine and gentamicin.[3][5]

Monitoring Drug-Ion Interactions

Understanding the interaction between drugs and essential metal ions is crucial in drug development. Calix-bis-2,3-naphtho-crown-6 based ISEs can be utilized to study these interactions by monitoring the activity of the free metal ion in the presence of a drug candidate. This can provide valuable insights into the mechanism of action of the drug and its potential side effects.

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters. The following tables summarize typical performance data for ISEs based on calix[1]arene-crown-6 derivatives, which are structurally similar to Calix-bis-2,3-naphtho-crown-6 and can be used as a reference for expected performance.

Table 1: General Performance Characteristics of Calix[1]arene-Crown-6 based ISEs

ParameterTypical Value
Linear Concentration Range1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M[6]
Nernstian Slope50-60 mV/decade
Response Time< 30 seconds
pH Range2-9
LifetimeSeveral weeks to months

Table 2: Potentiometric Selectivity Coefficients (log KpotPrimary Ion, Interfering Ion) for a Cs⁺-Selective Electrode based on a Calix[1]arene-bis-crown-6 Derivative

Primary IonInterfering Ionlog Kpot
Cs⁺Na⁺-3.5 to -4.5
Cs⁺K⁺-1.0 to -2.0
Cs⁺Rb⁺-0.5 to -1.5
Cs⁺NH₄⁺-2.0 to -3.0
Cs⁺Li⁺-4.0 to -5.0
Cs⁺Ca²⁺< -4.0
Cs⁺Mg²⁺< -4.0

Note: The selectivity coefficients are highly dependent on the specific calixarene derivative, membrane composition, and measurement method. The values presented are indicative and based on available literature for similar compounds.

Experimental Protocols

I. Preparation of the PVC Membrane

This protocol describes the preparation of a PVC membrane for a Calix-bis-2,3-naphtho-crown-6 based ISE.

Materials:

  • Calix-bis-2,3-naphtho-crown-6 (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctylether - o-NPOE, dioctyl phthalate - DOP)

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in approximately 2 mL of THF:

    • Ionophore: 1-2% (w/w)

    • PVC: 30-33% (w/w)

    • Plasticizer: 65-68% (w/w)

  • Homogenize the mixture: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.

  • Cast the membrane: Pour the membrane cocktail into a flat, glass petri dish (e.g., 3 cm diameter).

  • Solvent evaporation: Cover the petri dish with a filter paper to allow for slow evaporation of the THF. Leave it undisturbed for at least 24 hours at room temperature.

  • Membrane cutting: Once the membrane is formed and dry, carefully cut a disk of the desired diameter (e.g., 8 mm) using a cork borer.

II. Fabrication of the Ion-Selective Electrode

Materials:

  • PVC membrane disk (from Protocol I)

  • ISE body (e.g., Philips IS-561)

  • Inner filling solution (e.g., 0.01 M solution of the target ion chloride salt)

  • Internal reference electrode (Ag/AgCl)

Procedure:

  • Assemble the electrode body: Insert the internal Ag/AgCl reference electrode into the ISE body.

  • Fill the electrode: Fill the ISE body with the inner filling solution, ensuring no air bubbles are trapped.

  • Mount the membrane: Carefully place the PVC membrane disk at the tip of the electrode body, ensuring a good seal.

  • Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the primary ion for at least 12 hours before use.

III. Potentiometric Measurements

Equipment:

  • Ion-selective electrode

  • Reference electrode (e.g., double junction Ag/AgCl)

  • High-impedance potentiometer or pH/mV meter

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the measurement cell: Place the ISE and the reference electrode in a beaker containing the sample solution.

  • Stir the solution: Stir the solution at a constant, moderate rate.

  • Record the potential: Allow the potential reading to stabilize and then record the value.

  • Calibration: Prepare a series of standard solutions of the primary ion with known concentrations (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution. Measure the potential for each standard solution and plot the potential (mV) versus the logarithm of the ion activity.

IV. Determination of Selectivity Coefficients (Matched Potential Method - MPM)

The Matched Potential Method is a recommended procedure for determining the potentiometric selectivity coefficients.[7][8][9][10]

Procedure:

  • Prepare a reference solution: Prepare a solution of the primary ion (A) with a known activity (a'A), for example, 1.0 x 10⁻⁴ M.

  • Measure the initial potential: Measure the potential of the electrode in this reference solution.

  • Add primary ion: Add a known volume of a more concentrated solution of the primary ion (A) to the reference solution to achieve a new activity (aA) and record the new, stable potential. The potential change (ΔE) should be in the range of 10-20 mV.

  • Prepare a mixed solution: Prepare a new reference solution with the initial activity of the primary ion (a'A).

  • Add interfering ion: Add a solution of the interfering ion (B) with a known activity (aB) to this reference solution until the same potential change (ΔE) is achieved.

  • Calculate the selectivity coefficient: The potentiometric selectivity coefficient (KpotA,B) is calculated using the following equation:

    KpotA,B = (aA - a'A) / aB

Visualizations

Experimental_Workflow cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement & Analysis A Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer in THF) B Cast Membrane in Petri Dish A->B C Solvent Evaporation (24h at RT) B->C D Cut Membrane Disk C->D F Mount PVC Membrane D->F E Assemble Electrode Body with Inner Filling Solution E->F G Condition Electrode (12h in 0.01 M Primary Ion) F->G I Set up Measurement Cell (ISE, Reference Electrode, Sample) G->I H Prepare Standard Solutions H->I J Record Stabilized Potential I->J L Determine Selectivity Coefficients (Matched Potential Method) I->L K Plot Calibration Curve (E vs. log a) J->K

Caption: Experimental workflow for the fabrication and characterization of a Calix-bis-2,3-naphtho-crown-6 based ISE.

Signaling_Pathway cluster_interface Membrane-Sample Interface cluster_measurement_system Measurement System Ion Target Ion (Cation) Complex Ion-Ionophore Complex Ion->Complex Selective Binding Ionophore Calix-bis-2,3-naphtho-crown-6 (in PVC membrane) Ionophore->Complex Potential Potential Difference (ΔΦ) Complex->Potential Phase Boundary Potential EMF Measured EMF (vs. Reference Electrode) Potential->EMF Concentration Ion Concentration (Nernst Equation) EMF->Concentration

Caption: Signaling pathway illustrating the principle of ion recognition and signal transduction in the ISE.

References

Application of Calix-bis-2,3-naphtho-crown-6 in Radiopharmaceutical Chemistry: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific applications of Calix-bis-2,3-naphtho-crown-6 in the field of radiopharmaceutical chemistry have been documented. While the broader class of calixarenes and crown ethers has been investigated for chelation of radiometals, information regarding this particular naphthyl-functionalized derivative remains absent from published research.

The initial investigation sought to identify the synthesis, radiolabeling protocols, quantitative data, and in vitro/in vivo studies related to Calix-bis-2,3-naphtho-crown-6 for radiopharmaceutical applications. However, extensive searches of prominent scientific databases yielded no results for this specific compound. The search was subsequently broadened to include more general terms such as "naphthyl-functionalized calix-crown ethers" and "naphtho-crown ethers in radiopharmaceutical chemistry," which also did not provide any relevant data on the specified molecule.

General Context: Calixarenes in Radiopharmaceutical Chemistry

Calixarenes, a class of macrocyclic compounds, are well-regarded for their ability to act as host molecules for various ions and small molecules. Their three-dimensional structure, featuring a pre-organized cavity, makes them attractive candidates for use as chelating agents in radiopharmaceutical development. A chelator is a crucial component of a radiopharmaceutical, responsible for securely binding a radioactive metal isotope (radionuclide). This stable complex can then be attached to a targeting vector, such as a peptide or antibody, to deliver the radionuclide to a specific biological target, like a tumor, for imaging or therapeutic purposes.

Research on other calixarene derivatives has shown promise in chelating a range of radiometals, including but not limited to:

  • Lead isotopes (e.g., ²⁰³Pb, ²¹²Pb): Investigated for both diagnostic imaging and targeted alpha therapy.

  • Barium and Strontium isotopes (e.g., ¹³¹Ba, ⁸⁹Sr): Explored for their potential in bone-targeted therapies.

  • Radium isotopes (e.g., ²²³Ra): Used in the treatment of bone metastases.

  • Cesium isotopes (e.g., ¹³⁷Cs): Primarily of interest in nuclear waste remediation, but the principles of selective binding are relevant.

The Potential Role of the Naphthyl Moiety

The inclusion of a 2,3-naphtho group in the crown ether portion of the calixarene structure would be expected to influence its chemical properties in several ways. The larger, more aromatic naphthyl group could potentially:

  • Alter the size and shape of the binding cavity: This could lead to selectivity for different metal ions compared to simpler benzo-crown ethers.

  • Enhance lipophilicity: This property can affect the pharmacokinetic profile of a potential radiopharmaceutical, influencing its distribution and clearance from the body.

  • Introduce π-stacking interactions: The electron-rich naphthalene rings could engage in additional interactions with targeting molecules or biological receptors, potentially enhancing binding affinity and specificity.

Future Directions

While no data currently exists for Calix-bis-2,3-naphtho-crown-6 in radiopharmaceutical chemistry, its structural features suggest that it could be a subject of future research. A logical workflow for investigating its potential would involve the following steps:

Caption: A potential workflow for the preclinical evaluation of Calix-bis-2,3-naphtho-crown-6 as a radiopharmaceutical chelator.

Conclusion

Application Notes and Protocols for Liquid-Liquid Extraction of Alkali Metals Using Bis-naphtho-crown-6 Calixarene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction of alkali metals utilizing bis-naphtho-crown-6 calixarene and its closely related analogs. The focus is on the selective extraction of cesium, a critical process in nuclear waste remediation and of interest in various chemical and pharmaceutical applications.

Introduction

Calixarenes are macrocyclic compounds that act as host molecules for a variety of ions and neutral molecules. When functionalized with crown ether moieties, particularly those forming a "bis-crown-6" structure, they exhibit remarkable selectivity for specific alkali metal cations. The incorporation of naphthyl groups into the calixarene framework can further enhance extraction efficiency and selectivity through additional π-π interactions with the target cation. This document outlines the principles and procedures for employing these specialized ligands in liquid-liquid extraction processes. The calix[1]arene-bis(crown-6) structure is particularly effective for cesium (Cs⁺) extraction due to the complementary size of the Cs⁺ ion to the cavity formed by the crown ether rings.

Quantitative Data Summary

The following tables summarize the extraction data for alkali metals using various calix[1]arene-crown-6 derivatives. While specific data for a bis-naphtho-crown-6 calixarene is limited in publicly available literature, the data for analogous structures provide a strong indication of expected performance.

Table 1: Cesium Extraction Efficiency with Different Calix[1]arene-crown-6 Derivatives

Calixarene DerivativeOrganic PhaseAqueous PhaseDistribution Ratio (D_Cs)Reference
Calix[1]-bis-2,3-naphtho-crown-61 mM in 20% (v/v) dodecane + 80% (v/v) NPOE + 0.4% alamine 3363 M HNO₃>99% transport in ~6 h[2]
1,3-dioctyloxy-calix[1]arene-18-crown-6 (CC6)Not specified4.0 M HNO₃56% adsorption on XAD-7 resin[3]
Amide functionalized Calix-benzocrown-6Not specifiedHighly concentrated nitric acidHigh selectivity for Cs⁺[4]

Table 2: Selectivity of Calix[1]arene-crown-6 Derivatives for Cesium over other Alkali Metals

Calixarene DerivativeOrganic PhaseSelectivity (Cs⁺/Na⁺)Reference
Calix[1]arenes-crown-6 (general)o-nitrophenyl octyl ether (NPOE)High[5]
Calix-benzo-crown-6 (CBCBGA)Various (nitrobenzene, o-nitrophenyl hexyl ether, 1-octanol, chloroform)High[6]
1,3-alternate calix[1]arene-bis(crown-6-ethers) with proton-ionizable groupsChloroformHigh Cs⁺ selectivity[7]

Experimental Protocols

This section details a general protocol for the liquid-liquid extraction of cesium from an acidic aqueous solution using a bis-naphtho-crown-6 calixarene analog.

Materials and Reagents
  • Calixarene Extractant: Calix[1]-bis-2,3-naphtho-crown-6 or a similar derivative.

  • Organic Diluent: A mixture of n-dodecane and a polar modifier such as 2-nitrophenyl octyl ether (NPOE) or 1-octanol. A typical composition is 80% NPOE and 20% n-dodecane (v/v)[2].

  • Phase Modifier (optional): A long-chain amine like Alamine 336 can be added to the organic phase to improve extraction kinetics[2].

  • Aqueous Phase: A solution containing the alkali metal salt (e.g., CsNO₃) in nitric acid (HNO₃) at a desired concentration (e.g., 3 M)[2].

  • Stripping Solution: A dilute acid solution (e.g., 0.005 M HNO₃) for back-extraction of the target metal ion from the organic phase[4].

  • Glassware: Separatory funnels, vials, and pipettes.

  • Analytical Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for determining metal ion concentrations.

Extraction Procedure
  • Preparation of the Organic Phase: Dissolve the calixarene extractant in the organic diluent to the desired concentration (e.g., 1 mM). If a phase modifier is used, add it to the solution (e.g., 0.4% v/v)[2].

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared organic phase and the aqueous phase containing the alkali metal(s).

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic phases into separate containers.

  • Analysis: Determine the concentration of the alkali metal(s) in the aqueous phase before and after extraction using a suitable analytical technique (ICP-MS or AAS). The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Distribution Ratio (D): The distribution ratio is a measure of the extraction efficiency and is calculated as: D = [M⁺]org / [M⁺]aq where [M⁺]org is the concentration of the metal ion in the organic phase and [M⁺]aq is the concentration of the metal ion in the aqueous phase at equilibrium.

Stripping (Back-Extraction) Procedure
  • Preparation of the Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.005 M)[4].

  • Back-Extraction:

    • Take the metal-loaded organic phase from the extraction step and combine it with an equal volume of the stripping solution in a clean separatory funnel.

    • Shake the funnel vigorously for a sufficient time to allow the metal ions to be transferred back into the aqueous phase.

    • Allow the phases to separate.

  • Analysis: Analyze the metal ion concentration in the aqueous stripping solution to determine the stripping efficiency.

Visualizations

Logical Relationship of Calixarene Structure to Selectivity

G cluster_calixarene Calix[4]arene-bis-crown-6 Structure cluster_properties Key Properties for Selectivity cluster_outcome Extraction Outcome Calixarene Calix[4]arene Platform (Pre-organized structure) Crown Bis-Crown-6 Ether Loops Calixarene->Crown Naphthyl Naphthyl Groups Calixarene->Naphthyl Flexibility Conformational Rigidity Calixarene->Flexibility Cavity Defined Cavity Size Crown->Cavity Pi_Interaction Cation-π Interactions Naphthyl->Pi_Interaction Selectivity High Selectivity for Cs⁺ Cavity->Selectivity Flexibility->Selectivity Pi_Interaction->Selectivity

Caption: Structural features of bis-naphtho-crown-6 calixarene contributing to selective Cs⁺ extraction.

Experimental Workflow for Liquid-Liquid Extraction

G start Start prep_org Prepare Organic Phase (Calixarene in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Alkali Metal Solution) start->prep_aq extraction Liquid-Liquid Extraction (Vigorous Mixing) prep_org->extraction prep_aq->extraction separation Phase Separation extraction->separation analysis_aq Analyze Aqueous Phase (ICP-MS/AAS) separation->analysis_aq analysis_org Analyze Organic Phase (By Mass Balance) separation->analysis_org stripping Stripping (Back-Extraction) with Dilute Acid separation->stripping Loaded Organic Phase end End analysis_aq->end analysis_org->end analysis_strip Analyze Stripping Solution stripping->analysis_strip analysis_strip->end

Caption: Workflow for the liquid-liquid extraction and stripping of alkali metals using a calixarene-based system.

References

Application Notes and Protocols: Synthesis and Application of Calix-bis-2,3-naphtho-crown-6 Based Chemosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis and application of calix-bis-2,3-naphtho-crown-6, a sophisticated chemosensor platform. The unique architecture of this molecule, combining a rigid calix[1]arene scaffold with two 2,3-naphtho-crown-6 ether loops in a 1,3-alternate conformation, allows for selective recognition of various cations. This document outlines the multi-step synthesis, detailed experimental protocols, and the application of these chemosensors in ion detection, supported by quantitative data from analogous systems and visualized workflows.

Introduction

Calixarenes are macrocyclic compounds that serve as versatile building blocks in supramolecular chemistry. Their pre-organized cavities and the possibility of functionalization at both the upper and lower rims make them ideal platforms for the design of chemosensors. By incorporating crown ether moieties, their ionophoric properties are significantly enhanced, leading to selective binding of metal ions. The specific inclusion of naphthalene units within the crown ether framework can introduce favorable π-stacking interactions with guest molecules and also serve as a fluorophore for signaling. The 1,3-alternate conformation of the calix[1]arene core positions the two naphtho-crown-6 loops on opposite sides of the macrocycle, creating a well-defined binding pocket.

Synthesis of Calix-bis-2,3-naphtho-crown-6

The synthesis of the target chemosensor is a multi-step process that begins with the preparation of the calix[1]arene scaffold, followed by the introduction of the naphtho-crown-6 moieties. The general synthetic strategy is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of p-tert-Butylcalix[4]arene cluster_1 Step 2: Preparation of Precursor cluster_2 Step 3: Crown Ether Formation A p-tert-Butylphenol + Formaldehyde B Base-catalyzed Condensation A->B NaOH, Heat C p-tert-Butylcalix[4]arene B->C D p-tert-Butylcalix[4]arene E 1,3-Dialkylation D->E BrCH2CH2Br, Base F 1,3-Bis(2-bromoethoxy)calix[4]arene E->F G 1,3-Bis(2-bromoethoxy)calix[4]arene I Williamson Ether Synthesis G->I H 2,3-Dihydroxynaphthalene + Diethylene glycol ditosylate H->I Base (e.g., Cs2CO3) J Calix-bis-2,3-naphtho-crown-6 I->J

Caption: Synthetic workflow for Calix-bis-2,3-naphtho-crown-6.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are based on established procedures for analogous calix[1]arene modifications.

Protocol 1: Synthesis of p-tert-Butylcalix[1]arene[2]

This procedure is adapted from the well-established method for the synthesis of p-tert-butylcalix[1]arene.

Materials:

  • p-tert-Butylphenol

  • Formaldehyde (37% solution)

  • Sodium Hydroxide (NaOH)

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

Procedure:

  • Precursor Formation: A mixture of p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and NaOH (1.2 g, 0.03 mol) in 3 mL of water is placed in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer. The mixture is stirred at room temperature for 15 minutes and then heated to 100-120 °C for 2 hours. The resulting viscous mass is cooled to room temperature.

  • Cyclization: Warm diphenyl ether (800-1000 mL) is added to dissolve the residue. The flask is fitted with a nitrogen inlet and a condenser. The solution is heated to reflux (ca. 150-160 °C) for 3-4 hours under a gentle flow of nitrogen.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of 1.5 L of ethyl acetate. The precipitate is collected by filtration, washed with ethyl acetate, acetic acid, water, and acetone. The crude product is recrystallized from boiling toluene to yield p-tert-butylcalix[1]arene as a white crystalline solid.

Protocol 2: Synthesis of 1,3-Bis(2-bromoethoxy)-p-tert-butylcalix[1]arene

This protocol describes the selective 1,3-dialkylation of the calix[1]arene lower rim.

Materials:

  • p-tert-Butylcalix[1]arene

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • A solution of p-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous acetonitrile (50 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Potassium carbonate (0.85 g, 6.16 mmol) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • 1,2-Dibromoethane (0.67 mL, 7.7 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with 1 M HCl (2 x 30 mL) and water (2 x 30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1,3-bis(2-bromoethoxy)-p-tert-butylcalix[1]arene.

Protocol 3: Synthesis of Calix-bis-2,3-naphtho-crown-6

This final step involves a Williamson ether synthesis to form the two crown ether loops. This is a proposed protocol based on analogous reactions.

Materials:

  • 1,3-Bis(2-bromoethoxy)-p-tert-butylcalix[1]arene

  • 2,3-Dihydroxynaphthalene

  • Pentaethylene glycol ditosylate

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 1,3-bis(2-bromoethoxy)-p-tert-butylcalix[1]arene (1.0 g, 1.16 mmol) and 2,3-dihydroxynaphthalene (0.37 g, 2.32 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask under a nitrogen atmosphere, add cesium carbonate (3.78 g, 11.6 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of pentaethylene glycol ditosylate (1.29 g, 2.32 mmol) in anhydrous acetonitrile (20 mL) is added dropwise over 30 minutes.

  • The reaction mixture is heated to reflux and maintained for 48 hours.

  • After cooling, the solvent is evaporated under reduced pressure. The residue is partitioned between chloroform (100 mL) and water (100 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography (silica gel, chloroform/methanol gradient) to yield the final product, calix-bis-2,3-naphtho-crown-6.

Application in Chemosensing

Calix-bis-2,3-naphtho-crown-6 can act as a selective chemosensor for various metal ions. The crown ether cavities provide a size-selective binding site, while the naphthalene units can act as fluorophores. The binding of a metal ion within the crown ether can modulate the fluorescence properties of the naphthalene moiety through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT).

Signaling_Pathway cluster_0 Sensor in 'Off' State (No Ion) cluster_1 Sensor in 'On' State (Ion Bound) A Calix-Naphtho-Crown B Excitation (hv) A->B C Fluorescence Quenching (e.g., PET) B->C D Calix-Naphtho-Crown F [Sensor-Ion] Complex D->F E Metal Ion E->F G Excitation (hv) F->G H Fluorescence Emission G->H

Caption: General signaling mechanism of a calix-crown chemosensor.

Protocol 4: Fluorescence Titration for Ion Binding Studies

This protocol outlines the general procedure for evaluating the chemosensing properties of the synthesized calix-bis-2,3-naphtho-crown-6.

Materials:

  • Calix-bis-2,3-naphtho-crown-6 stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or chloroform/acetonitrile mixture)

  • Stock solutions of various metal perchlorate salts (e.g., Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Pb²⁺, Cu²⁺, Zn²⁺) of known concentrations.

  • Spectro-grade solvent.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the chemosensor (e.g., 10 µM) and varying concentrations of the metal ion of interest (from 0 to several equivalents).

  • Allow the solutions to equilibrate for a specified time (e.g., 5 minutes) at a constant temperature.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption maximum of the naphthalene chromophore.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 host-guest binding).

Quantitative Data

The following tables summarize representative quantitative data for the binding of various metal ions by analogous calix[1]arene-bis(crown-6) ethers. This data provides an indication of the expected selectivity and affinity of the target molecule.

Table 1: Association Constants (Kₐ) of a 1,3-Alternate Calix[1]arene-bis(crown-6) with Alkali Metal Picrates in Chloroform

CationIonic Radius (Å)Association Constant (Kₐ, M⁻¹)
Na⁺1.021.2 x 10⁴
K⁺1.385.6 x 10⁵
Rb⁺1.528.9 x 10⁵
Cs⁺1.67> 10⁶

Data is representative of a typical 1,3-alternate calix[1]arene-bis(crown-6) system and is intended for comparative purposes.

Table 2: Fluorescence Response of a Naphthalene-functionalized Calix[1]arene Sensor to Various Metal Ions

Metal IonFluorescence ChangeDetection Limit (µM)
Na⁺Slight Quenching-
K⁺Moderate Enhancement5.0
Cs⁺Strong Enhancement0.5
Pb²⁺Strong Quenching1.0
Cu²⁺Complete Quenching0.8

This data is hypothetical and serves to illustrate the expected fluorescence response. Actual values will depend on the specific molecular structure and experimental conditions.

Conclusion

The synthesis of calix-bis-2,3-naphtho-crown-6 provides a powerful molecular platform for the development of selective chemosensors. The modular nature of the synthesis allows for fine-tuning of the binding and signaling properties by modifying the calixarene backbone, the crown ether loop size, and the incorporated fluorophores. The protocols and data presented here serve as a guide for researchers and professionals in the fields of supramolecular chemistry, sensor development, and drug discovery to explore the potential of these advanced molecular architectures. Further studies are warranted to fully characterize the specific binding properties and sensing capabilities of the calix-bis-2,3-naphtho-crown-6 molecule.

References

Application Notes and Protocols: Functionalized Calixarenes in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of functionalized calixarenes as highly effective phase transfer catalysts in various organic transformations. The unique structural features of calixarenes, characterized by a hydrophobic cavity and modifiable upper and lower rims, allow for the design of catalysts with exceptional efficiency and selectivity.[1] These macrocyclic compounds have demonstrated significant potential in facilitating reactions between immiscible phases, a crucial aspect in the synthesis of pharmaceuticals and other fine chemicals.

This guide will focus on two key applications: nucleophilic fluorination and enantioselective alkylation, providing quantitative data for catalyst performance, detailed step-by-step protocols for catalyst synthesis and application, and visual diagrams of experimental workflows and catalytic cycles.

Application: Nucleophilic Fluorination

Nucleophilic fluorination is a critical transformation in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry and materials science. However, the low solubility of fluoride salts in organic solvents presents a significant challenge. Functionalized calixarenes have emerged as powerful phase transfer catalysts to overcome this issue by effectively encapsulating the metal cation and transporting the "naked" and more reactive fluoride anion into the organic phase.

Featured Functionalized Calixarene Catalysts for Nucleophilic Fluorination

Several functionalized calixarenes have been developed for this purpose, with two notable examples being:

  • Methylated bis-triethylene glycolic crown-5-calix[2]arene (M-BTC5A): This catalyst incorporates crown ether moieties and ethylene glycol chains, which work synergistically to dissolve and activate potassium fluoride (KF) in organic solvents.[1]

  • Bis-tert-alcohol-functionalized crown-6-calix[2]arene (BACCA): This catalyst utilizes tertiary alcohol groups to activate the fluoride ion through hydrogen bonding, enhancing its nucleophilicity.

Quantitative Data: Performance of Calixarene Catalysts in Nucleophilic Fluorination

The following table summarizes the performance of M-BTC5A in the nucleophilic aromatic fluorination of a diaryliodonium salt precursor.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
M-BTC5A DMF1203075[1]
M-BTC5A CH3CN1203072[1]
M-BTC5A Dioxane1203065[1]
M-BTC5A Toluene1203058[1]
M-BTC5A DMSO12015~82 (RCY)[1]

Note: RCY refers to Radiochemical Yield for ¹⁸F-fluorination.

Experimental Protocols

This protocol is a representative synthesis of a crown-ether functionalized calixarene.

Workflow Diagram:

Synthesis_of_M_BTC5A cluster_synthesis Synthesis of M-BTC5A Calixarene p-tert-butylcalix[4]arene Reagent1 1,3-Dibromopropane, K2CO3, CH3CN Calixarene->Reagent1 Alkylation Intermediate1 1,3-bis(bromopropyloxy)-p-tert-butylcalix[4]arene Reagent1->Intermediate1 Reagent2 Triethylene glycol monomethyl ether, NaH, THF Intermediate1->Reagent2 Etherification M_BTC5A M-BTC5A Reagent2->M_BTC5A

Caption: Synthesis workflow for M-BTC5A.

Materials:

  • p-tert-butylcalix[2]arene

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylene glycol monomethyl ether

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: Synthesis of 1,3-bis(bromopropyloxy)-p-tert-butylcalix[2]arene.

    • To a solution of p-tert-butylcalix[2]arene (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (5.0 eq).

    • Heat the mixture to reflux under an inert atmosphere.

    • Slowly add a solution of 1,3-dibromopropane (2.2 eq) in anhydrous acetonitrile via a dropping funnel.

    • Continue refluxing for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired intermediate.

  • Step 2: Synthesis of M-BTC5A.

    • To a suspension of sodium hydride (4.0 eq) in anhydrous THF under an inert atmosphere, slowly add triethylene glycol monomethyl ether (4.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1,3-bis(bromopropyloxy)-p-tert-butylcalix[2]arene (1.0 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to 0 °C and cautiously quench with water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford M-BTC5A as a white solid.

Catalytic Cycle Diagram:

PTC_Fluorination_Cycle cluster_cycle Phase Transfer Catalysis Cycle for Fluorination A Calix-Crown (Org) B [Calix-Crown-K]+F- (Org) A->B Phase Transfer C [Calix-Crown-K]+X- (Org) B->C Nucleophilic Attack C->A Regeneration F R-F (Org) C->F G KX (Aq) C->G D KF (Aq) D->B E R-X (Org) E->C Chiral_Catalyst_Synthesis cluster_synthesis Synthesis of Chiral Calixarene Catalyst Calix_Crown Crown Ether-Strapped Calix[4]arene Reagent1 Dihalide Linker, Base Calix_Crown->Reagent1 Functionalization Intermediate1 Dihalide-Functionalized Calix-Crown Reagent1->Intermediate1 Cinchona Cinchona Alkaloid Intermediate1->Cinchona Quaternization Chiral_Catalyst Chiral Calixarene Catalyst Cinchona->Chiral_Catalyst PTC_Alkylation_Cycle cluster_cycle Asymmetric Phase Transfer Catalysis Cycle for Alkylation A Q*+X- (Org) B Q*+Nu- (Org) A->B Ion Exchange C Q*+X- (Org) B->C Alkylation C->A Regeneration F R-Nu (Org) C->F G MX (Aq) C->G D MNu (Aq) D->B E R-X (Org) E->C

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diluent Composition for Calix-bis-2,3-naphtho-crown-6 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calix-bis-2,3-naphtho-crown-6 for extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Calix-bis-2,3-naphtho-crown-6 in extraction?

Calix-bis-2,3-naphtho-crown-6 is a highly selective extractant, particularly effective for the separation of specific metal ions. For instance, it has been successfully used for the selective extraction of thorium (Th⁴⁺) from a variety of other metal ions, including rare earth elements. Its unique pre-organized cavity, formed by the calixarene and crown-ether moieties, allows for efficient and selective complexation with target ions.

Q2: How does the diluent composition affect the extraction efficiency of Calix-bis-2,3-naphtho-crown-6?

The choice of diluent and its composition is critical as it can significantly influence the distribution coefficient and selectivity of the extraction. The polarity, viscosity, and solvating power of the diluent can affect the solubility of the extractant and the formed complex, as well as the kinetics of the extraction process. For example, the use of nitrobenzene as a diluent has been shown to be effective in the extraction of thorium. Modifiers, such as isodecyl alcohol, can also be added to the diluent to prevent the formation of a third phase and enhance extraction efficiency.

Q3: What are some common diluents used with Calix-bis-2,3-naphtho-crown-6?

Commonly employed diluents in solvent extraction using calixarene-based extractants include both non-polar and polar organic solvents. The selection is often based on the specific application. For the extraction of thorium using Calix-bis-2,3-naphtho-crown-6, nitrobenzene has been reported as a suitable diluent. Other potential diluents that are often used in similar crown ether extraction systems include chloroform, dichloromethane, and various aliphatic and aromatic hydrocarbons, sometimes in combination with modifiers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Efficiency Suboptimal diluent polarity.Test a range of diluents with varying polarities (e.g., chloroform, nitrobenzene, toluene). Compare the distribution coefficients to identify the most effective solvent for your specific application.
Incorrect concentration of the extractant.Titrate the concentration of Calix-bis-2,3-naphtho-crown-6 to find the optimal concentration that maximizes extraction without leading to solubility issues.
pH of the aqueous phase is not ideal.Optimize the pH of the aqueous phase, as the complexation and extraction can be highly pH-dependent. Perform extractions over a range of pH values to determine the optimum.
Poor Phase Separation Formation of a third phase or emulsion.Add a modifier, such as a long-chain alcohol (e.g., isodecyl alcohol), to the organic phase to improve phase disengagement.
High viscosity of the organic phase.Consider a less viscous diluent or a mixture of diluents to reduce the overall viscosity of the organic phase.
Inconsistent Results Impurities in the extractant or diluent.Ensure the purity of the Calix-bis-2,3-naphtho-crown-6 and the diluents used. Impurities can interfere with the extraction process.
Temperature fluctuations during extraction.Maintain a constant and controlled temperature during the extraction experiments, as temperature can affect the distribution equilibrium.

Experimental Protocols

General Protocol for Solvent Extraction of Thorium (Th⁴⁺) using Calix-bis-2,3-naphtho-crown-6:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest (e.g., Th⁴⁺) at a known concentration in a suitable acidic medium (e.g., HCl).

  • Organic Phase Preparation: Dissolve a specific amount of Calix-bis-2,3-naphtho-crown-6 in the chosen diluent (e.g., nitrobenzene) to achieve the desired extractant concentration.

  • Extraction:

    • Mix equal volumes of the aqueous and organic phases in a sealed container.

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., using a mechanical shaker).

    • Allow the phases to separate completely.

  • Analysis:

    • Separate the two phases.

    • Determine the concentration of the metal ion in the aqueous phase before and after extraction using a suitable analytical technique (e.g., ICP-MS, spectrophotometry).

  • Calculation of Extraction Efficiency: Calculate the distribution coefficient (D) and the percentage of extraction (%E) to evaluate the efficiency of the process.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis aq_prep Aqueous Phase (Metal Ion in Acid) mix Mix & Agitate aq_prep->mix org_prep Organic Phase (Calix-crown in Diluent) org_prep->mix separate Phase Separation mix->separate aq_analysis Analyze Aqueous Phase (e.g., ICP-MS) separate->aq_analysis calc Calculate D and %E aq_analysis->calc

Caption: A generalized workflow for the solvent extraction of metal ions using Calix-bis-2,3-naphtho-crown-6.

troubleshooting_logic start Problem Encountered low_efficiency Low Extraction Efficiency? start->low_efficiency phase_issue Poor Phase Separation? low_efficiency->phase_issue No diluent Optimize Diluent low_efficiency->diluent Yes inconsistent Inconsistent Results? phase_issue->inconsistent No modifier Add Modifier phase_issue->modifier Yes purity Check Reagent Purity inconsistent->purity Yes end Problem Resolved inconsistent->end No concentration Adjust Extractant Conc. diluent->concentration ph Optimize Aqueous pH concentration->ph ph->end viscosity Change Diluent Viscosity modifier->viscosity viscosity->end temp Control Temperature purity->temp temp->end

Technical Support Center: Cesium Extraction with Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Calix[1]-bis-2,3-naphtho-crown-6 (CNC) for cesium (Cs) extraction. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful implementation of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal acidic condition for cesium extraction using Calix-bis-2,3-naphtho-crown-6?

A1: The extraction of cesium is highly dependent on the acidity of the aqueous phase. The distribution ratio for Cs(I) has been shown to increase with aqueous feed acidity up to 3 M HNO₃.[2] Beyond this concentration, the extraction efficiency tends to decrease due to the co-extraction of hydronium ions.[2]

Q2: What is a suitable diluent for the organic phase?

A2: A mixture of 1:1 nitrobenzene and toluene has been evaluated as a suitable diluent for Calix-bis-2,3-naphtho-crown-6.[2] The choice of diluent is critical as it can significantly impact extraction efficiency. The efficiency of cesium extraction with calix-crown ethers often follows the order: nitrobenzene > 1,2-dichloromethane > 1-octanol > 2-nitrophenyl octyl ether > chloroform > toluene.

Q3: How can I strip the extracted cesium from the organic phase?

A3: Quantitative stripping of Cs(I) from the loaded organic phase can be achieved by contacting the organic phase with distilled water.[2] The addition of a tertiary amine, such as 0.4% (v/v) Alamine 336, to the organic phase can facilitate this process.[2]

Q4: What is the selectivity of Calix-bis-2,3-naphtho-crown-6 for cesium?

A4: Calix-bis-2,3-naphtho-crown-6 exhibits excellent selectivity for cesium over other common fission and corrosion products found in high-level waste, such as cerium, lanthanum, barium, ruthenium, molybdenum, technetium, zirconium, and strontium.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Cesium Distribution Ratio (DCs) Incorrect aqueous phase acidity.Adjust the nitric acid concentration of the aqueous feed to be approximately 3 M for optimal extraction.[2]
Sub-optimal diluent composition.Ensure the use of a suitable diluent, such as a 1:1 mixture of nitrobenzene and toluene, to ensure good solubility and extraction performance of the ligand.[2]
Insufficient ligand concentration.Verify the concentration of Calix-bis-2,3-naphtho-crown-6 in the organic phase. A typical concentration used is 2.5 x 10⁻³ M.[2]
Incomplete Stripping of Cesium Inefficient stripping agent.While distilled water can be used for stripping, the addition of 0.4% (v/v) Alamine 336 to the organic phase can significantly improve stripping efficiency.[2]
Incorrect organic to aqueous phase ratio during stripping.For quantitative stripping, an organic to aqueous (O/A) phase ratio of 2 is recommended.[2]
Third Phase Formation High metal loading in the organic phase.This is a common issue in solvent extraction. Try reducing the initial cesium concentration or the organic to aqueous phase ratio during extraction.
Poor solubility of the complex in the diluent.While a 1:1 nitrobenzene/toluene mixture is effective, consider screening other diluents if solubility issues persist. The solubility of calix-crowns can be sensitive to the diluent.
Ligand Instability Degradation over time or due to harsh conditions.The Calix-bis-2,3-naphtho-crown-6 reagent has been shown to have excellent chemical stability for up to six months.[2] Store the ligand in a cool, dark place. Avoid prolonged exposure to highly acidic or basic conditions outside of the experimental parameters.

Quantitative Data

The distribution ratio of Cesium (DCs) is a key parameter for evaluating extraction efficiency. The following table summarizes the effect of nitric acid concentration on DCs using Calix-bis-2,3-naphtho-crown-6.

Table 1: Effect of HNO₃ Concentration on Cesium Distribution Ratio (DCs)

HNO₃ Concentration (M)DCs
1.0~15
2.0~25
3.0 ~35 (Maximum)
4.0~28
5.0~20

Data is approximated from graphical representations in the cited literature and should be used as a reference.[2]

Experimental Protocols

Cesium Extraction Protocol

This protocol is based on the methodology for extracting cesium from a simulated high-level waste solution.[2]

Materials:

  • Aqueous phase: Simulated high-level waste (SHLW) solution containing Cs(I) at a known concentration in nitric acid.

  • Organic phase: 2.5 x 10⁻³ M Calix[1]-bis-2,3-naphtho-crown-6 in a 1:1 (v/v) mixture of nitrobenzene and toluene.

  • Radiotracer: ¹³⁷Cs for analysis (if applicable).

  • Scintillation counter or other suitable analytical instrument for determining cesium concentration.

Procedure:

  • Prepare the organic phase by dissolving the calculated amount of Calix-bis-2,3-naphtho-crown-6 in the 1:1 nitrobenzene/toluene diluent.

  • Adjust the acidity of the aqueous SHLW solution to the desired nitric acid concentration (e.g., 3 M HNO₃).

  • In a suitable vessel, mix the organic and aqueous phases at an organic to aqueous (O/A) phase ratio of 1:2.

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully separate the two phases.

  • Determine the cesium concentration in both the aqueous and organic phases using a suitable analytical technique.

  • Calculate the distribution ratio (DCs) as the concentration of cesium in the organic phase divided by the concentration of cesium in the aqueous phase.

  • For quantitative extraction from a solution containing 0.32 g/L of Cs, five successive contacts at an O/A ratio of 1/2 may be required.[2]

Cesium Stripping Protocol

This protocol describes the back-extraction of cesium from the loaded organic phase.[2]

Materials:

  • Loaded organic phase from the extraction protocol.

  • Stripping solution: Distilled water.

  • (Optional) Alamine 336.

Procedure:

  • To facilitate stripping, add Alamine 336 to the loaded organic phase to a final concentration of 0.4% (v/v).

  • In a suitable vessel, mix the loaded organic phase with the stripping solution (distilled water) at an O/A phase ratio of 2.

  • Agitate the mixture for a sufficient time to allow for the transfer of cesium to the aqueous phase.

  • Centrifuge the mixture to separate the phases.

  • Separate the organic and aqueous (strip) phases.

  • Analyze the cesium concentration in both phases to determine the stripping efficiency.

  • For quantitative stripping, two contacts at an O/A ratio of 2 may be necessary.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of pH on the extraction and stripping process.

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Cesium in ~3M HNO3) Mixing_Extraction Mixing & Equilibration (O/A = 1:2) Aqueous_Feed->Mixing_Extraction Organic_Phase Organic Phase (Calix-bis-2,3-naphtho-crown-6 in 1:1 Nitrobenzene/Toluene) Organic_Phase->Mixing_Extraction Phase_Separation_Extraction Phase Separation Mixing_Extraction->Phase_Separation_Extraction Loaded_Organic Cesium-Loaded Organic Phase Phase_Separation_Extraction->Loaded_Organic Organic Raffinate Aqueous Raffinate (Low Cesium) Phase_Separation_Extraction->Raffinate Aqueous Modifier_Addition Add 0.4% Alamine 336 (Optional but Recommended) Loaded_Organic->Modifier_Addition Stripping_Solution Stripping Solution (Distilled Water) Mixing_Stripping Mixing & Equilibration (O/A = 2) Stripping_Solution->Mixing_Stripping Modifier_Addition->Mixing_Stripping Phase_Separation_Stripping Phase Separation Mixing_Stripping->Phase_Separation_Stripping Stripped_Organic Regenerated Organic Phase Phase_Separation_Stripping->Stripped_Organic Organic Cesium_Product Aqueous Product (Concentrated Cesium) Phase_Separation_Stripping->Cesium_Product Aqueous

Caption: Cesium Extraction and Stripping Workflow.

G High_Acidity High Acidity (~3 M HNO3) Extraction Favors Cesium Extraction into Organic Phase High_Acidity->Extraction Low_Acidity Low Acidity (Distilled Water) Stripping Favors Cesium Stripping into Aqueous Phase Low_Acidity->Stripping

Caption: Effect of Acidity on Cesium Transfer.

References

Technical Support Center: Synthesis of Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Calix-bis-2,3-naphtho-crown-6. The information is based on established principles of calixarene and crown ether chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Calix-bis-2,3-naphtho-crown-6, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation: Incomplete deprotonation of the calixarene hydroxyl groups. 2. Poor Nucleophilicity: The phenoxide ions generated are not sufficiently nucleophilic. 3. Steric Hindrance: The bulky naphtho-crown ether precursor may sterically hinder the reaction. 4. Incorrect Template Ion: The cation of the base used may not effectively template the cyclization. 5. Decomposition of Reagents: Reagents may have degraded due to improper storage or handling.1. Choice of Base: Use a stronger base (e.g., Cs₂CO₃, K₂CO₃, NaH). The choice of base can significantly influence the yield and regioselectivity.[1] 2. Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity. 3. Reaction Temperature: Increase the reaction temperature to overcome steric hindrance, but monitor for decomposition. 4. Template Effect: The size of the metal cation from the base can act as a template. For crown-6 ethers, potassium or cesium ions are often effective.[1] 5. Reagent Quality: Ensure all reagents and solvents are pure and anhydrous.
Formation of Multiple Products/Isomers 1. Incomplete Bridging: Formation of mono-bridged or partially reacted intermediates. 2. Regioisomer Formation: The crown ether strap can bridge different phenolic units of the calixarene, leading to various regioisomers (e.g., 1,2-, 1,3-, or 1,4-bridging).[1] 3. Polymerization: Intermolecular reactions leading to polymeric byproducts.1. Stoichiometry: Use a slight excess of the di-tosylated or di-halogenated crown ether precursor. 2. Control of Regioselectivity: The choice of base and metal cation can influence the regioselectivity of the bridging reaction.[1] Experiment with different metal carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to favor the desired isomer. 3. High Dilution Conditions: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Difficult Product Isolation and Purification 1. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. 2. Product Insolubility: The final product may have low solubility in common organic solvents.1. Recrystallization: Attempt recrystallization from various solvent systems. 2. Column Chromatography: Use a high-performance stationary phase or a gradient elution with fine-tuning of the solvent system. 3. Complexation: Utilize the complexation properties of the crown ether to facilitate separation. For example, selective precipitation by adding a specific metal salt.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The choice of base and the corresponding cation is one of the most critical factors. The base must be strong enough to deprotonate the phenolic hydroxyl groups of the calixarene. Furthermore, the metal cation of the base can act as a template, pre-organizing the calixarene and the crown ether precursor for an efficient intramolecular cyclization. The use of cesium or potassium carbonates often leads to higher yields in the synthesis of calixarene crown ethers.[1]

Q2: How can I minimize the formation of polymeric byproducts?

A2: The formation of polymeric byproducts is a common issue in macrocyclization reactions. To favor the desired intramolecular reaction, it is essential to work under high-dilution conditions. This can be achieved by the slow addition of the reactants to a large volume of solvent.

Q3: What is the role of the "template effect" in this synthesis?

A3: The template effect refers to the ability of a metal ion to coordinate with the oxygen atoms of the calixarene and the crown ether precursor, holding them in a favorable conformation for the cyclization reaction to occur. This pre-organization significantly increases the probability of the desired intramolecular reaction, thus improving the yield of the macrocyclic product. The size of the cation is crucial; it should fit well within the forming crown ether cavity. For crown-6 ethers, K⁺ and Cs⁺ ions are often good templates.[1]

Q4: Which analytical techniques are most suitable for characterizing the product and byproducts?

A4: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy are essential for determining the structure and conformation of the calixarene. Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is crucial for confirming the molecular weight of the product. X-ray crystallography provides unambiguous proof of the structure and stereochemistry.

Generalized Experimental Protocol

This protocol is a general guideline and may require optimization for the specific synthesis of Calix-bis-2,3-naphtho-crown-6.

Materials:

  • p-tert-Butylcalix[2]arene (or other desired calixarene precursor)

  • 2,3-Naphtho-crown-6 ditosylate or dihalide

  • Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the calixarene precursor and the anhydrous base (e.g., Cs₂CO₃).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via a syringe.

  • Heating and Stirring: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Slow Addition of Crown Precursor: Dissolve the 2,3-naphtho-crown-6 ditosylate in anhydrous acetonitrile and add it dropwise to the refluxing mixture over several hours using the dropping funnel.

  • Reaction Monitoring: Continue refluxing for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

Visualizations

Synthesis_Pathway Calixarene Calix[4]arene Intermediate Deprotonated Calixarene - Template Complex Calixarene->Intermediate Deprotonation NaphthoCrown 2,3-Naphtho-crown-6 Ditosylate NaphthoCrown->Intermediate Nucleophilic Substitution Base Base (e.g., Cs₂CO₃) Solvent (e.g., Acetonitrile) Base->Intermediate Product Calix-bis-2,3-naphtho-crown-6 Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for Calix-bis-2,3-naphtho-crown-6.

Troubleshooting_Workflow Start Low Product Yield Check_Base Check Base Strength and Cation Start->Check_Base Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Optimize_Base Use Stronger Base (e.g., Cs₂CO₃) Check_Base->Optimize_Base Optimize_Conditions Increase Temperature or Use High Dilution Check_Conditions->Optimize_Conditions Purify_Reagents Use Anhydrous Reagents/Solvents Check_Reagents->Purify_Reagents Success Improved Yield Optimize_Base->Success Optimize_Conditions->Success Purify_Reagents->Success Parameter_Relationships Yield High Yield Base Strong Base (e.g., Cs₂CO₃) Yield->Base depends on Template Effective Template Ion (e.g., Cs⁺) Yield->Template depends on Dilution High Dilution Yield->Dilution depends on Purity High Reagent Purity Yield->Purity depends on Base->Template provides

References

Troubleshooting low distribution coefficients in calixarene extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low distribution coefficients in calixarene extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is a distribution coefficient (D) and why is it important in calixarene extraction?

A1: The distribution coefficient (D) is a ratio that measures the concentration of a solute (e.g., a metal ion or a drug molecule) in the organic phase (containing the calixarene) to its concentration in the aqueous phase at equilibrium. It is a critical parameter for evaluating the efficiency of an extraction process. A high distribution coefficient indicates that the calixarene is effectively extracting the target molecule from the aqueous phase to the organic phase. Conversely, a low distribution coefficient suggests poor extraction performance.

Q2: What are the key factors that influence the distribution coefficient in calixarene extractions?

A2: Several factors can significantly impact the distribution coefficient. These include:

  • pH of the aqueous phase: The pH affects the charge of both the target molecule and the functional groups on the calixarene, influencing their interaction.[1][2]

  • Solvent System: The choice of the organic solvent is crucial as it affects the solubility of the calixarene-guest complex and the overall extraction equilibrium.[1][3]

  • Calixarene Structure: The size of the calixarene cavity, its conformation, and the nature of the functional groups on its upper and lower rims determine its selectivity and binding affinity for the target molecule.[4][5]

  • Temperature: Temperature can influence the thermodynamics of the extraction process and the solubility of the components.[6][7][8]

  • Concentration of the Calixarene: The concentration of the calixarene in the organic phase directly impacts the equilibrium and the loading capacity.[9]

  • Presence of Salts: The ionic strength of the aqueous phase can affect the activity of the target molecule and influence the extraction process through a "salting-out" effect.[8][10]

Q3: Can the formation of emulsions affect my distribution coefficient?

A3: Yes, the formation of an emulsion, which is a stable mixture of the aqueous and organic phases, can severely hinder phase separation and lead to inaccurate measurements of the distribution coefficient.[11][12][13] This can trap the analyte of interest within the emulsion layer, leading to lower calculated distribution coefficients.[12]

Troubleshooting Guide for Low Distribution Coefficients

This guide provides a structured approach to diagnosing and resolving common issues leading to poor extraction efficiency.

Problem 1: Consistently Low Distribution Coefficient Across All Experiments

If you are observing a universally low distribution coefficient, it is likely due to a fundamental issue with one of the core experimental parameters.

Possible Causes and Solutions:

  • Inappropriate pH: The pH of the aqueous phase may not be optimal for the interaction between the calixarene and the target molecule.

    • Solution: Perform a pH screening study by adjusting the pH of the aqueous phase across a wide range (e.g., from 2 to 12) to identify the optimal pH for maximum extraction.[1] The surface charge on the calixarene's functional groups and the dissociation of the target molecule are highly pH-dependent.[1]

  • Suboptimal Solvent Choice: The organic solvent may not be suitable for solubilizing the calixarene-guest complex.

    • Solution: Test a range of organic solvents with varying polarities (e.g., chloroform, dichloromethane, toluene, xylene).[1][3] The solvent's properties, such as its dipole moment and dielectric constant, can significantly influence the stability of the complex and, consequently, the extraction efficiency.[1]

  • Incorrect Calixarene Selection: The chosen calixarene may not have the appropriate cavity size or functional groups to effectively bind the target molecule.

    • Solution: If possible, experiment with different calixarenes. Consider the size of the target molecule relative to the calixarene's cavity.[5] Also, consider the types of interactions (e.g., hydrogen bonding, ionic interactions) that are possible between the target and the calixarene's functional groups.[1]

Experimental Workflow: Troubleshooting Low D

Troubleshooting_Workflow start Start: Low Distribution Coefficient Observed check_ph Is the aqueous pH optimized? start->check_ph optimize_ph Perform pH screen (e.g., pH 2-12) check_ph->optimize_ph No check_solvent Is the organic solvent appropriate? check_ph->check_solvent Yes optimize_ph->check_solvent optimize_solvent Test solvents with varying polarities check_solvent->optimize_solvent No check_calixarene Is the calixarene structure suitable? check_solvent->check_calixarene Yes optimize_solvent->check_calixarene select_calixarene Consider alternative calixarenes (cavity size, functional groups) check_calixarene->select_calixarene No end_success Success: Improved Distribution Coefficient check_calixarene->end_success Yes select_calixarene->end_success

Caption: A flowchart for systematic troubleshooting of low distribution coefficients.

Problem 2: Inconsistent or Non-Reproducible Distribution Coefficients

Variability in your results can point to issues with experimental control or the stability of your system.

Possible Causes and Solutions:

  • Emulsion Formation: The formation of an emulsion at the interface between the aqueous and organic layers can lead to inconsistent phase separation and, therefore, variable results.[11][12]

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the phases.

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[12]

      • Filtration: In some cases, passing the mixture through a bed of celite or glass wool can help to break the emulsion.

  • Temperature Fluctuations: Changes in ambient temperature can affect the extraction equilibrium.[8]

    • Solution: Perform extractions in a temperature-controlled environment, such as a water bath, to ensure consistency.

  • Equilibration Time: The system may not be reaching equilibrium, leading to variable results.

    • Solution: Conduct a time-dependency study to determine the optimal shaking time required to reach equilibrium. Extraction efficiency should plateau after a certain amount of time.[1]

Logical Relationship: Factors Affecting Emulsion Formation

Emulsion_Factors emulsion Emulsion Formation vigorous_shaking Vigorous Shaking vigorous_shaking->emulsion low_ionic_strength Low Ionic Strength of Aqueous Phase low_ionic_strength->emulsion surfactants Presence of Surfactant-like Impurities surfactants->emulsion

Caption: Key contributors to emulsion formation during liquid-liquid extraction.

Data Summary Tables

Table 1: Effect of pH on Extraction Efficiency

Calixarene DerivativeTarget AnalytepH% ExtractionReference
Calix-1Dye (D-2)2~45%[1]
Calix-1Dye (D-2)4~75%[1]
Calix-1Dye (D-2)7~70%[1]
Calix-1Dye (D-2)12~30%[1]

Table 2: Effect of Solvent on Extraction Efficiency

Calixarene DerivativeTarget AnalyteSolvent% ExtractionReference
Calix-1Dye (D-2)Dichloromethane~75%[1]
Calix-1Dye (D-2)Chloroform~60%[1]
Calix-1Dye (D-2)Carbon Tetrachloride~40%[1]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Distribution Coefficient Determination

  • Preparation of Phases:

    • Prepare a stock solution of the target analyte in the appropriate aqueous buffer at a known concentration.

    • Prepare a stock solution of the calixarene in the chosen organic solvent at a known concentration.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 10 mL of each).

    • Shake the funnel for a predetermined amount of time (e.g., 1 hour) to ensure equilibrium is reached.[1]

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the analyte remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, ICP-MS).

    • The concentration of the analyte in the organic phase can be determined by a mass balance calculation or by direct measurement if a suitable analytical method is available.

  • Calculation of Distribution Coefficient (D):

    • D = [Analyte]organic / [Analyte]aqueous

Protocol 2: pH Optimization Study

  • Prepare a series of aqueous solutions of the target analyte, each buffered to a different pH value (e.g., in increments of 1 pH unit from 2 to 12).

  • Perform the general liquid-liquid extraction protocol (Protocol 1) for each pH value.

  • Calculate the distribution coefficient for each pH.

  • Plot the distribution coefficient as a function of pH to identify the optimal pH for extraction.[1]

References

Technical Support Center: Calix-bis-2,3-naphtho-crown-6 in Separation Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Calix-bis-2,3-naphtho-crown-6 in their separation experiments.

Troubleshooting Guides

This section addresses common issues encountered during the application of Calix-bis-2,3-naphtho-crown-6 in separation processes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Extraction Efficiency

  • Question: Why am I observing low extraction efficiency for my target analyte using Calix-bis-2,3-naphtho-crown-6?

  • Answer: Low extraction efficiency can stem from several factors:

    • Inappropriate Diluent: The choice of diluent significantly impacts the extraction performance. Calix-bis-2,3-naphtho-crown-6, like many calix-crown ethers, has limited solubility in non-polar aliphatic hydrocarbons such as dodecane. The polarity of the diluent plays a crucial role in the solvation of the complex.

    • Suboptimal pH: The pH of the aqueous phase can influence the charge of the target analyte and the stability of the complex with the calix-crown.

    • Presence of Competing Ions: High concentrations of ions with similar charge and ionic radii to the target analyte (e.g., Na⁺, K⁺ for Cs⁺ extraction) can compete for the binding cavity of the calix-crown, reducing the extraction of the desired species.

    • Insufficient Phase Contact Time: The mass transfer of the analyte from the aqueous to the organic phase requires adequate mixing and time to reach equilibrium.

  • Troubleshooting Steps:

    • Optimize the Diluent: Consider using more polar diluents or a mixture of diluents. Nitrobenzene and 1-octanol have been shown to be effective for similar calix-crown ethers. The addition of a phase modifier can also enhance solubility and extraction.

    • Adjust pH: Experiment with a range of pH values for the aqueous phase to determine the optimal condition for complexation.

    • Address Competing Ions: If the sample contains high concentrations of competing ions, consider a pre-treatment step to reduce their concentration. Alternatively, increasing the concentration of the calix-crown may be necessary.

    • Increase Mixing/Contact Time: Ensure vigorous mixing of the two phases and perform kinetic studies to determine the time required to reach extraction equilibrium.

Issue 2: Difficulty in Stripping/Back-Extraction

  • Question: I am unable to efficiently strip the target analyte from the loaded organic phase. What could be the reason?

  • Answer: Incomplete stripping is a common challenge and can be attributed to:

    • High Stability of the Complex: The strong affinity of Calix-bis-2,3-naphtho-crown-6 for the target analyte can make the back-extraction process difficult under mild conditions.

    • Inappropriate Stripping Agent: The concentration and chemical nature of the stripping agent are critical for breaking the calix-crown-analyte complex.

    • Co-extraction of Other Species: Co-extracted species might interfere with the stripping process.

  • Troubleshooting Steps:

    • Select a Suitable Stripping Agent: For cation extraction, acidic solutions are typically used for stripping. The concentration of the acid needs to be optimized. For example, dilute nitric acid (e.g., 0.01 M) has been shown to be effective for stripping cesium from a similar calix-crown ether.

    • Consider pH Swing: If the extraction is pH-dependent, a significant change in pH between the extraction and stripping phases can facilitate the release of the analyte.

    • Use of Complexing Agents in Stripping Solution: In some cases, adding a hydrophilic complexing agent to the stripping solution can help to pull the analyte back into the aqueous phase.

Issue 3: Phase Separation Problems (Third Phase Formation)

  • Question: During the extraction process, a third phase is forming at the interface of the aqueous and organic layers. How can I prevent this?

  • Answer: The formation of a third phase, a distinct layer between the aqueous and organic phases, is often due to the limited solubility of the calix-crown-analyte complex in the organic diluent.

  • Troubleshooting Steps:

    • Add a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., isodecyl alcohol) or other solvating agents, to the organic phase can increase the solubility of the complex and prevent third phase formation.

    • Adjust Extractant Concentration: Lowering the concentration of the Calix-bis-2,3-naphtho-crown-6 in the organic phase may prevent the saturation of the diluent with the complex.

    • Change the Diluent: Switching to a more polar or aromatic diluent that has a higher capacity to dissolve the complex can be an effective solution.

Frequently Asked Questions (FAQs)

Q1: How can Calix-bis-2,3-naphtho-crown-6 be regenerated for reuse?

A1: Regeneration is typically achieved through a stripping process that removes the extracted analyte from the calix-crown, allowing the organic phase to be recycled. A common method involves contacting the loaded organic phase with a dilute acid solution. For instance, in cesium extraction, stripping with 0.01 M nitric acid has proven effective for a similar calix-crown ether. The regenerated organic phase can then be washed with deionized water before being reused in the next extraction cycle.

Q2: How many times can Calix-bis-2,3-naphtho-crown-6 be reused without significant loss of performance?

A2: The reusability of Calix-bis-2,3-naphtho-crown-6 depends on the stability of the molecule under the specific experimental conditions (e.g., acidity, temperature, presence of oxidizing or reducing agents). While specific data for Calix-bis-2,3-naphtho-crown-6 is limited, studies on a similar compound, 1,3-dioctyloxy-calix[1]arene-18-crown-6, have shown that it can be reused for at least five cycles with over 99% recovery in each cycle.[2] Radiolytic stability studies have also been conducted on Calix-bis-2,3-naphtho-crown-6, indicating its robustness in certain applications.[3]

Q3: What is the effect of the diluent on the performance of Calix-bis-2,3-naphtho-crown-6?

A3: The diluent has a profound effect on both the extraction efficiency and the physical behavior of the system. The polarity and solvating power of the diluent influence the solubility of the calix-crown and its complex, the stability of the complex, and the kinetics of mass transfer. For instance, nitrobenzene has been reported as an effective diluent for cesium extraction using Calix-bis-2,3-naphtho-crown-6.[1] The choice of diluent can also affect the selectivity of the extraction.

Q4: Can Calix-bis-2,3-naphtho-crown-6 be used for the separation of analytes other than metal ions?

A4: While calix-crown ethers are renowned for their selective binding of metal cations, their host-guest chemistry is not limited to inorganic species. The hydrophobic cavity and the crown ether moiety can potentially interact with organic molecules of appropriate size, shape, and functionality. However, the primary application and the bulk of the research on Calix-bis-2,3-naphtho-crown-6 have focused on the separation of metal ions, particularly cesium.

Quantitative Data

The following table summarizes the performance of a closely related calix-crown-6 derivative, 1,3-dioctyloxy-calix[1]arene-18-crown-6 (CC6-IDA/X7 resin), in repeated cycles of cesium extraction. This data can serve as a valuable reference for the expected performance of Calix-bis-2,3-naphtho-crown-6.

Cycle NumberRecovery (%)
1>99
2>99
3>99
4>99
5>99

Data adapted from a study on 1,3-dioctyloxy-calix[1]arene-18-crown-6 impregnated resin.[2]

Experimental Protocols

Protocol for a Typical Liquid-Liquid Extraction and Stripping Cycle

This protocol provides a general methodology for a single extraction and stripping cycle. Researchers should optimize the specific parameters (concentrations, volumes, times) for their particular application.

  • Preparation of the Organic Phase: Dissolve a known concentration of Calix-bis-2,3-naphtho-crown-6 in the chosen diluent (e.g., nitrobenzene/toluene mixture). If necessary, add a modifier to improve solubility.

  • Extraction:

    • In a separation funnel, combine equal volumes of the prepared organic phase and the aqueous feed solution containing the target analyte.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and facilitate mass transfer.

    • Allow the phases to separate completely.

    • Collect the aqueous phase (raffinate) and the loaded organic phase separately.

    • Analyze the raffinate to determine the extraction efficiency.

  • Stripping (Regeneration):

    • Transfer the loaded organic phase to a clean separation funnel.

    • Add an equal volume of the stripping solution (e.g., 0.01 M HNO₃).

    • Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for the back-extraction of the analyte.

    • Allow the phases to separate.

    • Collect the regenerated organic phase and the aqueous strip solution.

    • Analyze the aqueous strip solution to determine the stripping efficiency.

  • Washing and Reuse:

    • Wash the regenerated organic phase with deionized water to remove any entrained stripping agent.

    • The organic phase is now ready for reuse in the next extraction cycle.

Visualizations

Extraction_Stripping_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping (Regeneration) Stage Aqueous_Feed Aqueous Feed (with Target Analyte) Mixer_Extractor Mixing & Phase Separation Aqueous_Feed->Mixer_Extractor Organic_Phase_Fresh Organic Phase (Calix-crown in Diluent) Organic_Phase_Fresh->Mixer_Extractor Raffinate Raffinate (Depleted Aqueous Phase) Mixer_Extractor->Raffinate Aqueous Loaded_Organic Loaded Organic Phase Mixer_Extractor->Loaded_Organic Organic Mixer_Stripper Mixing & Phase Separation Loaded_Organic->Mixer_Stripper Stripping_Solution Stripping Solution (e.g., Dilute Acid) Stripping_Solution->Mixer_Stripper Aqueous_Product Aqueous Product (Concentrated Analyte) Mixer_Stripper->Aqueous_Product Aqueous Regenerated_Organic Regenerated Organic Phase Mixer_Stripper->Regenerated_Organic Organic Regenerated_Organic->Organic_Phase_Fresh Reuse

Caption: Workflow for extraction and regeneration of Calix-bis-2,3-naphtho-crown-6.

Troubleshooting_Logic cluster_solutions_extraction Solutions for Low Extraction cluster_solutions_stripping Solutions for Stripping Issues cluster_solutions_third_phase Solutions for Third Phase Start Experiment Start Problem Problem Encountered? Start->Problem Low_Extraction Low Extraction Efficiency? Problem->Low_Extraction Yes Success Successful Separation Problem->Success No Stripping_Issue Stripping Difficulty? Low_Extraction->Stripping_Issue No Sol_Diluent Optimize Diluent Low_Extraction->Sol_Diluent Yes Sol_pH Adjust pH Low_Extraction->Sol_pH Yes Sol_Comp_Ions Address Competing Ions Low_Extraction->Sol_Comp_Ions Yes Sol_Time Increase Contact Time Low_Extraction->Sol_Time Yes Third_Phase Third Phase Formation? Stripping_Issue->Third_Phase No Sol_Agent Optimize Stripping Agent Stripping_Issue->Sol_Agent Yes Sol_pH_Swing Implement pH Swing Stripping_Issue->Sol_pH_Swing Yes Third_Phase->Success No Sol_Modifier Add Modifier Third_Phase->Sol_Modifier Yes Sol_Concentration Adjust Concentration Third_Phase->Sol_Concentration Yes Sol_Change_Diluent Change Diluent Third_Phase->Sol_Change_Diluent Yes

Caption: Troubleshooting decision tree for Calix-crown-6 separation processes.

References

Minimizing interference from competing ions in calixarene sensing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calixarene-based sensors. Our goal is to help you minimize interference from competing ions and optimize the performance of your sensing systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in calixarene-based ion sensing?

A1: Interference in calixarene-based sensing primarily arises from the non-specific binding of ions other than the target analyte to the calixarene's recognition cavity. The degree of interference depends on several factors, including the similarity in size, charge, and coordination properties between the target and competing ions. Common interfering ions often include alkali and alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), as well as heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺), depending on the specific design of the calixarene ionophore.[1][2][3]

Q2: How does the functionalization of the calixarene scaffold help in minimizing interference?

A2: Functionalization of the calixarene scaffold, at both the upper and lower rims, is a key strategy to enhance selectivity and minimize interference. By introducing specific functional groups, you can tailor the size, shape, and electronic properties of the binding cavity to favor the target ion. For example, introducing soft donor atoms like sulfur can increase selectivity for soft metal ions like mercury, while incorporating nitrogen-containing groups can enhance binding to transition metals.[4] The choice of functional groups can also introduce steric hindrance, which can physically block the entry of larger, interfering ions.

Q3: What is the role of the membrane composition in ion-selective electrodes (ISEs) based on calixarenes?

A3: The membrane composition is critical for the performance of calixarene-based ISEs. The membrane typically consists of a polymer matrix (e.g., PVC), a plasticizer, and the calixarene ionophore. The plasticizer influences the mobility of the ionophore and the dielectric constant of the membrane, which in turn affects the ion-exchange equilibrium at the membrane-sample interface. The relative amounts of these components can significantly impact the sensor's selectivity and sensitivity.[5][6] Optimizing the membrane composition is often a crucial step in troubleshooting interference issues.

Q4: Can the conformation of the calixarene affect its selectivity?

A4: Yes, the conformation of the calixarene (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) plays a significant role in determining its binding properties and selectivity. The conformation dictates the three-dimensional arrangement of the binding groups and the overall shape of the cavity. For instance, the cone conformation often provides a well-defined cavity suitable for specific ion recognition. Locking the calixarene into a particular conformation through chemical modification can be a powerful strategy to enhance selectivity for a target ion.[7]

Troubleshooting Guides

Problem 1: My calixarene sensor for a specific cation is showing high interference from another cation.

Cause: The binding cavity of your calixarene may not be sufficiently selective for the target ion, allowing a competing ion with similar properties to bind.

Solutions:

  • Modify the Calixarene Structure:

    • Upper Rim Functionalization: Introduce bulky groups on the upper rim to create steric hindrance that selectively disfavors the binding of larger interfering ions.[4]

    • Lower Rim Functionalization: Modify the functional groups on the lower rim to include donor atoms that have a higher affinity for the target ion compared to the interfering ion. For example, replacing oxygen donors with nitrogen or sulfur donors can alter the selectivity profile.[4]

  • Optimize the Sensor Membrane Composition (for ISEs):

    • Vary the Plasticizer: The choice of plasticizer can influence the polarity of the membrane and the solvation of the ions, thereby affecting the selectivity. Experiment with different plasticizers to find one that enhances the response to the target ion.[5]

    • Adjust Ionophore Concentration: The concentration of the calixarene in the membrane can impact the sensor's response. An optimal concentration exists where the sensitivity to the target ion is maximized and the interference is minimized.

  • Control Experimental Conditions:

    • pH Adjustment: The pH of the sample solution can affect the protonation state of some functional groups on the calixarene, which can in turn alter its binding affinity and selectivity. Determine the optimal pH range for your sensor where interference is minimal.

    • Use of an Ion Buffer: In some cases, using an ion buffer can help to maintain a constant background concentration of potentially interfering ions, leading to a more stable and selective response.

Problem 2: I am observing fluorescence quenching from a suspected interfering ion in my fluorescent calixarene sensor.

Cause: The observed quenching may be due to a genuine binding event of the interfering ion, or it could be an artifact caused by the inner filter effect, where the interfering species absorbs light at the excitation or emission wavelength of the fluorophore.[8]

Solutions:

  • Verify True Quenching vs. Inner Filter Effect:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the interfering ion at the concentration used in the fluorescence experiment. If there is significant overlap with the excitation or emission wavelengths of your sensor, the inner filter effect is a likely contributor.[8]

    • Correction for Inner Filter Effect: If the inner filter effect is present, you can apply a correction factor to your fluorescence data. The corrected fluorescence intensity (F_corr) can be calculated using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence, A_ex is the absorbance of the interfering ion at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[8]

  • Modify the Sensor Design:

    • Shift Excitation/Emission Wavelengths: If possible, modify the fluorophore on your calixarene to shift the excitation and emission wavelengths to a region where the interfering ion does not absorb.

    • Increase Stokes Shift: A larger Stokes shift (the difference between the excitation and emission maxima) can help to minimize interference from the inner filter effect.

Quantitative Data: Selectivity Coefficients

The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (log K_pot). A smaller log K_pot value indicates a higher selectivity for the primary ion over the interfering ion.

Calixarene DerivativePrimary IonInterfering Ionlog K_potReference
Thioamide-functionalized calix[5]areneCd²⁺K⁺>0[1]
Thioamide-functionalized calix[5]areneCd²⁺Pb²⁺>0[1]
Thioamide-functionalized calix[5]arene (in polysiloxane membrane)Cd²⁺Pb²⁺-2.0[1]
Terpyridine-functionalized calix[5]arene-Tb(III) complexF⁻Cl⁻High[9]
Terpyridine-functionalized calix[5]arene-Tb(III) complexF⁻Br⁻High[9]

Experimental Protocols

Protocol 1: Determination of Potentiometric Selectivity Coefficient (Separate Solution Method - SSM)

This protocol outlines the steps to determine the selectivity of a calixarene-based ion-selective electrode for a primary ion (I) in the presence of an interfering ion (J).[10]

Materials:

  • Calixarene-based ISE

  • Reference electrode

  • pH/ion meter

  • Standard solutions of the primary ion (I) of varying concentrations

  • A solution of the interfering ion (J) at a fixed concentration (e.g., 0.01 M)

Procedure:

  • Condition the Electrode: Condition the ISE by soaking it in a solution of the primary ion (e.g., 10⁻³ M) for a specified period as recommended by the manufacturer or established in your laboratory.

  • Calibrate with Primary Ion:

    • Measure the potential of the ISE in a series of standard solutions of the primary ion (e.g., from 10⁻⁶ M to 10⁻¹ M).

    • Plot the potential (E₁) versus the logarithm of the activity of the primary ion (log a_I).

    • Determine the slope (S) of the linear portion of the calibration curve.

  • Measure Potential in Interfering Ion Solution:

    • Rinse the electrode thoroughly with deionized water.

    • Measure the potential (E₂) of the ISE in the solution of the interfering ion at a fixed activity (a_J).

  • Calculate the Selectivity Coefficient:

    • Use the following equation to calculate the potentiometric selectivity coefficient (K_pot_I,J): log K_pot_I,J = (E₂ - E₁) / S - log a_I + (z_I / z_J) * log a_J where:

      • E₁ is the potential measured in the primary ion solution.

      • E₂ is the potential measured in the interfering ion solution.

      • S is the slope of the calibration curve.

      • a_I is the activity of the primary ion.

      • a_J is the activity of the interfering ion.

      • z_I and z_J are the charges of the primary and interfering ions, respectively.

Protocol 2: Synthesis of a Functionalized Calixarene (Amide Coupling Example)

This protocol provides a general procedure for the amide coupling of a carboxylic acid-functionalized calixarene with an amine-containing moiety to enhance selectivity.[9]

Materials:

  • Carboxylic acid-functionalized calix[5]arene

  • Amine-containing signaling unit (e.g., a fluorophore with an amine group)

  • Coupling agent (e.g., EDC·HCl)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve the Calixarene: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized calix[5]arene in the anhydrous solvent.

  • Add Coupling Agent and Base: Add the coupling agent (e.g., EDC·HCl) and the base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature.

  • Add the Amine: Slowly add a solution of the amine-containing signaling unit in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired functionalized calixarene.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_validation Validation cluster_outcome Outcome Problem High Interference Observed Modification Calixarene Modification (Upper/Lower Rim) Problem->Modification Membrane Membrane Optimization (for ISEs) Problem->Membrane Conditions Control Experimental Conditions (pH, etc.) Problem->Conditions Selectivity Determine Selectivity Coefficient Modification->Selectivity Membrane->Selectivity Response Evaluate Sensor Response Conditions->Response Selectivity->Response Optimized Optimized Sensor Performance Response->Optimized

Caption: Troubleshooting workflow for minimizing ion interference.

competitive_binding Calix Calixarene Host Complex_Target Target-Host Complex (Desired) Calix->Complex_Target Binds Complex_Interfering Interfering-Host Complex (Undesired) Calix->Complex_Interfering Binds Target Target Ion Target->Complex_Target Interfering Interfering Ion Interfering->Complex_Interfering signaling_pathway Analyte Target Ion Complex Host-Guest Complex Analyte->Complex Calixarene Calixarene-Fluorophore Conjugate Calixarene->Complex Signal Change in Fluorescence (Signal) Complex->Signal

References

Technical Support Center: Quantitative Stripping of Cesium from Loaded Calix-bis-2,3-naphtho-crown-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative stripping of cesium from Calix-bis-2,3-naphtho-crown-6.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why is the stripping of Cesium (Cs⁺) from the loaded organic phase incomplete?

Answer:

Incomplete stripping of cesium can be attributed to several factors:

  • Stripping Agent: The choice and concentration of the stripping agent are crucial. While distilled water can be effective, the efficiency may be enhanced by additives. For instance, the addition of 0.4% (v/v) Alamine 336, a tertiary amine, to the organic phase has been shown to facilitate quantitative stripping of Cs(I) with distilled water.[1]

  • Phase Ratio (O/A): The volume ratio of the organic phase (O) to the aqueous stripping phase (A) significantly impacts stripping efficiency. A lower O/A ratio generally favors more effective stripping. Quantitative stripping has been achieved in two contacts with distilled water at an O/A volume ratio of 2.[1]

  • Aqueous Phase Acidity: The acidity of the aqueous feed during the initial extraction process can affect the stability of the Cs-calixarene complex. While extraction is favored at high acidity (up to 3 M HNO₃), this can sometimes make subsequent stripping more challenging.[1][2]

  • Contact Time and Mixing: Insufficient contact time or inadequate mixing between the organic and aqueous phases during the stripping step can lead to poor mass transfer and incomplete removal of cesium. Ensure vigorous mixing for a sufficient duration to reach equilibrium.

Question: What is causing the low distribution ratio of Cesium (D_Cs) during the initial extraction phase?

Answer:

A low distribution ratio for cesium during extraction can be caused by:

  • Inappropriate Diluent: The choice of diluent for the Calix-bis-2,3-naphtho-crown-6 is critical. A mixture of 1:1 nitrobenzene and toluene has been evaluated as a suitable diluent.[1] The polarity of the diluent plays a significant role, with a trend observed as: nitrobenzene > dichloroethane > chloroform > decanol >> carbon tetrachloride ≈ n-hexane ≈ toluene.[2][3]

  • Suboptimal Acidity: The distribution ratio of Cs(I) is dependent on the acidity of the aqueous feed. The ratio increases with acidity up to 3 M HNO₃ and then decreases.[1] Operating outside this optimal range can lead to lower extraction efficiency.

  • Ligand Concentration: The concentration of the Calix-bis-2,3-naphtho-crown-6 in the organic phase must be sufficient to complex with the cesium ions in the aqueous phase. A concentration of 2.5 × 10⁻³ M has been used for quantitative extraction.[1]

  • Presence of Competing Ions: High concentrations of other alkali metal ions, such as potassium (K⁺), can compete with Cs⁺ for the crown ether cavity, thereby reducing the extraction efficiency of cesium.[4][5]

Question: Are there alternative stripping agents to distilled water?

Answer:

Yes, alternative stripping agents have been investigated. For some calixarene-based systems, guanidine has been used to cause the cesium ions to be released from the cage molecules, followed by a boric acid stripping solution to pull the released cesium out of the solvent.[6] The choice of stripping agent will depend on the specific calixarene derivative and the overall process requirements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal acidity for cesium extraction using Calix-bis-2,3-naphtho-crown-6?

A1: The maximum distribution ratio for Cs(I) is observed at approximately 3 M HNO₃ in the aqueous feed.[1]

Q2: How many contacts are required for quantitative extraction and stripping?

A2: Quantitative extraction of Cs(I) from a simulated high-level waste solution was achieved in five contacts at an organic-to-aqueous phase ratio (O/A) of 1/2.[1] For stripping, quantitative removal of Cs(I) from the loaded organic phase was accomplished in two contacts with distilled water at an O/A ratio of 2.[1]

Q3: What analytical methods can be used to determine the concentration of cesium in the aqueous and organic phases?

A3: Several analytical methods are available for determining cesium concentration:

  • Gamma-ray Spectrometry: This is a common method for measuring radioactive cesium isotopes like ¹³⁷Cs by detecting their characteristic gamma emissions.[7][8]

  • Atomic Absorption Spectrometry (AAS): Both flame and furnace AAS can be used to measure stable cesium (¹³³Cs).[9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for the determination of radionuclides, including cesium isotopes.[8][10]

  • ICAP Spectrometry: This technique has also been used to evaluate the efficiency and selectivity of cesium extraction.[11]

Q4: Does the Calix-bis-2,3-naphtho-crown-6 reagent degrade over time?

A4: The reagent has demonstrated excellent chemical stability for up to six months.[1]

Quantitative Data Summary

Table 1: Cesium Extraction and Stripping Parameters

ParameterValueConditionsReference
Extraction
Ligand Concentration2.5 × 10⁻³ MCalix[2]-bis-2,3-naphtho-crown-6[1]
Diluent1:1 Nitrobenzene:Toluene-[1]
Aqueous Phase Acidity~3 M HNO₃For maximum distribution ratio[1]
O/A Ratio1/2For quantitative extraction[1]
Number of Contacts5For quantitative extraction[1]
Stripping
Stripping AgentDistilled WaterWith 0.4% (v/v) Alamine 336 added to organic phase[1]
O/A Ratio2For quantitative stripping[1]
Number of Contacts2For quantitative stripping[1]

Experimental Protocols

Protocol 1: Cesium Extraction

  • Prepare the Organic Phase: Dissolve Calix[2]-bis-2,3-naphtho-crown-6 in a 1:1 mixture of nitrobenzene and toluene to a final concentration of 2.5 × 10⁻³ M.

  • Prepare the Aqueous Phase: Prepare a simulated high-level waste solution containing cesium nitrate in ~3 M nitric acid.

  • Extraction:

    • Mix the organic and aqueous phases at an organic-to-aqueous (O/A) volume ratio of 1/2.

    • Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached.

    • Allow the phases to separate.

    • Collect the aqueous phase.

    • Repeat the extraction with fresh organic phase for a total of five contacts to achieve quantitative extraction.

Protocol 2: Cesium Stripping

  • Prepare the Loaded Organic Phase: Combine the organic phases from the five extraction contacts. Add Alamine 336 to a final concentration of 0.4% (v/v).

  • Prepare the Stripping Solution: Use distilled water as the stripping agent.

  • Stripping:

    • Mix the loaded organic phase with the distilled water at an O/A volume ratio of 2.

    • Agitate the mixture vigorously.

    • Allow the phases to separate.

    • Collect the aqueous phase (strip solution).

    • Repeat the stripping process with fresh distilled water for a total of two contacts to achieve quantitative stripping.

  • Analysis: Determine the cesium concentration in the initial aqueous feed, the raffinate (aqueous phase after extraction), and the strip solution using a suitable analytical technique such as gamma-ray spectrometry or AAS.

Visualizations

Cesium_Extraction_Workflow Aqueous_Feed Aqueous Feed (~3M HNO₃, Cs⁺) Extraction Solvent Extraction (5 Contacts, O/A = 1/2) Aqueous_Feed->Extraction Organic_Phase Organic Phase (Calix-crown in Nitrobenzene/Toluene) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (Cs-Calix Complex) Extraction->Loaded_Organic Cs⁺ Transfer Raffinate Raffinate (Aqueous Waste) Extraction->Raffinate

Caption: Workflow for the extraction of cesium.

Cesium_Stripping_Workflow Loaded_Organic Loaded Organic Phase (Cs-Calix Complex + 0.4% Alamine 336) Stripping Stripping (2 Contacts, O/A = 2) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (Distilled Water) Stripping_Agent->Stripping Stripped_Organic Stripped Organic Phase (Recyclable) Stripping->Stripped_Organic Cs⁺ Release Cs_Product Cesium Product (Aqueous Solution) Stripping->Cs_Product

Caption: Workflow for the stripping of cesium.

References

Stability of Calix-bis-2,3-naphtho-crown-6 under high acidity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calix-bis-2,3-naphtho-crown-6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Calix-bis-2,3-naphtho-crown-6 under highly acidic conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Calix-bis-2,3-naphtho-crown-6 in acidic media?

A1: Calix-bis-2,3-naphtho-crown-6, a macrocyclic compound combining a calix[1]arene scaffold with a bis-2,3-naphtho-crown-6 ether, is generally robust. However, its stability under highly acidic conditions (e.g., pH < 2) can be compromised over extended periods or at elevated temperatures. The primary points of potential degradation are the ether linkages within the crown ether moiety and, to a lesser extent, the methylene bridges of the calixarene backbone.

Q2: What are the potential degradation pathways for Calix-bis-2,3-naphtho-crown-6 in strong acid?

A2: The most probable degradation pathway is the acid-catalyzed cleavage of the ether bonds in the crown-6 portion of the molecule.[2][3] Strong acids, particularly hydrohalic acids like HBr and HI, can protonate an ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻). While HCl is less reactive, prolonged exposure to concentrated HCl can also lead to cleavage.[2] A secondary, less likely, degradation route could involve the slow decomposition of the calixarene framework itself under very harsh conditions.

Q3: How does pH affect the conformation and complexation properties of this calixarene?

A3: The pH of the solution can significantly influence the conformation of the calixarene.[4] While Calix-bis-2,3-naphtho-crown-6 does not have easily ionizable groups, extreme pH values can affect the hydrogen bonding network of the lower rim hydroxyl groups, potentially altering the cavity's shape and size. This, in turn, can impact its complexation efficiency with guest molecules. Researchers should characterize the conformational state of the calixarene under their specific experimental pH conditions.

Q4: Are there any visual indicators of degradation?

A4: Visual inspection alone is not a reliable method for assessing the stability of Calix-bis-2,3-naphtho-crown-6. Degradation may not result in a color change or precipitation. The most reliable methods for detecting degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What analytical techniques are recommended for monitoring the stability?

A5: HPLC is an excellent technique for monitoring the purity of the calixarene over time.[5][6][7] A decrease in the area of the main peak corresponding to the intact calixarene and the appearance of new peaks would indicate degradation. NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.[8][9][10] Changes in the chemical shifts, peak splitting patterns, or the emergence of new signals can signify decomposition of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in binding studies at low pH. 1. Partial degradation of the calixarene. 2. pH-induced conformational changes affecting guest binding.1. Verify the integrity of your Calix-bis-2,3-naphtho-crown-6 stock solution using HPLC or NMR after exposure to the acidic conditions for the same duration as your experiment. 2. Characterize the conformational state of the calixarene at the experimental pH using techniques like 2D NMR (e.g., NOESY). Consider if a different pH range would be more suitable for your intended application.
Appearance of new, unidentified peaks in HPLC chromatogram after incubation in acid. Acid-catalyzed hydrolysis of the crown ether linkages.1. Isolate the new peaks using preparative HPLC and characterize them by mass spectrometry and NMR to confirm their identity as degradation products. 2. Consider using a less harsh acid or a shorter incubation time if the application allows. 3. If strong acidity is required, perform a time-course study to determine the rate of degradation and establish a viable experimental window.
Changes in ¹H NMR spectrum (e.g., new aromatic signals, loss of resolution in crown ether region). Degradation of the macrocyclic structure.1. Compare the spectrum to a reference spectrum of the starting material. 2. Use 2D NMR techniques to help assign the new signals. 3. Quantify the extent of degradation by integrating the peaks corresponding to the intact molecule and the degradation products.
Low recovery of the calixarene after experiments in highly acidic media. Adsorption of the calixarene or its degradation products onto glassware or other surfaces.1. Silanize glassware to minimize adsorption. 2. Ensure complete dissolution and recovery by using appropriate rinsing and extraction procedures with a suitable organic solvent.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from a stability study of Calix-bis-2,3-naphtho-crown-6.

Table 1: HPLC Analysis of Calix-bis-2,3-naphtho-crown-6 Stability in 3M HCl at 25°C

Time (hours)Peak Area of Intact Calixarene (%)Number of Degradation PeaksTotal Peak Area of Degradation Products (%)
099.800.2
2498.511.5
4897.122.9
7295.424.6
16888.2311.8

Table 2: ¹H NMR Analysis of Calix-bis-2,3-naphtho-crown-6 Stability in 3M HCl at 25°C

Time (hours)Integral of Diagnostic Peak for Intact Calixarene (arbitrary units)Integral of New Aromatic Peaks (arbitrary units)% Degradation (Calculated from NMR)
01.000.000
240.990.011.0
480.970.033.0
720.950.055.0
1680.890.1111.0

Experimental Protocol: Assessing the Stability of Calix-bis-2,3-naphtho-crown-6 in High Acidity

This protocol outlines a general procedure to quantify the stability of Calix-bis-2,3-naphtho-crown-6 in a highly acidic solution.

1. Materials and Reagents:

  • Calix-bis-2,3-naphtho-crown-6 (high purity, >99%)

  • Concentrated acid (e.g., HCl, H₂SO₄)

  • Deionized water

  • Appropriate organic solvent for stock solution (e.g., Chloroform, Dichloromethane)

  • HPLC grade solvents for mobile phase

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • pH meter

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of Calix-bis-2,3-naphtho-crown-6 in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Solution: Prepare the desired concentration of the acidic solution (e.g., 3M HCl) by diluting the concentrated acid with deionized water.

  • Control Solution: Prepare a control solution at a neutral pH (e.g., pH 7 buffer).

3. Experimental Procedure:

  • Time Zero (T=0) Sample:

    • To a vial, add a known volume of the calixarene stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in the acidic solution to achieve the desired final concentration.

    • Immediately analyze a portion of this solution by HPLC and NMR. This will serve as your T=0 reference.

  • Incubation:

    • Prepare several identical vials as described above.

    • Incubate the vials at a constant temperature (e.g., 25°C or a relevant experimental temperature).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove one vial from incubation.

    • Analyze the sample by HPLC and NMR.

    • For the control sample in neutral pH, analyze at the final time point.

4. Analytical Methods:

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient or isocratic method that provides good separation of the parent calixarene from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the calixarene has strong absorbance (e.g., around 280 nm).

    • Integrate the peak area of the intact calixarene and any new peaks that appear over time.

  • NMR Analysis:

    • For each time point, extract the calixarene from the acidic solution into a suitable deuterated organic solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Identify characteristic peaks of the intact Calix-bis-2,3-naphtho-crown-6.

    • Monitor for the appearance of new signals and changes in the integrals of existing signals.

5. Data Analysis:

  • Calculate the percentage of remaining intact calixarene at each time point based on the HPLC peak areas relative to the T=0 sample.

  • Plot the percentage of intact calixarene versus time to determine the degradation kinetics.

  • Correlate the HPLC data with the NMR data to identify the structures of the degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Calixarene Stock Solution t0 Prepare T=0 Sample stock->t0 acid Prepare Acidic Solution acid->t0 incubate Incubate Samples at Constant Temp. t0->incubate tp Collect Samples at Time Points incubate->tp hplc HPLC Analysis tp->hplc nmr NMR Analysis tp->nmr data Data Analysis & Kinetics hplc->data nmr->data

Caption: Experimental workflow for assessing the stability of Calix-bis-2,3-naphtho-crown-6.

Degradation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products calix Calix-bis-2,3-naphtho-crown-6 protonated Protonated Ether Oxygen calix->protonated + H⁺ acid H⁺ (Strong Acid) acid->protonated cleaved Cleaved Calix-Crown protonated->cleaved + Nucleophile (e.g., Cl⁻) alcohol Diol fragment protonated->alcohol + Nucleophile (e.g., Cl⁻)

Caption: A potential degradation pathway via acid-catalyzed ether cleavage.

References

Addressing solubility issues of Calix-bis-2,3-naphtho-crown-6 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Calix-bis-2,3-naphtho-crown-6 in organic solvents.

Estimated Solubility of Calix-bis-2,3-naphtho-crown-6 and Analogues

Quantitative solubility data for Calix-bis-2,3-naphtho-crown-6 is not widely available in peer-reviewed literature. The following table provides estimates based on qualitative reports for the target molecule and quantitative data for structurally similar calixarene-crown ethers, such as Calix[1]arene-bis(tert-octylbenzo-crown-6). These values should be used as a guideline for solvent selection.

SolventPolarity IndexEstimated SolubilityNotes
Non-Polar Solvents
n-Hexane0.1Very Low / InsolubleGenerally poor solvents for calixarenes.
Toluene2.4Low to ModerateAromatic interactions may improve solubility.
Polar Aprotic Solvents
Chloroform (CHCl₃)4.1Moderate to HighOften a good starting solvent for calixarenes.
Dichloromethane (DCM)3.1Moderate to HighSimilar to chloroform, effective for many calixarenes.
Tetrahydrofuran (THF)4.0ModerateCan be a suitable solvent, may require heating.
Acetone5.1Low to ModerateSolubility can be limited.
Acetonitrile (ACN)5.8LowGenerally not a primary solvent for this class of compounds.
Dimethylformamide (DMF)6.4Moderate to HighGood solvating power, but high boiling point can be problematic.
Dimethyl sulfoxide (DMSO)7.2HighExcellent solvent, but very high boiling point and hygroscopic nature should be considered.
Polar Protic Solvents
1-Octanol3.0ModerateHas been used as a diluent in extraction studies.
Methanol (MeOH)5.1Very LowGenerally poor solubility.
Ethanol (EtOH)4.3Very LowNot a recommended primary solvent.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to the dissolution of Calix-bis-2,3-naphtho-crown-6.

Frequently Asked Questions (FAQs)

Q1: Why is my Calix-bis-2,3-naphtho-crown-6 not dissolving in my chosen organic solvent?

A1: The solubility of large macrocycles like Calix-bis-2,3-naphtho-crown-6 can be challenging due to their rigid structure and potential for strong intermolecular interactions in the solid state. Several factors could be contributing to poor solubility:

  • Solvent Polarity: The polarity of your solvent may not be optimal for this specific molecule. While it is a large, predominantly non-polar structure, the crown ether moieties introduce some polar character. A solvent of intermediate polarity, such as chloroform or dichloromethane, is often a good starting point.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that particular solvent.

  • Temperature: Room temperature may not provide sufficient energy to overcome the lattice energy of the solid.

  • Purity of the Compound: Impurities can sometimes hinder dissolution.

  • Kinetic Factors: Dissolution may be slow, requiring more time and energy input.

Q2: Can I heat the mixture to improve solubility?

A2: Yes, gentle heating can significantly improve both the rate of dissolution and the equilibrium solubility. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. It is recommended to heat the mixture gradually in a controlled manner (e.g., in a water bath) and to monitor for any signs of degradation (e.g., color change).

Q3: Is sonication a suitable method to aid dissolution?

A3: Sonication is a highly effective method for dissolving challenging compounds. The high-frequency ultrasound waves create cavitation bubbles, and their collapse provides the energy to break apart solid agglomerates and enhance solvent-solute interactions.

Q4: I've managed to dissolve the compound with heating, but it precipitates out upon cooling. What should I do?

A4: This indicates that you have created a supersaturated solution. To maintain the compound in solution at a lower temperature, you can try the following:

  • Use a Co-solvent System: Adding a small amount of a "stronger" co-solvent in which the compound is more soluble can help to keep it in solution.

  • Prepare a More Dilute Solution: If your experimental parameters allow, working with a lower concentration may prevent precipitation.

  • Maintain a Slightly Elevated Temperature: If possible for your application, maintaining the solution at a moderately elevated temperature might be necessary.

Troubleshooting Workflow

If you are experiencing difficulty dissolving Calix-bis-2,3-naphtho-crown-6, follow this logical troubleshooting workflow.

G start Start: Solubility Issue check_solvent Is the solvent appropriate? (e.g., Chloroform, DCM) start->check_solvent try_heating Gently heat the mixture (e.g., 40-50 °C) check_solvent->try_heating Yes failure Consult further literature or consider derivatization check_solvent->failure No, try a different solvent try_sonication Apply sonication try_heating->try_sonication increase_time Increase agitation time try_sonication->increase_time check_concentration Is the concentration too high? increase_time->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes use_cosolvent Use a co-solvent system (e.g., add a small amount of DMSO or DMF) check_concentration->use_cosolvent No success Success: Compound Dissolved dilute->success use_cosolvent->success use_cosolvent->failure

Caption: A troubleshooting workflow for dissolving Calix-bis-2,3-naphtho-crown-6.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol outlines the basic steps for attempting to dissolve Calix-bis-2,3-naphtho-crown-6 in a suitable organic solvent.

G cluster_0 Standard Dissolution Protocol weigh 1. Weigh Calix-bis-2,3-naphtho-crown-6 add_solvent 2. Add chosen solvent (e.g., Chloroform) weigh->add_solvent stir 3. Stir at room temperature add_solvent->stir observe 4. Observe for dissolution stir->observe

Caption: Standard protocol for dissolving the calixarene.

Methodology:

  • Weighing: Accurately weigh the desired amount of Calix-bis-2,3-naphtho-crown-6 in a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., chloroform, dichloromethane) to the vial.

  • Agitation: Place a magnetic stir bar in the vial and stir the mixture at room temperature on a magnetic stir plate.

  • Observation: Visually inspect the solution for the disappearance of solid particles. Allow for sufficient time, as dissolution may be slow.

Protocol 2: Dissolution with Heating and Sonication

This protocol is for cases where the standard procedure is ineffective.

Methodology:

  • Initial Steps: Follow steps 1 and 2 of the "Standard Dissolution Procedure."

  • Heating: Place the vial in a temperature-controlled water bath or on a hot plate with stirring. Gradually increase the temperature to 40-50°C. Caution: Ensure the vial is not sealed to avoid pressure buildup.

  • Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 15-30 minute intervals. Monitor the temperature of the bath to prevent excessive heating.

  • Cooling: Once dissolved, remove the vial from the heat source/sonicator and allow it to cool slowly to room temperature. Observe for any precipitation.

Protocol 3: Co-solvent System for Enhanced Solubility

This protocol should be used when a single solvent is insufficient to maintain the compound in solution.

Methodology:

  • Primary Dissolution: Attempt to dissolve the Calix-bis-2,3-naphtho-crown-6 in a primary solvent (e.g., chloroform) as much as possible, following Protocol 1 or 2.

  • Co-solvent Addition: To the suspension, add a small amount of a stronger, miscible co-solvent (e.g., DMSO or DMF) dropwise while stirring. Typically, a co-solvent concentration of 1-10% (v/v) is sufficient.

  • Observation: Continue stirring and observe for complete dissolution. Gentle heating or sonication can be applied in conjunction with the co-solvent.

Signaling Pathway and Logical Relationships

The decision-making process for selecting a solubilization strategy can be visualized as a logical pathway.

G start Initial State: Insoluble Compound standard_protocol Apply Standard Protocol (Stirring at RT) start->standard_protocol dissolved_q1 Is it dissolved? standard_protocol->dissolved_q1 heat_sonicate Apply Heat and/or Sonication dissolved_q1->heat_sonicate No success Solution Prepared dissolved_q1->success Yes dissolved_q2 Is it dissolved? heat_sonicate->dissolved_q2 stable_q Stable upon cooling? dissolved_q2->stable_q Yes co_solvent Introduce Co-solvent dissolved_q2->co_solvent No stable_q->co_solvent No stable_q->success Yes dissolved_q3 Is it dissolved? co_solvent->dissolved_q3 dissolved_q3->success Yes failure Re-evaluate Solvent/ Concentration dissolved_q3->failure No

Caption: Logical pathway for selecting a solubilization method.

References

Technical Support Center: Enhancing Calixarene-Based Sensor Selectivity for Cations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calixarene-based sensors. The focus is on enhancing the selectivity of these sensors for specific cations.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of developing and using calixarene-based cation sensors.

Issue 1: Low or No Selectivity for the Target Cation

Question: My calixarene-based sensor is showing poor or no selectivity for the intended target cation. What are the potential causes and how can I troubleshoot this?

Answer:

Low selectivity is a common challenge and can stem from several factors related to the sensor's design and the experimental conditions. Here’s a step-by-step troubleshooting guide:

Possible Causes and Solutions:

  • Inappropriate Calixarene Cavity Size: The size of the calixarene cavity must be compatible with the ionic radius of the target cation. A mismatched cavity size can lead to weak or non-selective binding.

    • Solution: Select a calixarene with a different number of aromatic units (e.g., calix[1]arene for smaller cations like Na⁺, and calix[2]arene for larger cations like Cs⁺).[2][3]

  • Suboptimal Functionalization: The type and position of functional groups on the calixarene rim are critical for selective cation binding.

    • Solution:

      • Introduce specific donor atoms (e.g., oxygen, nitrogen, sulfur) that have a high affinity for the target cation. For instance, amide and ester groups at the lower rim enhance binding with alkali and alkaline-earth cations.[4][5]

      • Modify the upper or lower rim with functional groups that create a pre-organized binding site complementary to the target cation's coordination sphere.[2][3]

  • Incorrect Conformation: The conformation of the calixarene (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) significantly influences the shape of the binding pocket.[1][6]

    • Solution: Synthesize or isolate a specific conformer that is known to be selective for the target cation. For example, the 1,3-alternate conformation of crowned calixarenes has shown high Cs⁺/K⁺ selectivity.[3]

  • Solvent Effects: The solvent can significantly impact the complexation between the calixarene and the cation by solvating both the host and the guest.[4][5]

    • Solution: Experiment with a range of solvents with different polarities. The stability of the complex can vary greatly between solvents like acetonitrile, methanol, and ethanol.[5]

Issue 2: Interference from Competing Cations

Question: My sensor responds to the target cation, but I'm observing significant interference from other cations present in the sample. How can I improve selectivity?

Answer:

Interference from competing cations is a common hurdle in sensor development. Here are several strategies to enhance selectivity:

Strategies to Minimize Interference:

  • Introduction of Soft/Hard Donor Atoms: Based on the Hard and Soft Acids and Bases (HSAB) principle, matching the donor atoms on the calixarene with the properties of the target cation can enhance selectivity.

    • Example: For soft cations like Ag⁺ or Hg²⁺, incorporating soft donor atoms like sulfur into the calixarene structure can improve selectivity over hard cations like Na⁺ or K⁺.[3]

  • Steric Hindrance: Introducing bulky groups on the calixarene scaffold can sterically hinder the binding of larger, interfering cations while allowing the smaller target cation to bind.[2][7]

    • Solution: Modify the upper rim of the calixarene with bulky substituents like tert-butyl groups.[7]

  • "Crowning" of Calixarenes: The introduction of a crown ether moiety to the calixarene framework can create a more rigid and pre-organized binding site, leading to higher selectivity based on ion size.[3]

  • pH Optimization: The charge state of ionizable functional groups on the calixarene can be controlled by adjusting the pH of the medium, which in turn can influence cation selectivity.

    • Solution: Perform experiments at different pH values to find the optimal condition where the affinity for the target cation is maximized and the affinity for interfering ions is minimized.

Frequently Asked Questions (FAQs)

Q1: How does the conformation of the calixarene affect cation selectivity?

A1: The conformation of a calixarene (cone, partial cone, 1,2-alternate, or 1,3-alternate) dictates the three-dimensional arrangement of the binding groups and the overall shape of the cavity.[1][6] This pre-organization is crucial for selective recognition. For example, a "cone" conformation often creates a well-defined cavity at the lower rim suitable for binding specific cations, while the "1,3-alternate" conformation can position binding groups on opposite sides of the macrocycle, leading to different selectivity patterns.[3]

Q2: What is the role of the solvent in cation selectivity?

A2: The solvent plays a critical role in the thermodynamics of complexation.[4][5] It can influence the stability of the host-guest complex in several ways:

  • Solvation of the Cation: A solvent that strongly solvates the cation will compete with the calixarene for binding, leading to a weaker complex.

  • Solvation of the Calixarene: The solvent can interact with the functional groups of the calixarene, affecting its conformation and availability for binding.

  • Solvation of the Complex: The overall complex will also be solvated, and the stability will depend on how favorably it interacts with the solvent compared to the free host and guest.

Q3: Can I use a fluorescent reporter group to enhance selectivity?

A3: While a fluorescent reporter group is primarily for signaling the binding event, its placement and chemical nature can indirectly influence selectivity. The reporter group can participate in the coordination of the cation, adding another point of interaction that may favor one cation over another.[4][5] For instance, a nitrogen-containing fluorophore like phenanthridine can act as an additional donor atom for cation coordination.[4]

Q4: What are some common functional groups used to enhance selectivity for specific cations?

A4: The choice of functional group is key to tailoring the selectivity of a calixarene sensor. Here are some examples:

  • For Alkali Metals (e.g., Na⁺, K⁺, Cs⁺): Carbonyl-containing groups like esters, ketones, and amides on the lower rim are effective.[4][5] Crown ethers are also widely used to create size-selective binding sites.[3]

  • For Heavy Metals (e.g., Ag⁺, Hg²⁺, Pb²⁺): Thioether or thioester groups containing soft sulfur donor atoms show good selectivity for these soft cations.[3]

  • For Divalent Cations (e.g., Ca²⁺, Mg²⁺): Ionizable groups like carboxylic acids can be introduced to provide strong electrostatic interactions.[3]

Quantitative Data Summary

The following tables summarize the selectivity coefficients (log K) for various calixarene-based sensors, providing a quick reference for comparing their performance. A more negative log K value indicates higher selectivity for the primary ion over the interfering ion.

Table 1: Selectivity Coefficients (log KPot) of Calix[1]arene-Based Sensors for Na⁺

Calixarene DerivativeInterfering Ionlog KNa,MMeasurement TechniqueReference
Calix[1]arene with carboxymethoxy groupsK⁺-3.1SSM[3]
Li⁺-4.6SSM[3]
Rb⁺-5.1SSM[3]
Cs⁺-5.8SSM[3]
Crowned Calix[1]areneK⁺-5.0FIM[3]
Li⁺-2.8FIM[3]
Rb⁺-4.8FIM[3]
NH₄⁺-4.4FIM[3]

Table 2: Selectivity Coefficients (log KPot) of Calixarene-Based Sensors for Cs⁺

Calixarene DerivativeInterfering Ionlog KCs,MMeasurement TechniqueReference
Crowned Calix[1]arene (1,3-alternate)Na⁺-4.5-[3]
K⁺-2.2-[3]
Crowned Calix[1]arene in CHEMFETsNa⁺-3.2FIM[3]
K⁺-2.3FIM[3]
Ca²⁺-4.0FIM[3]
NH₄⁺-2.0FIM[3]

Table 3: Selectivity Coefficients (log KPot) of Calix[1]arene-Based Sensors for Ag⁺

Calixarene DerivativeInterfering Ionlog KAg,MMeasurement TechniqueReference
Thioether Calix[1]arene in ISEsHg²⁺-2.5FIM[3]
K⁺, Pb²⁺-4.7FIM[3]
Na⁺, Ni²⁺-5.0FIM[3]
Thioether Calix[1]arene in CHEMFETsCa²⁺-4.3FIM[3]
Cu²⁺-4.4FIM[3]
K⁺-4.7FIM[3]
Hg²⁺-2.4FIM[3]

SSM: Supported Solvent Membrane; FIM: Fixed Interference Method; CHEMFET: Chemically-sensitive Field-Effect Transistor; ISE: Ion-Selective Electrode.

Experimental Protocols

Protocol 1: Synthesis of a Lower-Rim Functionalized Calix[1]arene

This protocol provides a general procedure for the functionalization of a p-tert-butylcalix[1]arene at the lower rim with ester groups, a common strategy for enhancing selectivity towards Na⁺.

Materials:

  • p-tert-butylcalix[1]arene

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve p-tert-butylcalix[1]arene in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

  • Add an excess of potassium carbonate to the solution.

  • Add a stoichiometric excess of ethyl bromoacetate dropwise to the stirring mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and wash with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by recrystallization from a mixture of dichloromethane and methanol to yield the tetraester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Cation Selectivity using UV-Vis Spectroscopy

This protocol describes how to determine the selectivity of a calixarene-based sensor for a target cation in the presence of interfering cations using UV-Vis spectrophotometry.

Materials:

  • Synthesized calixarene sensor

  • Stock solutions of the perchlorate or chloride salts of the target and interfering cations in a suitable solvent (e.g., acetonitrile).

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the calixarene sensor in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of the calixarene sensor and varying concentrations of the target cation.

  • Record the UV-Vis spectrum for each solution and monitor the changes in absorbance at the wavelength of maximum absorption.

  • To determine selectivity, prepare a series of solutions containing a fixed concentration of the calixarene sensor and the target cation, and add increasing concentrations of an interfering cation.

  • Record the UV-Vis spectra and observe any changes in the absorbance, which would indicate displacement of the target cation by the interfering cation.

  • The selectivity coefficient can be calculated from the titration data by analyzing the changes in the absorbance as a function of the cation concentrations.

Visualizations

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_testing Selectivity Testing cluster_optimization Optimization start Start: Select Calixarene Backbone functionalization Functionalization of Upper/Lower Rim start->functionalization Choose functional groups purification Purification and Characterization functionalization->purification Reaction solution_prep Prepare Sensor and Cation Solutions purification->solution_prep Synthesized Sensor titration Perform Spectroscopic/Electrochemical Titration solution_prep->titration data_analysis Analyze Data to Determine Selectivity Coefficients titration->data_analysis low_selectivity Issue: Low Selectivity data_analysis->low_selectivity Poor results end End: Optimized Selective Sensor data_analysis->end Good results troubleshoot Troubleshoot: Modify Structure/Conditions low_selectivity->troubleshoot troubleshoot->functionalization Iterate Design troubleshoot->solution_prep Change Solvent/pH retest Re-test Selectivity Signaling_Pathway cluster_sensor Sensor System cluster_analyte Analyte cluster_complex Complexation cluster_signal Signal Transduction Calixarene Calixarene-Fluorophore Conjugate Complex [Calixarene-Cation] Complex Calixarene->Complex Binding Cation Target Cation Cation->Complex Binding Signal Change in Fluorescence (Quenching or Enhancement) Complex->Signal Induces Logical_Relationship A Enhanced Selectivity B Matching Cavity Size and Cation Radius B->A C Optimized Functional Groups (Donor Atoms) C->A D Pre-organized Conformation D->A E Favorable Solvent Environment E->A

References

Validation & Comparative

A Comparative Analysis of Calixarene-bis-Crown-6 Derivatives for Ion Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various calixarene-bis-crown-6 derivatives, focusing on their ion-binding capabilities. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most suitable macrocyclic host for their specific applications, ranging from ion sensing and separation to the development of novel therapeutic agents.

Introduction to Calixarene-bis-Crown-6 Derivatives

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-like structure, with a defined upper and lower rim and a central cavity, makes them excellent scaffolds for host-guest chemistry. When two crown ether moieties are appended to the lower rim of a calixarene, a calixarene-bis-crown-6 derivative is formed. These molecules exhibit remarkable ion-binding properties, with a pronounced selectivity for certain cations, most notably cesium (Cs⁺). This high selectivity is attributed to the pre-organized conformation of the crown ether loops and potential cation-π interactions with the aromatic walls of the calixarene cavity. The conformation of the calixarene backbone, such as the cone or 1,3-alternate forms, significantly influences the binding affinity and selectivity.

Quantitative Comparison of Ion Binding

The ion-binding performance of calixarene-bis-crown-6 derivatives is typically quantified by parameters such as the association constant (Kₐ), the logarithm of the association constant (log K), and selectivity coefficients. The following table summarizes key binding data for various derivatives with different alkali metal ions.

DerivativeConformationIonlog KSelectivity (Cs⁺/Na⁺)Solvent SystemReference(s)
Calix[1]arene-bis(crown-6)1,3-AlternateCs⁺> 4> 10,000Chloroform/Water[2]
Calix[1]arene-bis(tert-octylbenzo-crown-6)1,3-AlternateCs⁺-> 10,000Ionic Liquid/Aqueous[2]
37,40-diallyloxy-calix[3]arene-bis-crown-4ConeCs⁺-140CDCl₃/CD₃CN
37,40-diallyloxy-calix[3]arene-bis-crown-41,2,3-AlternateCs⁺-1500CDCl₃/CD₃CN
Calix[3]arene-bis-crown-4-Cs⁺-HighBenzene/Water[4]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not specified in the cited abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the ion-binding properties of calixarene-bis-crown-6 derivatives.

Liquid-Liquid Extraction

This technique is used to determine the distribution and selectivity of a calixarene derivative for different metal ions between an aqueous and an organic phase.

Procedure:

  • Prepare an aqueous solution containing the metal picrate salts of interest at a known concentration.

  • Prepare an organic solution (e.g., chloroform, xylene) containing the calixarene-bis-crown-6 derivative at a known concentration.

  • Combine equal volumes of the aqueous and organic phases in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to reach equilibrium.[5]

  • Allow the phases to separate completely.

  • Carefully separate the two phases.

  • Determine the concentration of the metal picrate in the aqueous phase using UV-Vis spectroscopy by measuring the absorbance of the picrate anion.

  • The concentration of the metal-calixarene complex in the organic phase can be calculated by difference.

  • The distribution ratio (D) is calculated as the total concentration of the metal in the organic phase divided by the total concentration of the metal in the aqueous phase.

  • Selectivity coefficients are determined by comparing the distribution ratios of different metal ions.

NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful method to determine the binding constant (Kₐ) of a host-guest complex in solution.

Procedure:

  • Prepare a stock solution of the calixarene-bis-crown-6 derivative (host) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

  • Prepare a stock solution of the metal salt (guest) in the same deuterated solvent.

  • Record the ¹H NMR spectrum of the host solution alone.

  • Add incremental amounts of the guest solution to the host solution in the NMR tube.

  • Record the ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Monitor the chemical shift changes of specific protons on the calixarene host that are sensitive to the binding event.

  • The binding constant (Kₐ) can be determined by non-linear fitting of the chemical shift changes as a function of the guest concentration using appropriate software.[6]

UV-Vis Spectrophotometric Titration

This method is used to determine binding constants by monitoring changes in the UV-Vis absorption spectrum of the calixarene upon complexation with a metal ion.

Procedure:

  • Prepare a solution of the calixarene-bis-crown-6 derivative of known concentration in a suitable solvent (e.g., acetonitrile).

  • Record the initial UV-Vis absorption spectrum of the calixarene solution.

  • Prepare a concentrated stock solution of the metal perchlorate salt in the same solvent.

  • Add small aliquots of the metal salt solution to the calixarene solution in the cuvette.

  • Record the UV-Vis spectrum after each addition, correcting for dilution.

  • Monitor the changes in absorbance at a specific wavelength where the largest spectral shift is observed.

  • The binding constant is calculated by analyzing the titration curve (absorbance vs. metal ion concentration) using a suitable binding model (e.g., 1:1).[1][7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Procedure:

  • Prepare a solution of the calixarene-bis-crown-6 derivative in a suitable buffer or solvent and place it in the sample cell of the calorimeter.

  • Prepare a solution of the metal salt in the same buffer or solvent and load it into the injection syringe. The ligand concentration in the syringe is typically 10-20 times higher than the macromolecule concentration in the cell.[8]

  • Set the desired experimental temperature.

  • Perform a series of small, sequential injections of the metal salt solution into the calixarene solution.

  • The instrument measures the heat released or absorbed after each injection.

  • The data is plotted as heat change per injection versus the molar ratio of the reactants.

  • The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[9]

Visualizations

The following diagrams illustrate key concepts related to the structure and function of calixarene-bis-crown-6 derivatives.

G cluster_calix Calix[6]arene-bis-crown-6 Structure Calixarene Calix[6]arene Scaffold UpperRim Upper Rim (e.g., tert-butyl groups) Calixarene->UpperRim provides LowerRim Lower Rim (Phenolic Oxygens) Calixarene->LowerRim provides Crown1 Crown-6 Ether Loop 1 LowerRim->Crown1 attached to Crown2 Crown-6 Ether Loop 2 LowerRim->Crown2 attached to

Caption: General molecular structure of a calix[3]arene-bis-crown-6 derivative.

G cluster_workflow Ion Binding Workflow Start Start: Aqueous Phase (Metal Ions) Organic Phase (Calixarene) Mixing Vigorous Mixing (Equilibration) Start->Mixing Separation Phase Separation Mixing->Separation AqueousAnalysis Aqueous Phase Analysis (e.g., UV-Vis) Separation->AqueousAnalysis OrganicAnalysis Organic Phase (Metal-Calixarene Complex) Separation->OrganicAnalysis End End: Determine Distribution & Selectivity AqueousAnalysis->End OrganicAnalysis->End

Caption: Experimental workflow for liquid-liquid extraction of metal ions.

G cluster_binding Ion Binding Mechanism cluster_interactions Key Interactions CalixCrown Calixarene-bis-crown-6 Complex [Calixarene-bis-crown-6 • Cation] Complex CalixCrown->Complex Encapsulates Ion Cation (e.g., Cs⁺) Ion->Complex is encapsulated by Interaction1 Coordination with Crown Ether Oxygens Complex->Interaction1 Interaction2 Cation-π Interactions with Aromatic Rings Complex->Interaction2

Caption: Schematic of the ion binding mechanism in a calixarene-bis-crown-6 host.

References

Unveiling the Stability of Calix-bis-2,3-naphtho-crown-6 Complexes: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of host-guest complexes is paramount for designing novel therapeutic agents and advanced materials. This guide provides an objective comparison of the stability of calix-bis-2,3-naphtho-crown-6 and related calix-crown ether complexes, supported by Density Functional Theory (DFT) calculations and detailed computational protocols.

The unique architecture of calixarenes, featuring a cup-like structure, combined with the ion-chelating properties of crown ethers, makes them exceptional candidates for molecular recognition and the formation of stable host-guest complexes. The calix-bis-2,3-naphtho-crown-6, with its extended aromatic system, is of particular interest for its potential in selective binding of various guest molecules and ions. This guide delves into the computational assessment of its complex stability, offering a comparative analysis with other notable calix-crown ether systems.

Comparative Analysis of Complex Stability

The stability of host-guest complexes can be quantified by their interaction or binding energies, where a more negative value typically indicates a more stable complex. The following table summarizes the DFT-calculated interaction and binding energies for various calix-crown ether complexes, providing a comparative landscape of their stability with different guest ions.

Host MoleculeGuest IonComputational MethodInteraction/Binding Energy (kJ/mol)Reference
Calix[1]arene-(2,3-naphthylene-crown-6,crown-6)H₃O⁺DFT-416.0[2]
Azobenzene crown ether p-tert-butylcalix[1]arene (trans-exo)Na⁺DFT B3LYP/6-31G(d,p)-155.35[1]
Azobenzene crown ether p-tert-butylcalix[1]arene (trans-exo)K⁺DFT B3LYP/6-31G(d,p)-120.92[1]
Calix[1]arene-bis(t-octylbenzo-18-crown-6)Ag⁺DFTMost Probable Structure Derived[3]
Calix[1]arene-bis(t-octylbenzo-18-crown-6)Cs⁺DFTMost Probable Structure Derived[3]

Note: Direct DFT binding energy values for Calix[1]arene-bis(t-octylbenzo-18-crown-6) with Ag⁺ and Cs⁺ were not explicitly stated in the search results, but the formation of stable complexes was confirmed through DFT calculations[3].

The data indicates a strong interaction between the calix[1]arene-(2,3-naphthylene-crown-6,crown-6) and the hydronium ion (H₃O⁺), with a significant interaction energy of -416.0 kJ/mol[2]. In comparison, the azobenzene-modified calix[1]arene exhibits a preference for Na⁺ over K⁺, with binding energies of -155.35 kJ/mol and -120.92 kJ/mol, respectively[1]. These differences highlight the influence of both the host structure and the guest ion on the stability of the resulting complex.

Detailed Computational Protocol

The following provides a generalized methodology for performing DFT calculations to assess the stability of calix-crown ether complexes, based on common practices found in the literature[1][4].

1. Geometry Optimization:

  • The initial structures of the host (calix-crown ether), the guest (ion or small molecule), and the host-guest complex are constructed.

  • Geometry optimization is performed using a DFT functional, commonly B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

  • A suitable basis set is chosen, such as 6-31G(d,p), which includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.

2. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized structures at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized geometries correspond to true energy minima.

  • These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

3. Calculation of Interaction Energy:

  • The interaction energy (ΔE_int) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the optimized host and guest.

  • The formula is: ΔE_int = E_complex - (E_host + E_guest)

  • To account for the basis set superposition error (BSSE), which can artificially increase the calculated interaction energy, the counterpoise correction method is often applied.

4. Software:

  • These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Workflow for DFT Calculation of Host-Guest Complex Stability

The following diagram illustrates the typical workflow for a DFT-based investigation of the stability of a host-guest complex.

DFT_Workflow cluster_validation 3. Validation & Analysis cluster_results 4. Results Host Host Structure (e.g., Calix-crown-6) Opt_Host Optimized Host Host->Opt_Host Opt_Complex Optimized Complex Host->Opt_Complex Guest Guest Structure (e.g., Cation) Opt_Guest Optimized Guest Guest->Opt_Guest Guest->Opt_Complex Freq_Calc Frequency Calculation (No imaginary frequencies) Opt_Host->Freq_Calc Opt_Guest->Freq_Calc Opt_Complex->Freq_Calc Energy_Calc Calculate Interaction Energy (ΔE = E_complex - (E_host + E_guest)) Freq_Calc->Energy_Calc BSSE Basis Set Superposition Error (BSSE) Correction Energy_Calc->BSSE Final_Energy Final Interaction Energy BSSE->Final_Energy

Caption: Workflow for DFT calculation of host-guest complex stability.

References

A Comparative Analysis of Naphtho-Crown and Benzo-Crown Calixarenes for Enhanced Cesium Ion Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of supramolecular chemistry and radionuclide separation, the selective extraction of cesium ions (Cs⁺) remains a critical challenge, particularly in the context of nuclear waste remediation. Calixarenes, with their unique three-dimensional structures, have emerged as highly promising host molecules for this purpose. The functionalization of the calixarene lower rim with crown ether moieties significantly enhances their binding affinity and selectivity for specific cations. This guide provides a detailed comparison of two prominent classes of these compounds: naphtho-crown and benzo-crown calixarenes, with a focus on their efficacy in selectively binding Cs⁺.

The inclusion of aromatic groups, such as benzo and naphtho moieties, into the crown ether framework has been shown to generally increase the Cs⁺/Na⁺ selectivity.[1][2] This enhancement is largely attributed to the principle of cation-π interactions, where the electron-rich aromatic rings of the crown ether interact favorably with the positively charged cesium ion. The larger and more electron-rich naphthyl groups are postulated to offer a more extensive π-surface for this interaction compared to the benzyl groups, potentially leading to higher selectivity.

Quantitative Comparison of Cs⁺ Selectivity

Table 1: Cesium Extraction Performance of MAXCalix (a Benzo-Crown Calixarene)

Aqueous Phase CompositionOrganic Phase CompositionDistribution Ratio (D_Cs)Reference
4 M NaCl + 0.001 M HCl0.05 M MAXCalix in 1-octanol~10[4]
4 M NaCl + 0.001 M HCl0.025 M MAXCalix in 75% 1-octanol/25% kerosene~4-6[5]

Table 2: Cesium Extraction Performance of Calix[3]arene-bis(2,3-naphtho-crown-6) (a Naphtho-Crown Calixarene)

Aqueous Phase CompositionOrganic Phase CompositionDistribution Ratio (D_Cs)Reference
3 M HNO₃1 mM calix[3]-bis-2,3-naphtho-crown-6 in 20% (v/v) n-dodecane + 80% (v/v) 2-nitrophenyl octyl ether (NPOE) + 0.4% Alamine 336High (not specified)[6]

It is crucial to note that the experimental conditions in the studies cited above are not identical, particularly the composition of the organic phase and the aqueous phase acidity. Therefore, a direct quantitative comparison of the distribution ratios is not straightforward. However, the available data suggests that both benzo-crown and naphtho-crown calixarenes are highly effective extractants for cesium ions. A study by Kumar et al. (2021) indicated that for both calix[3]arene-bis(crown 6) ether and calix[3]arene-bis(naphthocrown-6) ether, the extraction efficiency followed the order: nitrobenzene > 1,2-dichloromethane > 1-octanol > 2-nitrophenyl octyl ether > chloroform > toluene, highlighting the significant influence of the diluent on the extraction process.[1]

Experimental Protocols

Solvent Extraction of Cesium Ions

This protocol outlines a general procedure for determining the distribution ratio (D_Cs) of cesium ions from an aqueous phase to an organic phase using a calixarene-crown ether.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare an aqueous solution with the desired concentration of cesium chloride (CsCl) or cesium nitrate (CsNO₃) and any competing metal ions (e.g., NaCl, KCl). The acidity of the aqueous phase is adjusted using a suitable acid (e.g., HCl or HNO₃). For radiotracer experiments, a known activity of ¹³⁷Cs is added to the aqueous phase.

  • Organic Phase: Dissolve the calixarene-crown ether (e.g., MAXCalix or calix[3]arene-bis(2,3-naphtho-crown-6)) in a suitable organic solvent (e.g., 1-octanol, nitrobenzene, or a mixture of solvents like 1-octanol and kerosene) to the desired concentration (e.g., 0.01 M to 0.05 M).

2. Extraction Procedure:

  • In a suitable vessel (e.g., a screw-cap glass vial), mix equal volumes of the prepared aqueous and organic phases (e.g., 1 mL each).

  • Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes to 1 hour) at a constant temperature (e.g., 25 °C) to ensure that extraction equilibrium is reached.

  • After agitation, centrifuge the mixture to achieve a clean separation of the two phases.

3. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of cesium in both phases. For experiments with non-radioactive cesium, this can be done using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). For radiotracer experiments, the activity of ¹³⁷Cs in each phase is measured using a gamma counter.

  • The distribution ratio (D_Cs) is calculated as the ratio of the concentration (or activity) of cesium in the organic phase to its concentration (or activity) in the aqueous phase.

4. Selectivity Determination:

  • To determine the selectivity for Cs⁺ over other cations (Mⁿ⁺), the distribution ratios for these cations (D_M) are measured under the same experimental conditions.

  • The selectivity factor (α_Cs/M) is calculated as the ratio of the distribution ratios: α_Cs/M = D_Cs / D_M.

¹H NMR Titration for Complexation Studies

This protocol describes a general method for investigating the complexation between a calixarene-crown ether and the cesium ion in solution using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Sample Preparation:

  • Prepare a stock solution of the calixarene-crown ether in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) at a known concentration.

  • Prepare a stock solution of a cesium salt (e.g., Cs-picrate or CsClO₄) in the same deuterated solvent.

2. NMR Titration:

  • Record the ¹H NMR spectrum of the free calixarene-crown ether solution.

  • Add incremental amounts of the cesium salt solution to the calixarene solution in the NMR tube.

  • After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Continue the additions until the calixarene is in large excess of the cesium salt, then continue until the cesium salt is in large excess of the calixarene.

3. Data Analysis:

  • Monitor the changes in the chemical shifts of the protons of the calixarene upon addition of the cesium salt. Protons in close proximity to the binding site (i.e., the crown ether cavity and the aromatic rings) are expected to show the most significant changes.

  • The stoichiometry of the complex (e.g., 1:1 or 1:2 calixarene:Cs⁺) can be determined from a plot of the change in chemical shift (Δδ) versus the molar ratio of [Cs⁺]/[calixarene].

  • The association constant (Kₐ) for the complex formation can be calculated by fitting the titration data to a suitable binding isotherm model.

Visualizations

The following diagrams illustrate key concepts in the selective extraction of cesium ions by calixarene-crown ethers.

experimental_workflow Solvent Extraction Workflow for Cs⁺ Selectivity cluster_prep 1. Solution Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis aq_phase Aqueous Phase (Cs⁺, Na⁺, etc. in acidic solution) mixing Mix Aqueous and Organic Phases aq_phase->mixing org_phase Organic Phase (Calixarene in organic solvent) org_phase->mixing agitation Agitate to Reach Equilibrium mixing->agitation centrifugation Centrifuge to Separate Phases agitation->centrifugation separation Separate Aqueous and Organic Phases centrifugation->separation measurement Measure [Cs⁺] in each phase (AAS, ICP-MS, or Gamma Counting) separation->measurement calculation Calculate Distribution Ratio (D_Cs) measurement->calculation

Caption: A flowchart of the solvent extraction process for determining Cs⁺ selectivity.

cation_pi_interaction Cation-π Interaction in Cs⁺-Calixarene Complex cluster_complex Calixarene-Crown-Cs⁺ Complex cluster_crown Crown Ether Moiety cluster_aromatic Aromatic Rings (Naphtho/Benzo) Cs Cs⁺ O1 O Cs->O1 Coordination O2 O Cs->O2 O3 O Cs->O3 O4 O Cs->O4 O5 O Cs->O5 O6 O Cs->O6 Aromatic1 π-electron cloud Cs->Aromatic1 Cation-π Interaction Aromatic2 π-electron cloud Cs->Aromatic2

Caption: The stabilizing cation-π interaction between Cs⁺ and the aromatic rings.

References

Cross-Validation of Extraction Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and pharmaceutical development, the accuracy and reliability of experimental data are paramount. Cross-validation of data obtained from different extraction and analytical techniques is a critical process to ensure the consistency and validity of results.[1][2][3] This guide provides a detailed comparison of common extraction and analytical methods, complete with experimental protocols and performance data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Importance of Analytical Method Validation

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation to ensure the safety and efficacy of pharmaceutical products.[4][5] Validation provides verifiable evidence that a method consistently produces accurate and precise results.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, and detection limits.[6][7] Cross-validation is particularly crucial when transferring a method between laboratories or when comparing results from different analytical procedures.[1][8][9]

Comparison of Sample Extraction Techniques: SPE vs. LLE

Sample extraction is a crucial first step in isolating target analytes from complex matrices. The choice of extraction technique can significantly impact the quality of the final data. Here, we compare two widely used methods: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[10][11] The process involves passing the sample through the sorbent, which retains the analytes of interest while allowing interfering substances to pass through. The retained analytes are then eluted with a suitable solvent.[10]

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic solvent.[12][13][14] The analyte partitions from the sample matrix into the extraction solvent.[14]

ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally high and consistent across a wide range of analytes.[15]Can be lower and more variable, particularly for certain compounds.[15]
Matrix Effects Typically lower due to the selective nature of the sorbent.[15]Can be higher, leading to potential interference in the final analysis.[15]
Speed Faster, with simplified protocols that can be automated.[12][16]More time-consuming and labor-intensive due to manual shaking and separation steps.[12]
Solvent Consumption Generally lower.Often requires larger volumes of organic solvents.
Cost Cartridges can be more expensive than LLE solvents.[16]Lower material costs.[14]
Automation Easily automated for high-throughput applications.[17]Difficult to automate.[12]

Comparison of Analytical Techniques: LC-MS vs. GC-MS

Following extraction, the isolated analytes are typically analyzed using chromatographic techniques coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical methods with distinct advantages and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing a wide range of compounds, including polar, non-volatile, and thermally labile molecules.[18][19] It employs a liquid mobile phase to separate analytes before they are ionized and detected by the mass spectrometer.[20]

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds that are thermally stable.[18][19] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before analysis.[20]

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Wide range, including polar, ionic, and large biomolecules.[18][19][20]Volatile and semi-volatile, thermally stable compounds, typically ≤ 500 Da.[18]
Sample Preparation Often simpler; derivatization is not usually required.[19]May require derivatization to increase volatility and thermal stability.[19]
Sensitivity Generally offers higher sensitivity, especially for targeted bioanalysis.[18][19][20]Highly sensitive for volatile compounds.[20]
Ionization Techniques Soft ionization (e.g., ESI, APCI) preserves the molecular ion.[20][21]Hard ionization (e.g., EI) can cause fragmentation but provides reproducible library spectra.[18][20]
Separation Efficiency Often provides superior chromatographic resolution for separating structural isomers.[18][22]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible results.

Solid Phase Extraction (SPE) Protocol

A typical SPE procedure involves the following steps[11][23][24]:

  • Conditioning: The sorbent is treated with a solvent to activate the functional groups.[23]

  • Equilibration: The sorbent is rinsed with a solution similar to the sample matrix to ensure optimal analyte retention.[23]

  • Sample Loading: The sample is passed through the sorbent, where the analytes of interest are retained.

  • Washing: Interfering substances are selectively removed with a wash solvent.[23]

  • Elution: The retained analytes are collected by passing an elution solvent through the sorbent.[23]

SPE_Workflow start Start conditioning 1. Conditioning (Activate Sorbent) start->conditioning equilibration 2. Equilibration (Prepare Sorbent) conditioning->equilibration sample_loading 3. Sample Loading (Retain Analytes) equilibration->sample_loading washing 4. Washing (Remove Interferences) sample_loading->washing elution 5. Elution (Collect Analytes) washing->elution end End elution->end

A typical Solid Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) Protocol

A standard LLE procedure includes the following steps[13][14][25]:

  • Solvent Selection: Choose an extraction solvent that is immiscible with the sample matrix and has a high affinity for the target analyte.[25]

  • Mixing: The sample and extraction solvent are vigorously mixed to facilitate the transfer of the analyte into the extraction solvent.[13]

  • Phase Separation: The mixture is allowed to settle, and the two immiscible layers separate.[14]

  • Collection: The layer containing the analyte of interest is carefully collected.[14]

LLE_Workflow start Start add_solvent 1. Add Immiscible Extraction Solvent start->add_solvent mix 2. Mix Vigorously (Vortex/Shake) add_solvent->mix centrifuge 3. Centrifuge (Enhance Phase Separation) mix->centrifuge collect 4. Collect Analyte-Rich Layer centrifuge->collect end End collect->end

A typical Liquid-Liquid Extraction (LLE) workflow.

Logical Workflow for Technique Selection

The choice between LC-MS and GC-MS is primarily dictated by the physicochemical properties of the analyte.

Decision workflow for choosing between GC-MS and LC-MS.

Conclusion

The cross-validation of extraction data using different analytical techniques is a cornerstone of robust scientific inquiry and regulatory compliance in drug development. The choice of extraction method, whether SPE or LLE, and analytical technique, be it LC-MS or GC-MS, should be guided by the specific properties of the analytes and the goals of the study. By carefully selecting and validating the appropriate combination of methods, researchers can ensure the generation of high-quality, reliable, and reproducible data. Adherence to regulatory guidelines from bodies such as the FDA and the International Council for Harmonisation (ICH) is essential throughout the method validation process.[7][8]

References

Performance of Calix-bis-2,3-naphtho-crown-6 in Simulated High-Level Waste: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Calix-bis-2,3-naphtho-crown-6 for the selective extraction of cesium from simulated high-level radioactive waste (HLW) reveals its high efficiency and selectivity compared to other calix-crown ether-based extractants. This guide provides a comparative overview of its performance, supported by experimental data and detailed protocols for researchers and scientists in nuclear waste management and radiopharmaceutical development.

Calix[1]-bis-2,3-naphtho-crown-6 has demonstrated exceptional capabilities in selectively separating cesium (Cs) ions from highly acidic simulated high-level waste solutions.[2][3] Its unique molecular structure, featuring a pre-organized cavity, allows for a high degree of selectivity for cesium over other fission products commonly found in nuclear waste streams. This selective extraction is a critical step in reducing the long-term radiotoxicity and heat load of high-level waste, facilitating safer storage and disposal.

Comparative Performance of Calix-Crown Ethers for Cesium Extraction

The efficiency of a solvent extraction process is primarily evaluated by the distribution coefficient (D), which represents the ratio of the concentration of the target ion in the organic phase to its concentration in the aqueous phase. A higher distribution coefficient indicates a more effective extraction. The selectivity of an extractant is determined by the separation factor (SF), which is the ratio of the distribution coefficients of two different metal ions.

Here, we compare the performance of Calix[1]-bis-2,3-naphtho-crown-6 with other notable calix-crown ether extractants under similar experimental conditions.

Table 1: Comparison of Distribution Coefficients (DCs) for Cesium Extraction

ExtractantDiluentAqueous PhaseDCsReference
Calix[1]-bis-2,3-naphtho-crown-61:1 Nitrobenzene/Toluene3 M HNO3~10[2][3]
1,3-dioctyloxy-calix[1]arene-18-crown-6 (CC6)n-octanol5 M HNO3~22[4]
Calix[1]arene-bis(tert-octylbenzo-crown-6) (BOBCalixC6)Ionic Liquid ([C2mim][NTf2])0.1 M HNO3>100[1]

Table 2: Selectivity of Calix[1]-bis-2,3-naphtho-crown-6 for Cesium over Other Radionuclides

IonDistribution Coefficient (Dion)Separation Factor (SFCs/ion = DCs/Dion)
137Cs~10-
90Sr<0.01>1000
140La<0.01>1000
103Ru<0.01>1000
143Ce<0.01>1000
(Data obtained from experiments with Calix[1]-bis-2,3-naphtho-crown-6 in a 1:1 nitrobenzene/toluene diluent and an aqueous phase of 3 M HNO3)[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for cesium extraction and stripping using Calix[1]-bis-2,3-naphtho-crown-6.

Protocol 1: Solvent Extraction of Cesium
  • Preparation of the Organic Phase: Dissolve 2.5 x 10-3 M of Calix[1]-bis-2,3-naphtho-crown-6 in a 1:1 (v/v) mixture of nitrobenzene and toluene.

  • Preparation of the Aqueous Phase: A simulated high-level waste solution is prepared with a nitric acid concentration of 3 M. The solution contains various fission product elements, with a cesium concentration of 0.32 g/L. The solution is spiked with a 137Cs tracer for radiometric analysis.

  • Extraction Procedure:

    • Mix equal volumes of the organic and aqueous phases in a sealed vessel.

    • Agitate the mixture for 30 minutes at a constant temperature (25 °C) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

    • Withdraw aliquots from both the aqueous and organic phases for analysis.

  • Analysis: Determine the concentration of 137Cs in both phases using a gamma-ray spectrometer. Calculate the distribution coefficient (DCs) as the ratio of the activity in the organic phase to the activity in the aqueous phase.

Protocol 2: Stripping of Cesium from the Loaded Organic Phase
  • Preparation of the Stripping Solution: Use deionized water as the stripping agent.

  • Stripping Procedure:

    • Take the cesium-loaded organic phase from the extraction step.

    • Add 0.4% (v/v) of Alamine 336, a tertiary amine, to the organic phase to facilitate stripping.[2][3]

    • Mix the organic phase with the stripping solution at an organic to aqueous phase ratio (O/A) of 2.

    • Agitate the mixture for 30 minutes at 25 °C.

    • Centrifuge to separate the phases.

    • Analyze the 137Cs concentration in both phases to determine the stripping efficiency. Quantitative stripping is typically achieved in two contacts.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solvent extraction process for the selective separation of cesium from simulated high-level waste using Calix-bis-2,3-naphtho-crown-6.

experimental_workflow cluster_extraction Extraction Stage cluster_analysis1 Analysis cluster_stripping Stripping Stage cluster_analysis2 Final Products A Simulated HLW (Aqueous Phase) [HNO3] = 3M C Mixing & Agitation (30 min, 25°C) A->C B Calix-bis-2,3-naphtho-crown-6 in Nitrobenzene/Toluene (Organic Phase) B->C D Phase Separation (Centrifugation) C->D E Cs-depleted Aqueous Phase D->E Aqueous F Cs-loaded Organic Phase D->F Organic H Addition of Alamine 336 F->H G Deionized Water (Stripping Agent) I Mixing & Agitation (30 min, 25°C) G->I H->I J Phase Separation (Centrifugation) I->J K Recovered Cesium in Aqueous Phase J->K Aqueous L Regenerated Organic Phase J->L Organic

Caption: Experimental workflow for cesium separation.

Conclusion

Calix[1]-bis-2,3-naphtho-crown-6 stands out as a highly effective and selective extractant for cesium from acidic simulated high-level waste. Its high distribution coefficient and excellent separation factors for common fission products make it a strong candidate for advanced nuclear fuel reprocessing and waste management strategies. While other calix-crown ethers, particularly in ionic liquid diluents, may exhibit even higher distribution coefficients, the overall performance, including stripping efficiency and stability, of Calix[1]-bis-2,3-naphtho-crown-6 in conventional solvent systems presents a practical and robust solution for selective cesium removal. Further research could focus on optimizing the diluent and stripping conditions to enhance its performance for industrial-scale applications.

References

Unveiling the Architecture of Calix-bis-2,3-naphtho-crown-6 Metal Complexes: A Comparative Guide to their Crystalline Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of metal complexes is paramount for rational design and functional optimization. This guide provides a comparative analysis of the X-ray crystallographic data of metal complexes formed with the macrocyclic ligand Calix-bis-2,3-naphtho-crown-6, offering insights into their coordination chemistry and structural nuances.

The unique molecular framework of Calix-bis-2,3-naphtho-crown-6, featuring a rigid calix[1]arene platform appended with two naphtho-crown-6 ether loops, bestows upon it a remarkable ability to selectively encapsulate metal ions. X-ray crystallography provides the definitive method to elucidate the intricate details of these host-guest interactions, revealing crucial information on bond lengths, coordination geometries, and overall molecular conformations.

Comparative Crystallographic Data of Calix-Crown-6 Metal Complexes

To facilitate a clear comparison, the following table summarizes key crystallographic parameters for a cesium complex of a calix[1]arene-bis-crown-6 derivative, alongside data for other alkali metal complexes with similar calix-crown-6 ligands. This comparative approach highlights the influence of the metal ion's size and charge on the resulting supramolecular architecture.

Metal IonLigandCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Cs⁺Calix[1]arene-bis(t-octylbenzo-18-crown-6)---------[2]
Cs⁺bis(2-propyloxy)calix[1]crown-6TriclinicP-113.136(3)14.331(3)16.035(3)81.19(3)71.42(3)80.81(3)2793.0(10)[1]
Rb⁺singly bridged calix[3]crown-6MonoclinicP2₁/n14.132(3)22.181(4)18.337(4)9098.45(3)905678.9(19)[4]

Note: Specific crystallographic data for the Calix-bis-2,3-naphtho-crown-6 cesium complex from the primary literature was not fully accessible. The data presented for the cesium complex with a related calix-crown ligand and for other alkali metal complexes provides a valuable comparative context.

Experimental Protocols

The determination of the crystal structures of these complexes involves a series of meticulous experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of a Representative Cesium-Calix-Crown-6 Complex

The synthesis of the cesium complex with bis(2-propyloxy)calix[1]crown-6 (BPC6) was achieved through a liquid-liquid extraction and crystallization method. A solution of BPC6 (15 mmol dm⁻³) and 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide (C₄mimNTf₂) (15 mmol dm⁻³) in n-octanol was carefully layered with an aqueous solution of CsCl (50 mmol dm⁻³). The mixture was allowed to stand for three days, during which thin, plate-like crystals of the complex formed at the interface between the two liquid phases[1].

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the [Cs(BPC6)(NTf₂)] complex were collected at room temperature using a Nonius Kappa CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[1]. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the X-ray crystallographic analysis of these metal complexes can be visualized as a sequential process, from the initial synthesis to the final structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Ligand Synthesis complexation Metal Complexation synthesis->complexation crystallization Crystallization complexation->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation logical_relationship ligand Calix-bis-2,3-naphtho-crown-6 complex Stable Metal Complex ligand->complex metal Metal Ion metal->complex factor1 Size & Charge Compatibility factor1->complex factor2 Ligand Pre-organization factor2->complex factor3 Coordination Bonds factor3->complex

References

Isothermal Titration Calorimetry of Calix-bis-2,3-naphtho-crown-6 Host-Guest Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the host-guest chemistry of Calix-bis-2,3-naphtho-crown-6 and related calix-crown systems, with a focus on their thermodynamic characterization using Isothermal Titration Calorimetry (ITC). Due to the limited availability of specific ITC data for Calix-bis-2,3-naphtho-crown-6, this guide draws upon data from closely related calix[1]arene-crown-6 and calix[2]arene-crown-6 derivatives to provide a comprehensive overview of their binding properties and to compare them with alternative host-guest systems.

Introduction to Calix-crown Host-Guest Systems

Calixarenes are macrocyclic compounds that form cup-like structures, making them excellent candidates for host molecules in supramolecular chemistry.[3] When combined with crown ether moieties, they form calix-crowns, which exhibit remarkable selectivity and affinity for various guest molecules, particularly metal cations. The preorganized and rigid binding sites of calix-crowns, in comparison to individual calixarenes and crown ethers, lead to superior recognition abilities. The incorporation of naphthyl groups, as in Calix-bis-2,3-naphtho-crown-6, is expected to further influence the binding properties through π-π stacking interactions and by modifying the electronic nature of the cavity. Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing these host-guest interactions as it directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Comparative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the complexation of various guest molecules with calix-crown ethers and alternative host systems, as determined by ITC and other methods.

Table 1: Thermodynamic Parameters for Host-Guest Complexation of Calix-Crown Ethers with Various Cations

Host MoleculeGuest IonSolventLog KΔH (kJ/mol)TΔS (kJ/mol)Stoichiometry (n)
Calix[1]arene derivative (L1)Li⁺MeCN> 6-33.6628.651:1
Calix[1]arene derivative (L1)Na⁺MeCN> 6--1:1
Calix[1]arene derivative (L1)K⁺MeCN> 6--1:1
p-tert-butylcalix[1]arene-crown-6K⁺Chloroform-Methanol5.07--1:1
p-tert-butylcalix[1]arene-crown-6Rb⁺Chloroform-Methanol4.41--1:1
p-tert-butylcalix[1]arene-crown-6Cs⁺Chloroform-Methanol4.23--1:1

Data for Calix[1]arene derivative (L1) from reference[4]. Data for p-tert-butylcalix[1]arene-crown-6 is based on extraction constants, which are related to binding affinity.

Table 2: Comparison with Alternative Host-Guest Systems

Host MoleculeGuest MoleculeMethodLog KΔH (kJ/mol)TΔS (kJ/mol)
18-crown-6Ba²⁺ITC3.76-32.09-
β-CyclodextrinAdamantane-1-carboxylic acidITC4.89-37.2-8.8
Cryptand [2.2.2]K⁺Potentiometry10.5--

Data for 18-crown-6 from reference[4]. Data for β-Cyclodextrin from reference[5]. Data for Cryptand [2.2.2] is a representative value.

Experimental Protocol: Isothermal Titration Calorimetry

The following is a generalized experimental protocol for conducting ITC experiments to study the interaction between a calix-crown host and a guest molecule.

1. Sample Preparation:

  • Host Solution (in the sample cell): Prepare a solution of the calix-crown (e.g., Calix-bis-2,3-naphtho-crown-6) in a suitable degassed buffer or solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a concentration typically in the range of 0.01-0.1 mM. The concentration should be accurately known.

  • Guest Solution (in the titration syringe): Prepare a solution of the guest molecule (e.g., a metal salt or an organic cation) in the exact same degassed buffer or solvent as the host solution. The guest concentration should be 10-20 times higher than the host concentration to ensure saturation is reached during the titration.

  • Buffer/Solvent Matching: It is critical that the host and guest solutions are in identical buffer/solvent to minimize heats of dilution, which can interfere with the measurement of the heat of binding.[6]

2. Instrument Setup:

  • Use a sensitive isothermal titration calorimeter (e.g., MicroCal ITC200 or similar).

  • Set the experimental temperature (e.g., 25 °C or 298.15 K). This temperature should be kept constant throughout the experiment.

  • Set the stirring speed to ensure rapid mixing of the solutions without generating significant frictional heat.

  • Equilibrate the instrument until a stable baseline is achieved.

3. Titration Experiment:

  • Load the host solution into the sample cell and the guest solution into the injection syringe.

  • Perform a series of small, sequential injections (e.g., 2-10 µL) of the guest solution into the host solution.

  • Allow the system to reach equilibrium after each injection, which is observed as the return of the signal to the baseline. The time between injections should be sufficient for the reaction to go to completion.[1]

  • The heat change associated with each injection is measured by the instrument.

4. Control Experiment (Blank Titration):

  • To account for the heat of dilution of the guest solution, a control experiment should be performed by titrating the guest solution into the buffer/solvent alone (without the host molecule).

  • The data from this blank titration is subtracted from the main experimental data to correct for heats of dilution.

5. Data Analysis:

  • The integrated heat data from the corrected titration is plotted against the molar ratio of guest to host.

  • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

  • The fitting process yields the thermodynamic parameters: the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

    • ΔG = -RTln(Ka)

    • ΔG = ΔH - TΔS

    where R is the gas constant and T is the absolute temperature.

Visualizations

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Prep_Host Prepare Host Solution (e.g., Calix-crown in buffer) Degas Degas all solutions Prep_Host->Degas Prep_Guest Prepare Guest Solution (e.g., Cation in identical buffer) Prep_Guest->Degas Load_Sample Load Host into Sample Cell Degas->Load_Sample Load_Syringe Load Guest into Syringe Degas->Load_Syringe Equilibrate Set Temperature & Equilibrate Load_Sample->Equilibrate Load_Syringe->Equilibrate Start_Titration Start Titration: Inject Guest into Host Equilibrate->Start_Titration Measure_Heat Measure Heat Change per Injection Start_Titration->Measure_Heat Repeat injections Plot_Data Plot Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Blank_Titration Control: Titrate Guest into Buffer Plot_Data->Blank_Titration Subtract Blank Get_Params Obtain Kₐ, ΔH, n Fit_Model->Get_Params Calc_Thermo Calculate ΔG, ΔS Get_Params->Calc_Thermo

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Host_Guest_Binding cluster_thermo Thermodynamic Parameters Host Host (Calix-crown) Complex Host-Guest Complex Host->Complex + Guest Guest Guest (Cation) Complex->Host - Guest Ka Kₐ = [Complex] / ([Host][Guest]) DeltaG ΔG = -RTln(Kₐ) DeltaH ΔH (Enthalpy) DeltaS ΔS (Entropy)

Caption: Host-guest binding equilibrium and associated thermodynamic parameters.

Comparison with Alternative Host-Guest Systems

While calix-crowns are highly effective host molecules, other supramolecular systems also exhibit strong binding properties and are used in similar applications.

  • Crown Ethers: Simple crown ethers, like 18-crown-6, are well-known for their selective binding of alkali and alkaline earth metal cations.[7] Their selectivity is often dictated by the match between the cation size and the cavity size of the crown ether. However, they generally lack the additional binding sites and the preorganized three-dimensional cavity of calix-crowns.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are particularly adept at encapsulating nonpolar organic molecules in aqueous solutions.[5] Their binding is often driven by the hydrophobic effect. Compared to calix-crowns, they are less suited for binding small inorganic cations but are widely used in drug delivery applications.

  • Cryptands: These are three-dimensional analogues of crown ethers that completely encapsulate guest ions, leading to very high binding affinities and selectivities, a phenomenon known as the "cryptate effect". They often form more stable complexes than calix-crowns, but their synthesis can be more complex.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of host-guest interactions involving calix-crown ethers like Calix-bis-2,3-naphtho-crown-6. Although specific ITC data for this particular host is scarce, analysis of related calix-crown systems reveals that they are highly effective and selective hosts for a variety of cations, with binding being an interplay of enthalpic and entropic contributions. The modular nature of calixarenes allows for fine-tuning of their binding properties through synthetic modification, making them versatile platforms for applications in sensing, separation, and drug delivery. When compared to other host systems, calix-crowns offer a unique combination of a preorganized three-dimensional binding cavity with the potential for multiple, tunable interaction sites, bridging the gap between the simpler crown ethers and the more encapsulating cryptands. Future ITC studies on Calix-bis-2,3-naphtho-crown-6 are warranted to fully elucidate the impact of the naphthyl moieties on the thermodynamics of guest binding.

References

Comparative Analysis of Calixarene vs. Calixarene Crown Ethers for Ion Recognition

Author: BenchChem Technical Support Team. Date: November 2025

Publication Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the ion recognition capabilities of standard functionalized calixarenes and their hybrid counterparts, calixarene crown ethers. The analysis is supported by experimental data on binding affinities and detailed methodologies for key evaluation techniques.

Introduction and Structural Overview

Calixarenes are macrocyclic compounds formed from phenol units linked by methylene bridges, creating a distinctive cup-shaped scaffold.[1] Their basket-like structure makes them versatile hosts for a variety of ions and small molecules.[2] Standard calixarenes are typically functionalized at the "lower rim" (the phenolic hydroxyl groups) with various ligating groups (e.g., amides, esters) to create a binding pocket for specific ions.

Calixarene crown ethers are advanced hybrid structures where a polyether (crown ether) loop is covalently bridged across the lower rim of the calixarene platform.[3][4] This design merges the conformational properties of the calixarene with the well-established ion-selective nature of crown ethers. The integration of the crown ether moiety creates a pre-organized, three-dimensional cavity that enhances both binding strength and selectivity, primarily governed by the principle of size complementarity between the ion and the cavity.[4]

Mechanism of Ion Recognition and Signaling

The recognition of an ion by a calixarene-based sensor is a host-guest interaction event. For sensing applications, the calixarene is often conjugated with a fluorophore (a molecule that can fluoresce). When the target ion binds to the receptor's cavity, it alters the electronic environment of the fluorophore. This perturbation can lead to a detectable change in the fluorescence signal, such as an increase (turn-on) or decrease (quenching) in intensity.[5] This change is the basis for quantitative detection.[3]

Ion_Recognition_Signaling_Pathway Host Calixarene-Fluorophore Conjugate (Host) Complex Host-Guest Complex (Stabilized) Host->Complex Binding Event Guest Guest Ion Guest->Complex Coordination Signal Detectable Optical Signal (Fluorescence Change) Complex->Signal Signal Transduction

Caption: General signaling pathway for a calixarene-based fluorescent ion sensor.

Comparative Ion Binding Performance

The primary distinction in performance lies in the enhanced selectivity and affinity often exhibited by calixarene crown ethers. The rigid, pre-organized cavity of the crown ether loop significantly improves the "size-fit" recognition mechanism.[1][4]

For instance, calix[6]arene derivatives functionalized with simple carbonyl groups tend to form the most stable complexes with smaller alkali and alkaline earth metal cations like Li+, Na+, and Ca2+.[7] In contrast, calixarene crown ethers can be precisely tailored for larger ions. A calix[6]arene-crown-5 is highly selective for K+, while a calix[6]arene-crown-6 shows exceptional preference for Cs+, a property valuable in nuclear waste remediation.[8][9] This is because the cavity size of the crown-6 loop is an ideal match for the ionic radius of cesium.[9]

The conformational rigidity of the calixarene in the 1,3-alternate isomer further enhances this selectivity, making calix[10]arene bis-crown-4 a highly effective receptor for cesium, with a Cs+/Na+ selectivity factor of 1500.[11]

Table 1: Comparative Binding Constants (Kₐ, M⁻¹) for Alkali Metal Ions

Host Compound ClassHost ExampleIonBinding Constant (Kₐ, M⁻¹)SolventReference
Functionalized Calix[6]arene Tertiary-Amide Derivative (L1)Li⁺1,480,000Acetonitrile[6][10]
Tertiary-Amide Derivative (L1)Na⁺4,070,000Acetonitrile[6][10]
Tertiary-Amide Derivative (L1)K⁺251,000Acetonitrile[6][10]
Calix[6]arene Crown Ether Fluorescent Calix Crown EtherNa⁺330Methanol[12]
Fluorescent Calix Crown EtherK⁺8,600Methanol[12]
Fluorescent Calix Crown EtherRb⁺8,200Methanol[12]
Fluorescent Calix Crown EtherCs⁺4,400Methanol[12]
Calix[10]arene Crown Ether Bis-crown-4 Derivative (cone)Na⁺2,500CDCl₃/CD₃OD[11]
Bis-crown-4 Derivative (cone)Cs⁺350,000CDCl₃/CD₃OD[11]
Bis-crown-4 Derivative (1,3-alt)Na⁺400CDCl₃/CD₃OD[11]
Bis-crown-4 Derivative (1,3-alt)Cs⁺600,000CDCl₃/CD₃OD[11]

Note: Binding constants are highly dependent on the solvent used, as solvation significantly affects the thermodynamics of complexation.[6][7]

Experimental Protocols: Spectroscopic Titration

To quantify the binding affinity (i.e., determine the association constant, Kₐ), fluorescence or UV-Vis spectroscopic titration is a standard and highly sensitive method.[3][13] The protocol involves monitoring the change in the host's spectral properties upon incremental addition of the guest ion.

Detailed Methodology for Fluorescence Titration:

  • Preparation of Solutions:

    • Prepare a stock solution of the calixarene host molecule at a known concentration (e.g., 1.0 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the guest ion salt (e.g., NaClO₄) at a significantly higher concentration (e.g., 1.0 x 10⁻³ M) using the same solvent.

  • Instrumentation and Setup:

    • Use a temperature-controlled spectrofluorometer to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[6]

    • Place a precise volume of the host solution (e.g., 2.0 mL) into a quartz cuvette.

  • Titration Procedure:

    • Record the initial fluorescence spectrum of the host solution.[10]

    • Add a small, precise aliquot (e.g., 2-10 µL) of the guest ion solution to the cuvette.

    • Allow the solution to equilibrate (mix thoroughly) and then record the new fluorescence spectrum.

    • Continue this process of stepwise addition, recording a spectrum after each addition, until the spectral changes become negligible (saturation).[14]

  • Data Analysis:

    • Correct the raw data for dilution effects at each step.

    • Plot the change in fluorescence intensity at a specific wavelength against the molar ratio of the guest to the host.

    • Fit the resulting binding isotherm using a non-linear regression analysis based on a suitable binding model (typically 1:1 stoichiometry for these systems).[13] Specialized software can be used for this fitting process to calculate the association constant (Kₐ).[13]

Experimental_Workflow A Prepare Host (Calixarene) & Guest (Ion) Stock Solutions B Setup Spectrometer (Temp Control, Wavelengths) A->B C Acquire Initial Spectrum of Host Solution B->C D Add Small Aliquot of Guest Titrant C->D E Equilibrate and Measure New Spectrum D->E F Repeat Additions Until Signal Saturates E->F F->D More additions needed G Plot Signal Change vs. [Guest]/[Host] Ratio F->G Titration complete H Apply Non-linear Fitting to Binding Isotherm G->H I Determine Binding Constant (Kₐ) and Stoichiometry H->I

Caption: A typical experimental workflow for determining ion binding constants via spectroscopic titration.

Conclusion

Both calixarenes and calixarene crown ethers are powerful tools for ion recognition, but their strengths lie in different areas.

  • Standard Calixarenes: Offer great versatility. Their selectivity can be tuned by modifying the functional groups on the lower rim, making them adaptable for a wide range of cations. However, they may exhibit lower binding affinities and selectivities compared to their crown ether counterparts due to their conformational flexibility.

  • Calixarene Crown Ethers: Excel in applications requiring high selectivity and strong binding for specific ions. The integration of the crown ether loop creates a pre-organized and size-specific cavity, leading to superior recognition capabilities, particularly for alkali and alkaline earth metals.[4] This makes them the preferred choice for tasks like the selective extraction of Cs+ or the development of highly specific K+ sensors.[8]

The choice between these two classes of macrocycles ultimately depends on the specific requirements of the application, balancing the need for versatility against the demand for high selectivity and affinity.

References

Safety Operating Guide

Navigating the Safe Disposal of Calix-bis-2,3-naphtho-crown-6: A Procedural Guide

Navigating the Safe Disposal of Calix[1]-bis-2,3-naphtho-crown-6: A Procedural Guide

Core Principles of Chemical Waste Disposal

The disposal of Calix[1]-bis-2,3-naphtho-crown-6, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following procedures are based on best practices for similar chemical classes and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the immediate actions required for the proper disposal of Calix[1]-bis-2,3-naphtho-crown-6 waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep or vacuum any solid residues of Calix[1]-bis-2,3-naphtho-crown-6.

    • Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize airborne particles.

    • Place the collected solid waste into a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

    • Place all contaminated disposables into a designated, sealed waste container.

  • Liquid Waste (if in solution):

    • Do not dispose of solutions containing Calix[1]-bis-2,3-naphtho-crown-6 down the drain.

    • Collect all liquid waste in a sealed, properly labeled container. The label should clearly identify the contents, including the solvent and the approximate concentration of the calixarene.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Calix[1]-bis-2,3-naphtho-crown-6 Waste".

  • Include any solvents or other chemicals present in the waste mixture.

  • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[2]

3. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's certified hazardous waste management provider.

  • Provide the waste manifest with all necessary information about the chemical composition of the waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, follow these immediate safety measures:

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Minor Spill Wearing appropriate PPE, carefully clean up the spill. For solid spills, sweep or vacuum the material and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
Major Spill Evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of Calix[1]-bis-2,3-naphtho-crown-6.

GstartStart: DisposalRequiredassessAssess Waste Type(Solid, Liquid, Contaminated)start->assesssolidSolid Waste(Sweep/Vacuum)assess->solidSolidliquidLiquid Waste(Collect in Container)assess->liquidLiquidcontaminatedContaminated Materials(Gloves, etc.)assess->contaminatedContaminatedcollectPlace in Sealed,Labeled Containersolid->collectliquid->collectcontaminated->collectstorageStore in DesignatedWaste Areacollect->storagepickupArrange for HazardousWaste Pickupstorage->pickupendEnd: ProperDisposalpickup->end

Caption: Workflow for the disposal of Calix[1]-bis-2,3-naphtho-crown-6.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.